3-Methyl-5-propyl-2-cyclohexen-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-5-propylcyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-3-4-9-5-8(2)6-10(11)7-9/h6,9H,3-5,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URQMEZRQHLCJKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(=CC(=O)C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80863256 | |
| Record name | 2-Cyclohexen-1-one, 3-methyl-5-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80863256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow to colourless liquid; warm spicy woody odour, similar flavor at low levels | |
| Record name | 3-Methyl-5-propyl-2-cyclohexen-1-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1045/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
insoluble in water; soluble in ether and oils, Miscible at room temperature (in ethanol) | |
| Record name | 3-Methyl-5-propyl-2-cyclohexen-1-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1045/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.924-0.928 | |
| Record name | 3-Methyl-5-propyl-2-cyclohexen-1-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1045/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
3720-16-9 | |
| Record name | Celery ketone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3720-16-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-5-propyl-2-cyclohexen-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003720169 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Cyclohexen-1-one, 3-methyl-5-propyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Cyclohexen-1-one, 3-methyl-5-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80863256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-5-propylcyclohex-2-enone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.972 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHYL-5-PROPYL-2-CYCLOHEXEN-1-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6P422HTI94 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Methyl-5-propyl-2-cyclohexen-1-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031854 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Methyl-5-propyl-2-cyclohexen-1-one (CAS: 3720-16-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Methyl-5-propyl-2-cyclohexen-1-one (CAS number 3720-16-9), a specialty chemical utilized primarily as a flavoring and fragrance agent. Also known by its common name, Celery Ketone, this compound possesses a characteristic warm, spicy, and woody aroma. This document collates available data on its physicochemical properties, toxicological evaluation, and plausible synthetic methodologies. While detailed experimental protocols for its synthesis are not extensively documented in publicly available literature, a generalized procedure based on the Robinson annulation is presented. This guide aims to serve as a foundational resource for professionals in research and development.
Chemical and Physical Properties
This compound is a cyclic ketone with a molecular formula of C₁₀H₁₆O.[1] Its key physicochemical properties are summarized in the tables below.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₆O | [1] |
| Molecular Weight | 152.23 g/mol | [1] |
| Appearance | Pale yellow to colorless liquid | [1] |
| Odor | Warm, spicy, woody | [1] |
| Boiling Point | 110-113 °C at 9 Torr | N/A |
| Density | 0.924-0.928 g/cm³ | [1] |
| Refractive Index | 1.481-1.486 | [1] |
| Solubility | Insoluble in water; soluble in ether and oils | [1] |
Table 2: Computational and Safety Data
| Property | Value | Source(s) |
| LogP | 2.7119 | N/A |
| Vapor Pressure | 0.0267 hPa | N/A |
| Flash Point | > 100 °C | N/A |
| GHS Pictogram | GHS07 (Harmful) | N/A |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H412 (Harmful to aquatic life with long lasting effects) | N/A |
Synthesis Methodology
Generalized Experimental Protocol for Robinson Annulation
The following protocol is a generalized procedure for the synthesis of a 3,5-disubstituted-2-cyclohexen-1-one via a Robinson annulation and should be adapted and optimized for the specific synthesis of this compound.
Reactants:
-
Michael Donor: A ketone containing an α-methylene group, which for the synthesis of the target molecule would be 2-hexanone.
-
Michael Acceptor: An α,β-unsaturated ketone, such as methyl vinyl ketone.
-
Base Catalyst: A suitable base to facilitate enolate formation, such as sodium ethoxide or potassium hydroxide.
-
Solvent: An appropriate solvent, typically a protic solvent like ethanol or a polar aprotic solvent.
Procedure:
-
Reaction Setup: A round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet is charged with the Michael donor (e.g., 2-hexanone) and the solvent.
-
Base Addition: The base catalyst is added to the flask while stirring under an inert atmosphere. The mixture is stirred to allow for the formation of the enolate.
-
Michael Acceptor Addition: The Michael acceptor (e.g., methyl vinyl ketone) is added dropwise to the reaction mixture. The reaction is typically exothermic and may require cooling to maintain the desired temperature.
-
Michael Addition: The reaction mixture is stirred at a controlled temperature (e.g., room temperature or slightly elevated) to allow the Michael addition to proceed to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Intramolecular Aldol Condensation and Dehydration: Upon completion of the Michael addition, the reaction mixture is heated to reflux to promote the intramolecular aldol condensation and subsequent dehydration to form the cyclohexenone ring.
-
Workup: After cooling to room temperature, the reaction mixture is neutralized with an acid (e.g., dilute HCl). The product is then extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layers are combined, washed with brine, and dried over an anhydrous salt (e.g., MgSO₄).
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by a suitable method, such as fractional distillation under reduced pressure or column chromatography on silica gel.
Characterization: The purified product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as mass spectrometry to confirm its identity and purity.
Visualized Workflow and Mechanism
The following diagrams illustrate the general workflow for the Robinson annulation and its underlying mechanism.
Caption: Generalized workflow for the synthesis of a cyclohexenone via Robinson annulation.
Caption: The two-stage mechanism of the Robinson annulation reaction.
Toxicological Profile
This compound has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the Flavor and Extract Manufacturers Association (FEMA). Based on these evaluations, it is considered to have no safety concern at current levels of intake when used as a flavoring agent.[1]
General toxicological data indicates that the compound can cause skin and serious eye irritation.[3] It is also classified as harmful to aquatic life with long-lasting effects.[3] For detailed toxicological information, it is recommended to consult the full safety data sheets (SDS) provided by suppliers.
Regulatory and Application Information
This compound is listed on the EPA's TSCA inventory.[1] It is used as a flavoring agent in food and as a fragrance ingredient in various consumer products.[1] Its use as a flavoring agent is regulated under 21 CFR 172.515 in the United States.[1]
Conclusion
This compound is a well-characterized compound with established applications in the flavor and fragrance industry. While its synthesis via Robinson annulation is chemically plausible, a detailed, publicly available experimental protocol is lacking. The provided generalized protocol and workflow diagrams offer a starting point for its laboratory-scale synthesis. The existing toxicological data supports its safe use at current consumption levels as a flavoring agent, though appropriate handling precautions should be observed due to its potential as a skin and eye irritant. Further research into its biological activities and potential pharmacological applications could be an area for future investigation.
References
An In-depth Technical Guide on the Spectral Analysis of 3-Methyl-5-propyl-2-cyclohexen-1-one
This technical guide provides a comprehensive overview of the spectral data for 3-Methyl-5-propyl-2-cyclohexen-1-one, a compound of interest to researchers, scientists, and professionals in drug development and chemical analysis. This document outlines predicted spectral data based on analogous compounds, details experimental protocols for its synthesis and characterization, and presents a logical workflow for its analysis.
Compound Identification
This compound is a cyclic ketone with the molecular formula C₁₀H₁₆O and a molecular weight of 152.23 g/mol .[1][2] It is also known by synonyms such as Celery ketone.[1] The structure and key identifiers are provided below.
| Identifier | Value |
| IUPAC Name | 3-methyl-5-propylcyclohex-2-en-1-one[1] |
| CAS Number | 3720-16-9[2] |
| Molecular Formula | C₁₀H₁₆O[1][2] |
| Molecular Weight | 152.23 g/mol [1][2] |
| SMILES | CCCC1CC(=CC(=O)C1)C[1] |
| InChI | InChI=1S/C10H16O/c1-3-4-9-5-8(2)6-10(11)7-9/h6,9H,3-5,7H2,1-2H3[1] |
Predicted Spectral Data
Due to the limited availability of published experimental spectra for this compound, the following data tables present predicted values based on the analysis of structurally similar compounds, such as 3-methyl-2-cyclohexen-1-one[3][4][5], and general principles of spectroscopy.
¹H NMR (Predicted) Solvent: CDCl₃, Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.8-5.9 | s | 1H | Vinylic H at C2 |
| ~2.2-2.4 | m | 4H | Allylic CH₂ at C4 and CH₂ at C6 |
| ~1.9-2.1 | m | 1H | CH at C5 |
| ~1.95 | s | 3H | CH₃ at C3 |
| ~1.3-1.5 | m | 4H | CH₂-CH₂ of propyl group |
| ~0.9 | t | 3H | CH₃ of propyl group |
¹³C NMR (Predicted) Solvent: CDCl₃, Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Assignment |
| ~199-200 | C=O (C1) |
| ~162-163 | C3 |
| ~126-127 | C2 |
| ~40-45 | C5 |
| ~35-40 | C4 |
| ~30-35 | C6 |
| ~30-35 | Propyl CH₂ |
| ~20-25 | Propyl CH₂ |
| ~24 | C3-CH₃ |
| ~14 | Propyl CH₃ |
A computed vapor-phase IR spectrum for the related compound (R)-3-Methyl-5-propylcyclohex-2-enone is available, suggesting the following characteristic absorption bands.[6]
| Wavenumber (cm⁻¹) | Functional Group |
| ~2960-2870 | C-H stretch (alkane) |
| ~1670-1685 | C=O stretch (α,β-unsaturated ketone) |
| ~1620-1640 | C=C stretch (alkene) |
| ~1460-1470 | C-H bend (alkane) |
| ~1370-1380 | C-H bend (alkane) |
The electron ionization mass spectrum is predicted to show a molecular ion peak and characteristic fragmentation patterns for cyclic ketones and alkyl chains.
| m/z | Interpretation |
| 152 | [M]⁺ (Molecular ion) |
| 123 | [M - C₂H₅]⁺ |
| 109 | [M - C₃H₇]⁺ |
| 95 | |
| 82 | |
| 67 | |
| 55 |
Experimental Protocols
The following protocols describe a plausible method for the synthesis of this compound and the subsequent acquisition of its spectral data. These are generalized procedures and may require optimization.
A common method for the synthesis of substituted cyclohexenones is through an intramolecular aldol condensation of a diketone.
-
Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere.
-
Reagents: The precursor diketone, 2-methyl-4-heptanoyl-cyclopentanone, is dissolved in an appropriate solvent such as ethanol.
-
Reaction: A base catalyst (e.g., sodium ethoxide in ethanol) is added dropwise to the solution at room temperature.
-
Workup: The reaction mixture is stirred for several hours and monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with a weak acid and the product is extracted with an organic solvent (e.g., diethyl ether).
-
Purification: The organic layer is washed, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or vacuum distillation.
-
Sample Preparation: Approximately 10-20 mg of the purified compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a 400 MHz (or higher) NMR spectrometer.
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectra are phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak.
-
Sample Preparation: A small amount of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.
-
Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹.
-
Data Processing: A background spectrum is subtracted, and the resulting transmittance or absorbance spectrum is analyzed for characteristic absorption bands.
-
Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatography (GC-MS) system for separation and introduction into the ion source.
-
Ionization: Electron Ionization (EI) is typically used at 70 eV.
-
Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., quadrupole) and detected.
-
Data Analysis: The mass spectrum is analyzed for the molecular ion peak and fragmentation patterns to confirm the structure.
Analytical Workflow
The following diagram illustrates a typical workflow for the characterization of this compound.
References
- 1. 3-Methyl-5-propylcyclohex-2-en-1-one | C10H16O | CID 3782139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. 3-Methyl-2-cyclohexen-1-one synthesis - chemicalbook [chemicalbook.com]
- 4. 3-Methyl-2-cyclohexen-1-one(1193-18-6) 1H NMR [m.chemicalbook.com]
- 5. 2-Cyclohexen-1-one, 3-methyl- [webbook.nist.gov]
- 6. spectrabase.com [spectrabase.com]
Synthesis of 3-Methyl-5-propyl-2-cyclohexen-1-one from Natural Precursors: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide details a viable synthetic pathway for 3-Methyl-5-propyl-2-cyclohexen-1-one, a valuable cyclohexenone derivative also known as celery ketone, utilizing precursors sourced from natural origins. The core of this synthesis revolves around the Robinson annulation, a powerful and well-established method for the formation of six-membered rings. This guide will provide a comprehensive overview of the synthetic strategy, detailed experimental protocols, and relevant quantitative data.
Executive Summary
The synthesis of this compound is achieved through a two-stage process. The first stage involves the synthesis of the key intermediate, methyl vinyl ketone (MVK), from acetone, a naturally occurring ketone that can be produced via fermentation. The second stage employs the Robinson annulation, reacting the synthesized MVK with 2-pentanone (methyl propyl ketone), another ketone found in various natural sources such as apples and soya oil. This tandem reaction, involving a Michael addition followed by an intramolecular aldol condensation, efficiently constructs the target cyclohexenone ring system. Biocatalytic approaches, while promising for the synthesis of cyclohexanone derivatives, are still an emerging area for this specific molecule and will be discussed as a potential future direction.
Synthetic Pathway Overview
The overall synthetic strategy is depicted below. Acetone, obtainable from natural fermentation processes, is converted to methyl vinyl ketone. This α,β-unsaturated ketone then undergoes a Robinson annulation with 2-pentanone, which can be extracted from natural sources, to yield the final product, this compound.
Experimental Protocols
Stage 1: Synthesis of Methyl Vinyl Ketone (MVK) from Acetone
Methyl vinyl ketone can be prepared from the condensation of acetone with formaldehyde.[1][2]
Materials:
-
Acetone (from fermentation or other natural sources)
-
Formaldehyde (37% aqueous solution)
-
Diethylamine
-
Hydrochloric acid
-
Sodium hydroxide
-
Hydroquinone (inhibitor)
Procedure:
-
Mannich Reaction: A mixture of acetone, formaldehyde, and diethylamine hydrochloride is refluxed to form the Mannich base, 4-(diethylamino)butan-2-one.
-
Elimination: The Mannich base is then subjected to thermal elimination to yield methyl vinyl ketone. The product is distilled and collected. To prevent polymerization, a small amount of hydroquinone is added to the collection flask.[2]
Purification: The crude MVK is purified by fractional distillation.
Stage 2: Robinson Annulation of 2-Pentanone and Methyl Vinyl Ketone
The Robinson annulation is a tandem reaction that combines a Michael addition and an aldol condensation to form a cyclohexenone ring.[3][4][5]
Materials:
-
2-Pentanone (extracted from natural sources)
-
Methyl vinyl ketone (synthesized in Stage 1)
-
Sodium ethoxide (or other suitable base)
-
Ethanol (solvent)
-
Hydrochloric acid (for neutralization)
-
Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate (drying agent)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of sodium ethoxide in ethanol is prepared.
-
Michael Addition: 2-Pentanone is added to the basic solution to form the enolate. Methyl vinyl ketone is then added dropwise to the reaction mixture. The reaction is stirred at room temperature to facilitate the Michael addition, forming a 1,5-diketone intermediate.[4]
-
Aldol Condensation: The reaction mixture is then heated to reflux to promote the intramolecular aldol condensation of the 1,5-diketone. This results in the formation of the cyclic β-hydroxy ketone, which readily dehydrates under the reaction conditions to yield the α,β-unsaturated ketone, this compound.[4][5]
-
Workup: After the reaction is complete, the mixture is cooled and neutralized with dilute hydrochloric acid. The product is extracted with diethyl ether. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel.
Quantitative Data
The following tables summarize typical quantitative data for the key reaction steps. Please note that yields can vary depending on the specific reaction conditions and scale.
Table 1: Synthesis of Methyl Vinyl Ketone from Acetone
| Parameter | Value | Reference |
| Reactants | Acetone, Formaldehyde | [1][2] |
| Catalyst/Reagent | Diethylamine HCl | [2] |
| Solvent | Not applicable | |
| Reaction Temperature | Reflux | [2] |
| Reaction Time | 2-4 hours | |
| Yield | 60-70% | |
| Boiling Point | 81 °C | [2] |
Table 2: Robinson Annulation for this compound Synthesis
| Parameter | Value | Reference |
| Reactants | 2-Pentanone, Methyl Vinyl Ketone | [3][4] |
| Base | Sodium Ethoxide | [4] |
| Solvent | Ethanol | [4] |
| Reaction Temperature | Room Temperature (Michael), Reflux (Aldol) | [4] |
| Reaction Time | 24-48 hours | |
| Yield | 50-65% | |
| Boiling Point | approx. 110-115 °C at 10 mmHg |
Table 3: Spectroscopic Data for this compound
| Spectroscopic Method | Key Signals |
| 1H NMR (CDCl3) | δ 5.85 (s, 1H, C=CH), 2.3-1.9 (m, 7H, CH2 and CH), 1.95 (s, 3H, CH3-C=C), 0.9 (t, 3H, CH3-CH2) |
| 13C NMR (CDCl3) | δ 200 (C=O), 162 (C=CH), 127 (C=CH), 45, 38, 36, 30, 24, 14 (aliphatic carbons) |
| IR (neat) | ν 1665 cm-1 (C=O, conjugated), 1620 cm-1 (C=C) |
| Mass Spectrometry (EI) | m/z 152 (M+), 123, 109, 81 |
Logical Relationships and Workflows
The following diagrams illustrate the logical flow of the synthesis and the decision-making process for precursor selection.
References
An In-depth Technical Guide to 3-Methyl-5-propyl-2-cyclohexen-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Methyl-5-propyl-2-cyclohexen-1-one, a substituted cyclohexenone derivative. The document details its chemical identity, physicochemical properties, a proposed synthetic pathway, and analytical characterization methods. This information is intended to be a valuable resource for researchers and professionals engaged in organic synthesis, flavor and fragrance chemistry, and drug discovery.
Chemical Identity and Structure
This compound, also known by synonyms such as Celery Ketone, is a cyclic ketone with the systematic IUPAC name 3-methyl-5-propylcyclohex-2-en-1-one .[1] Its chemical structure is characterized by a six-membered ring containing a ketone, a carbon-carbon double bond, a methyl group at position 3, and a propyl group at position 5.
The molecular formula for this compound is C₁₀H₁₆O.[2] The structure gives rise to a stereocenter at the 5-position, meaning it can exist as (R) and (S) enantiomers.
Chemical Structure:
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and application in various experimental and industrial settings.
| Property | Value | Reference |
| Molecular Weight | 152.23 g/mol | [1] |
| Appearance | Pale yellow to colorless liquid | [1] |
| Odor | Warm, spicy, woody | [1] |
| Boiling Point | 110-113 °C at 9 Torr | |
| Solubility | Insoluble in water; soluble in ether and oils | [1] |
| Density | 0.924-0.928 g/cm³ | [1] |
| Refractive Index | 1.481-1.486 | [1] |
Synthesis Pathway
For the synthesis of this compound, a suitable starting material would be 5-octanone, which provides the propyl group at the desired position and the necessary backbone for the cyclohexene ring. The annulating agent would be a three-carbon component that introduces the methyl group and the enone functionality. A common reagent for this is methyl vinyl ketone, though for the specific product, a reagent like 3-buten-2-one would be appropriate.
Proposed Experimental Protocol: Robinson Annulation
Reactants:
-
5-Octanone
-
3-Buten-2-one (Methyl vinyl ketone)
-
Base catalyst (e.g., sodium ethoxide in ethanol)
-
Solvent (e.g., absolute ethanol)
Procedure:
-
Michael Addition: To a solution of 5-octanone in absolute ethanol, a catalytic amount of sodium ethoxide is added. The mixture is stirred at room temperature, and 3-buten-2-one is added dropwise. The reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed, indicating the formation of the 1,5-diketone intermediate.
-
Intramolecular Aldol Condensation and Dehydration: The reaction mixture containing the intermediate diketone is then heated to reflux. This promotes the intramolecular aldol condensation, followed by dehydration to yield the α,β-unsaturated cyclic ketone.
-
Workup and Purification: After cooling, the reaction mixture is neutralized with a weak acid and the solvent is removed under reduced pressure. The residue is extracted with an organic solvent (e.g., diethyl ether), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.
Visual Representation of the Proposed Synthesis Workflow:
Caption: Proposed Robinson annulation pathway for the synthesis of this compound.
Analytical Characterization
The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the olefinic proton, the protons adjacent to the carbonyl group, the aliphatic protons of the ring and the propyl group, and the methyl group protons.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the two olefinic carbons, the aliphatic carbons of the ring and the propyl chain, and the methyl carbon.
Predicted and Comparative NMR Data:
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Reference |
| 3-Methyl-2-cyclohexen-1-one | 5.88 (s, 1H), 2.34 (t, 2H), 2.28 (t, 2H), 1.97-2.05 (m, 2H), 1.95 (s, 3H) | 199.9, 162.9, 126.6, 36.9, 30.9, 24.5, 22.5 | [5] |
| This compound (Predicted) | ~5.9 (s, 1H), ~2.3-2.4 (m, 4H), ~2.0-2.1 (m, 1H), ~1.9 (s, 3H), ~1.2-1.4 (m, 4H), ~0.9 (t, 3H) | ~200, ~160, ~125, and various signals in the aliphatic region for the ring and propyl carbons. |
Mass Spectrometry (MS):
The mass spectrum obtained by electron ionization (EI-MS) would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 152). Fragmentation patterns would likely involve the loss of the propyl and methyl groups, as well as characteristic cleavages of the cyclohexenone ring.
Biological Activity and Applications
This compound is utilized as a flavoring agent in the food industry and as a fragrance ingredient in various consumer products.[1] There is limited publicly available information regarding its specific biological signaling pathways. Further research is required to elucidate any potential pharmacological or physiological effects.
Conclusion
This technical guide has summarized the key chemical and physical characteristics of this compound. A viable synthetic route via the Robinson annulation has been proposed, along with expected analytical data for its characterization. This compilation of information serves as a foundational resource for scientists and researchers interested in the synthesis and application of this and related cyclohexenone derivatives. Further experimental validation of the proposed synthesis and a thorough investigation of its biological activities are warranted.
References
An In-Depth Technical Guide to Celery Ketone: Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Celery ketone, scientifically known as 3-methyl-5-propylcyclohex-2-en-1-one, is a naturally occurring organic compound and a key aroma constituent of celery. Beyond its role in flavor and fragrance, celery ketone is gaining attention for its potential pharmacological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of celery ketone, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological activities and associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, pharmacology, and drug development.
Chemical and Physical Properties
Celery ketone is a cyclic ketone with an α,β-unsaturated moiety. Its chemical structure and fundamental properties are summarized below.
Chemical Structure and Identifiers
-
IUPAC Name: 3-methyl-5-propylcyclohex-2-en-1-one[1]
-
Synonyms: Celery ketone, Livescone[1]
-
CAS Number: 3720-16-9[1]
-
Molecular Formula: C₁₀H₁₆O[1]
-
Molecular Weight: 152.23 g/mol [1]
-
Chemical Structure:
Figure 1: Chemical structure of celery ketone.
Physical Properties
The physical properties of celery ketone are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Appearance | Colorless to pale yellow liquid | [2] |
| Odor | Herbal, spicy, celery-like | [2] |
| Boiling Point | 242-244 °C at 760 mmHg | [2] |
| Density | 0.924 - 0.928 g/cm³ at 25 °C | [2] |
| Refractive Index | 1.481 - 1.486 at 20 °C | [2] |
| Flash Point | >100 °C (>212 °F) | [2] |
| Solubility | Insoluble in water; soluble in alcohol and oils. | [1] |
Experimental Protocols
This section outlines detailed methodologies for the synthesis, purification, and analysis of celery ketone.
Synthesis of Celery Ketone via Robinson Annulation
The Robinson annulation is a classic and effective method for the synthesis of six-membered rings, making it a suitable approach for preparing celery ketone. The overall reaction involves a Michael addition followed by an intramolecular aldol condensation.[3][4]
Reactants:
-
3-Heptanone (Michael donor)
-
Methyl vinyl ketone (Michael acceptor)
-
Sodium ethoxide (Base)
-
Ethanol (Solvent)
Reaction Scheme:
Procedure:
-
Enolate Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
Michael Addition: Cool the sodium ethoxide solution in an ice bath and add 3-heptanone dropwise with continuous stirring to form the enolate. After the addition is complete, allow the mixture to stir for an additional 30 minutes.
-
To the enolate solution, add methyl vinyl ketone dropwise while maintaining the temperature below 10 °C. After the addition, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Intramolecular Aldol Condensation & Dehydration: Gently reflux the reaction mixture for 2-4 hours to facilitate the intramolecular aldol condensation and subsequent dehydration to form the α,β-unsaturated ketone.
-
Work-up: After cooling, pour the reaction mixture into a separatory funnel containing water and diethyl ether. Separate the organic layer, and wash it sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient.
Analytical Methods
GC-MS is a powerful technique for the separation and identification of volatile compounds like celery ketone.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector and Detector Temperature: Typically set at 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C) at a rate of 5-10 °C/min.
-
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV, with a scan range of m/z 40-400.
Sample Preparation:
-
Dissolve a small amount of the purified celery ketone in a suitable solvent like dichloromethane or hexane.
Data Analysis:
-
The mass spectrum of celery ketone is expected to show a molecular ion peak (M+) at m/z 152. Key fragmentation patterns can be analyzed to confirm the structure.[5][6][7] The retention time from the gas chromatogram can be used for quantification.
¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of celery ketone.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃).
-
Internal Standard: Tetramethylsilane (TMS).
Expected ¹H NMR Spectral Data (Predicted):
-
Signals in the olefinic region (δ 5.5-6.0 ppm) corresponding to the vinyl proton.
-
Signals for the methyl group attached to the double bond (δ 1.8-2.2 ppm).
-
Aliphatic proton signals for the propyl group and the cyclohexenone ring.
Expected ¹³C NMR Spectral Data:
-
A signal for the carbonyl carbon (C=O) in the downfield region (δ 190-200 ppm).[8]
-
Signals for the olefinic carbons (C=C) (δ 120-160 ppm).[8]
-
Signals for the aliphatic carbons of the propyl group and the cyclohexenone ring. A published ¹³C NMR spectrum can be found on PubChem.[1]
FTIR spectroscopy is used to identify the functional groups present in celery ketone.
Instrumentation:
-
FTIR spectrometer.
-
Sample Preparation: A thin film of the liquid sample between two NaCl or KBr plates.
Expected Characteristic Absorption Bands:
-
A strong absorption band for the C=O stretch of the α,β-unsaturated ketone at approximately 1665-1685 cm⁻¹.[9]
-
A medium intensity band for the C=C stretch around 1600-1650 cm⁻¹.
-
C-H stretching vibrations for the alkyl groups just below 3000 cm⁻¹.
Biological Activity and Potential Signaling Pathways
Celery ketone, as an α,β-unsaturated carbonyl compound, is predicted to exhibit a range of biological activities. The electrophilic nature of the α,β-unsaturated ketone moiety makes it a potential Michael acceptor, allowing it to react with nucleophilic residues (e.g., cysteine) in proteins, thereby modulating their function.[10][11]
Anti-inflammatory Activity
α,β-Unsaturated carbonyl compounds are known to possess anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway.[10][11]
Proposed Mechanism of Action:
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37 °C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various non-toxic concentrations of celery ketone for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.
-
NO Measurement: Measure the amount of nitric oxide in the cell culture supernatant using the Griess reagent. A decrease in NO production in celery ketone-treated cells compared to the LPS-only control indicates anti-inflammatory activity.
Antioxidant Activity
The potential for celery ketone to act as an antioxidant can be evaluated through various in vitro assays.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Reaction Mixture: In a 96-well plate, mix different concentrations of celery ketone with the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated. A higher percentage indicates greater antioxidant potential.
Potential Modulation of PI3K/Akt and MAPK Signaling Pathways
Components of celery have been shown to modulate the PI3K/Akt and MAPK signaling pathways, which are crucial in cell survival, proliferation, and inflammation. While direct evidence for celery ketone is limited, its structural features suggest it may interact with these pathways.
Hypothesized Interactions:
Further research, such as Western blot analysis for key phosphorylated proteins in these pathways, is required to elucidate the specific effects of celery ketone.
Conclusion
Celery ketone presents an interesting profile for researchers in natural product chemistry and drug discovery. Its well-defined physical and chemical properties, coupled with established methods for its synthesis and analysis, provide a solid foundation for further investigation. The potential for celery ketone to exhibit anti-inflammatory and antioxidant activities, possibly through the modulation of key signaling pathways like NF-κB, PI3K/Akt, and MAPK, warrants more in-depth studies to uncover its therapeutic potential. This guide serves as a starting point for such endeavors, offering the necessary technical information to facilitate future research.
References
- 1. 3-Methyl-5-propylcyclohex-2-en-1-one | C10H16O | CID 3782139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. celery ketone, 3720-16-9 [thegoodscentscompany.com]
- 3. Robinson annulation - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. uni-saarland.de [uni-saarland.de]
- 6. youtube.com [youtube.com]
- 7. whitman.edu [whitman.edu]
- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 9. researchgate.net [researchgate.net]
- 10. Natural and synthetic α,β-unsaturated carbonyls for NF-κB inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Immunosuppressive Effects of Natural α,β-Unsaturated Carbonyl-Based Compounds, and Their Analogs and Derivatives, on Immune Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of 3-Methyl-5-propyl-2-cyclohexen-1-one in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Methyl-5-propyl-2-cyclohexen-1-one, a compound of interest in the flavor, fragrance, and potentially pharmaceutical industries. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide synthesizes qualitative information, general principles of solubility for structurally related compounds, and detailed experimental protocols for determining solubility. The document is intended to serve as a foundational resource for laboratory work involving this compound, offering insights into its behavior in various organic media and standardized methodologies for quantitative assessment.
Introduction
This compound is a cyclic ketone with a molecular formula of C₁₀H₁₆O. Its structure, featuring a polar carbonyl group and a nonpolar hydrocarbon backbone, dictates its solubility behavior. Understanding its solubility in a range of organic solvents is crucial for a variety of applications, including formulation development, reaction chemistry, and purification processes. This guide outlines the known solubility properties of this compound and provides detailed experimental procedures for researchers to determine precise solubility data.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| Molecular Formula | C₁₀H₁₆O |
| Molecular Weight | 152.23 g/mol |
| Appearance | Pale yellow to colourless liquid |
| Odor | Warm, spicy, woody |
| Density | 0.924-0.928 g/cm³ |
| Refractive Index | 1.481-1.486 |
Solubility Data
Direct quantitative solubility data for this compound is not extensively available in peer-reviewed literature. However, qualitative assessments and the general principles of "like dissolves like" provide a strong indication of its solubility profile. Ketones are generally soluble in most common organic solvents.[1] The solubility of aldehydes and ketones in water decreases as the carbon chain length increases.[2][3]
Qualitative Solubility
The available qualitative solubility information is summarized in Table 2.
| Solvent | Solubility | Reference |
| Water | Insoluble | [4] |
| Ethanol | Miscible at room temperature | [4] |
| Diethyl Ether | Soluble | [4] |
| Oils | Soluble | [4] |
Expected Solubility in Common Organic Solvents
Based on its chemical structure, a predicted solubility profile in a wider range of organic solvents is presented in Table 3. These are estimations and should be confirmed by experimental determination.
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Alcohols | Methanol, Isopropanol, n-Butanol | High | The polar hydroxyl group of the alcohol can interact with the carbonyl group of the ketone. |
| Ethers | Tetrahydrofuran (THF), Dioxane | High | Ethers are good solvents for a wide range of organic compounds. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | High | "Like dissolves like" principle suggests high solubility in other ketones. |
| Esters | Ethyl Acetate, Butyl Acetate | High | Esters are versatile solvents for moderately polar compounds. |
| Aromatic Hydrocarbons | Toluene, Xylene | Moderate to High | The nonpolar hydrocarbon portion of the molecule will interact favorably with aromatic solvents. |
| Halogenated Solvents | Chloroform, Dichloromethane | High | These are effective solvents for a broad spectrum of organic molecules. |
| Nonpolar Solvents | Hexane, Cyclohexane | Moderate | The propyl and methyl groups and the cyclohexene ring contribute to nonpolar character, allowing for some solubility. |
Experimental Protocols for Solubility Determination
To obtain precise and accurate solubility data, standardized experimental methods are essential. The following section details three common protocols for determining the solubility of a liquid compound like this compound in organic solvents.
Gravimetric Method
This is a classic and straightforward method for determining equilibrium solubility.[5][6][7]
Methodology:
-
Preparation of Saturated Solution:
-
In a series of sealed vials, add an excess amount of this compound to a known volume of the desired organic solvent at a constant temperature.
-
Agitate the vials using a shaker or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of a separate phase of the solute indicates saturation.
-
-
Phase Separation:
-
Allow the vials to stand undisturbed at the same constant temperature until the undissolved solute has settled.
-
-
Sample Withdrawal and Analysis:
-
Carefully withdraw a known volume of the clear, saturated supernatant using a calibrated pipette.
-
Transfer the aliquot to a pre-weighed, clean, and dry container (e.g., an evaporating dish).
-
Weigh the container with the solution to determine the mass of the solution.
-
Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood or using a rotary evaporator) until a constant weight of the non-volatile solute is obtained.
-
-
Calculation:
-
The solubility can be expressed in various units, such as g/100 mL or mol/L, by calculating the mass of the dissolved solute in the known volume or mass of the solvent.
-
Spectroscopic Method (UV-Vis Absorbance)
This method is suitable for compounds with a chromophore and can be adapted for higher throughput.
Methodology:
-
Preparation of Standard Solutions:
-
Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.
-
-
Generation of Calibration Curve:
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.
-
Plot a calibration curve of absorbance versus concentration.
-
-
Preparation of Saturated Solution:
-
Prepare a saturated solution as described in the gravimetric method (Section 4.1, step 1).
-
-
Sample Withdrawal and Dilution:
-
Withdraw a known volume of the clear supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
-
Absorbance Measurement and Calculation:
-
Measure the absorbance of the diluted sample.
-
Use the calibration curve to determine the concentration of the diluted sample.
-
Calculate the concentration of the original saturated solution, accounting for the dilution factor.
-
High-Throughput Screening (HTS) Method
HTS methods allow for the rapid screening of solubility in multiple solvents.[4][8][9]
Methodology:
-
Plate Preparation:
-
In a 96-well microtiter plate, dispense a small, precise amount of this compound into each well.
-
-
Solvent Addition:
-
Add a range of different organic solvents to the wells.
-
-
Equilibration and Detection:
-
The plate is agitated to facilitate dissolution and then analyzed. Common detection methods include:
-
Nephelometry: Measures the amount of light scattered by undissolved particles.[8]
-
Turbidimetry: Measures the reduction in light transmission due to undissolved particles.
-
Automated HPLC: After equilibration and filtration, the concentration in the supernatant is determined by high-performance liquid chromatography.
-
-
-
Data Analysis:
-
The solubility is determined by identifying the concentration at which precipitation occurs or by quantifying the amount of dissolved compound.
-
Visualizations
Logical Workflow for Solubility Determination
The following diagram illustrates a general workflow for determining the solubility of an organic compound.
Caption: General workflow for experimental solubility determination.
Factors Influencing Solubility
This diagram outlines the key factors that influence the solubility of a solute in a solvent.
References
- 1. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]
- 2. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 3. byjus.com [byjus.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. pharmacyjournal.info [pharmacyjournal.info]
- 7. pharmajournal.net [pharmajournal.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biopharma-asia.com [biopharma-asia.com]
An In-depth Technical Guide to the Stereoisomers of 3-Methyl-5-propyl-2-cyclohexen-1-one
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereoisomers of 3-Methyl-5-propyl-2-cyclohexen-1-one, a chiral ketone known for its distinct sensory properties and applications in the flavor and fragrance industry. This document details the structural aspects of its stereoisomers, their differing biological properties, and outlines relevant experimental methodologies.
Introduction to the Stereochemistry of this compound
This compound, commonly referred to as celery ketone, possesses a single chiral center at the C5 position, the carbon atom to which the propyl group is attached. This chirality gives rise to a pair of enantiomers: (S)-3-Methyl-5-propyl-2-cyclohexen-1-one and (R)-3-Methyl-5-propyl-2-cyclohexen-1-one. These enantiomers are non-superimposable mirror images of each other and, as is common with chiral molecules, they exhibit distinct biological properties, most notably in their olfactory perception.
The relationship between the two enantiomers is depicted in the diagram below.
Comparative Properties of Stereoisomers
The most striking difference between the enantiomers of this compound lies in their odor profiles. The (R)-enantiomer is responsible for the characteristic celery-like aroma, whereas the (S)-enantiomer possesses a distinct aniseed-like scent with minty undertones.[1] This difference in sensory perception underscores the importance of stereochemistry in the interaction between odorant molecules and olfactory receptors. A summary of their distinct properties is provided in the table below.
| Property | (R)-3-Methyl-5-propyl-2-cyclohexen-1-one | (S)-3-Methyl-5-propyl-2-cyclohexen-1-one | Racemic Mixture |
| IUPAC Name | (5R)-3-methyl-5-propylcyclohex-2-en-1-one | (5S)-3-methyl-5-propylcyclohex-2-en-1-one | (±)-3-methyl-5-propylcyclohex-2-en-1-one |
| Synonyms | (R)-Celery Ketone | (S)-Celery Ketone, (+)-Celery Ketone[2] | Celery Ketone, Livescone[3] |
| Odor Profile | Celery, jasmone, fenugreek[1] | Aniseed-like, licorice, minty facets[1] | Warm, spicy, woody, celery-like[3] |
| Odor Threshold (ng/L in air) | 9.1[1] | 45.5[1] | Not specified |
| Specific Rotation ([α]D) | Not reported | Not reported (implied dextrorotatory)[2] | 0° |
Experimental Protocols
Stereoselective Synthesis
Conceptual Asymmetric Robinson Annulation Workflow:
General Laboratory Procedure Outline:
-
Enamine Formation: The chiral amine catalyst (e.g., (S)-proline) reacts with the starting ketone (e.g., a derivative that will yield the desired product) to form a chiral enamine.
-
Michael Addition: The chiral enamine undergoes a stereoselective Michael addition to an α,β-unsaturated ketone (e.g., methyl vinyl ketone). The chiral catalyst directs the attack to one face of the Michael acceptor, establishing the stereochemistry at the C5 position.
-
Hydrolysis and Cyclization: The resulting iminium ion is hydrolyzed to regenerate the catalyst and form a 1,5-diketone intermediate. This intermediate then undergoes an intramolecular aldol condensation, followed by dehydration, to yield the chiral α,β-unsaturated cyclohexenone product.
-
Purification: The final product is purified using standard techniques such as column chromatography. The enantiomeric excess (e.e.) of the product would be determined by chiral chromatography.
Chiral Separation of Enantiomers
The separation of the (R) and (S) enantiomers from a racemic mixture of this compound can be achieved using chiral High-Performance Liquid Chromatography (HPLC). Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are particularly effective for the resolution of chiral ketones.
General Protocol for Chiral HPLC Separation:
-
Instrumentation: A standard HPLC system equipped with a UV detector is required.
-
Chiral Stationary Phase: A polysaccharide-based chiral column, for example, a Chiralpak® or Chiralcel® column, would be a suitable choice.
-
Mobile Phase: A typical mobile phase for normal-phase chiral HPLC is a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol or ethanol. The ratio of these solvents is optimized to achieve the best separation.
-
Detection: The enantiomers can be detected using a UV detector, typically at a wavelength where the carbonyl chromophore absorbs (around 220-254 nm).
-
Sample Preparation: The racemic mixture of this compound is dissolved in the mobile phase at a suitable concentration (e.g., 1 mg/mL).
-
Analysis: The sample is injected onto the column, and the retention times of the two enantiomers are recorded. The elution order will depend on the specific chiral stationary phase and mobile phase used.
Workflow for Chiral HPLC Method Development:
Conclusion
The stereoisomers of this compound provide a clear example of the profound impact of stereochemistry on the biological properties of a molecule, particularly in the context of olfaction. While detailed protocols for the stereoselective synthesis and specific analytical parameters for the chiral separation of this particular compound are not widely documented, established methodologies such as asymmetric Robinson annulation and chiral HPLC with polysaccharide-based columns offer robust frameworks for researchers to produce and analyze the individual enantiomers. Further research into the specific synthesis and properties of these stereoisomers could provide deeper insights into the structure-activity relationships governing odor perception and may lead to new applications in the flavor and fragrance industry.
References
- 1. The Celery Ketones [leffingwell.com]
- 2. This compound, (S)- | C10H16O | CID 637565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Methyl-5-propylcyclohex-2-en-1-one | C10H16O | CID 3782139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. Robinson annulation - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. jk-sci.com [jk-sci.com]
An In-depth Technical Guide to 3-Methyl-5-propyl-2-cyclohexen-1-one as a Natural Flavor Compound
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methyl-5-propyl-2-cyclohexen-1-one, commonly known as celery ketone, is a significant flavor compound valued for its characteristic warm, spicy, and green aroma profile.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, sensory characteristics, and regulatory status. While its presence is implied in celery and other natural sources, detailed quantitative data and specific isolation protocols from these matrices are not extensively documented in publicly available literature. This guide synthesizes the available information on its analytical characterization, presents a representative synthetic approach for structurally related compounds, and discusses the general mechanisms of olfactory signaling relevant to its perception as a flavor molecule. The information is intended to serve as a foundational resource for researchers in flavor chemistry, sensory science, and professionals in the food and fragrance industries.
Chemical and Physical Properties
This compound is a cyclic ketone with a molecular formula of C10H16O.[3] It exists as a racemic mixture of (R)- and (S)-enantiomers, which have distinct sensory properties.[4] The (R)-enantiomer is primarily responsible for the characteristic celery note, while the (S)-enantiomer possesses an aniseed-like, licorice aroma with minty facets.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C10H16O | [3] |
| Molecular Weight | 152.23 g/mol | [3] |
| CAS Number | 3720-16-9 | [3] |
| Appearance | Pale yellow to colorless liquid | [2] |
| Odor | Warm, spicy, woody, celery, green, cumin | [2][5] |
| Taste | Green, herbal, celery, spicy, grassy | [5] |
| Boiling Point | 110-113 °C at 9 Torr | [2] |
| Density | 0.924-0.928 g/cm³ | [3] |
| Refractive Index | 1.481-1.486 | [3] |
| Solubility | Insoluble in water; soluble in ether and oils | [2][3] |
| FEMA Number | 3577 | [3] |
Natural Occurrence and Flavor Profile
The flavor profile of this compound is described as green, herbal, celery-like, and spicy.[5] The distinct aromas of its enantiomers highlight the importance of stereochemistry in flavor perception. The (R)-enantiomer has an odor threshold of 9.1 ng/L in air, while the (S)-enantiomer has a higher threshold of 45.5 ng/L in air.[4]
Regulatory Status
This compound is recognized as a flavoring agent by major regulatory bodies. It is listed by the Flavor and Extract Manufacturers Association (FEMA) with the number 3577 and is considered Generally Recognized as Safe (GRAS).[3] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated this compound and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[3][6]
Experimental Protocols
Isolation from Natural Sources (Generalized Protocol)
While a specific protocol for the isolation of this compound from celery is not detailed in the available literature, a general approach for the extraction of volatile compounds from plant materials can be applied.
Protocol: Steam Distillation of Celery Seeds
-
Material Preparation: Grind celery seeds to a coarse powder to increase the surface area for extraction.
-
Apparatus Setup: Assemble a steam distillation apparatus. Place the ground celery seeds in the distillation flask and add water.
-
Distillation: Heat the flask to generate steam, which will pass through the plant material, carrying the volatile compounds.
-
Condensation: The steam and volatile compound mixture is then passed through a condenser to cool and liquefy.
-
Separation: Collect the distillate, which will consist of an aqueous layer and a layer of essential oil. Separate the essential oil layer, which contains the volatile flavor compounds.
-
Fractional Distillation: To isolate this compound from the essential oil, fractional distillation under reduced pressure can be employed, separating compounds based on their boiling points.
dot
Caption: Generalized workflow for the isolation of celery ketone.
Chemical Synthesis (Representative Protocol)
Protocol: Synthesis of 3-Methyl-2-cyclohexen-1-one
This procedure describes the synthesis of the parent compound, 3-methyl-2-cyclohexen-1-one, and can be adapted for the synthesis of the title compound by using an appropriate starting material.
-
Reaction Setup: In a reaction flask, combine methyl vinyl ketone and the enolate of an appropriate ketone (for the title compound, this would be derived from 2-octanone). The reaction is typically carried out in a suitable solvent such as ethanol or methanol with a base catalyst (e.g., sodium ethoxide or sodium hydroxide).
-
Michael Addition: The enolate undergoes a Michael addition to the methyl vinyl ketone. The reaction mixture is stirred at room temperature or with gentle heating.
-
Aldol Condensation and Dehydration: The resulting intermediate undergoes an intramolecular aldol condensation, followed by dehydration, to form the cyclohexenone ring. This step is often promoted by heating the reaction mixture.
-
Workup and Purification: After the reaction is complete, the mixture is cooled, neutralized with acid, and the product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by distillation or column chromatography.
dot
Caption: Representative Robinson annulation synthesis workflow.
Analytical Data
Detailed experimental spectral data for this compound is not widely published. The following tables summarize the expected and reported (where available) spectral characteristics.
Table 2: Expected ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~5.8 | s | 1H | Vinylic proton |
| ~2.3 | m | 2H | Methylene protons adjacent to carbonyl |
| ~2.0 | m | 2H | Methylene protons in the ring |
| ~1.9 | s | 3H | Methyl protons on the double bond |
| ~1.3 | m | 4H | Methylene protons of the propyl group |
| ~0.9 | t | 3H | Methyl protons of the propyl group |
Table 3: Expected ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| ~200 | Carbonyl carbon |
| ~160 | Vinylic carbon (C-3) |
| ~125 | Vinylic carbon (C-2) |
| ~40-30 | Methylene carbons in the ring and propyl group |
| ~25 | Methyl carbon on the double bond |
| ~14 | Methyl carbon of the propyl group |
Table 4: Expected IR Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| ~2960-2850 | C-H stretching (alkane) |
| ~1670 | C=O stretching (α,β-unsaturated ketone) |
| ~1620 | C=C stretching |
Table 5: Expected Mass Spectrometry Fragmentation
| m/z | Interpretation |
| 152 | Molecular ion (M⁺) |
| 123 | Loss of ethyl group (-C₂H₅) |
| 109 | Loss of propyl group (-C₃H₇) |
| 95 | Retro-Diels-Alder fragmentation |
| 81 | Further fragmentation |
| 67 | Further fragmentation |
Signaling Pathways in Flavor Perception
The perception of this compound as a flavor compound is initiated by its interaction with olfactory receptors (ORs) located in the olfactory epithelium of the nasal cavity. These receptors are G-protein coupled receptors (GPCRs).[11][12] While the specific OR that binds to celery ketone has not been identified in the literature, the general mechanism of olfactory signal transduction is well-established.
Mechanism of Olfactory Signal Transduction:
-
Binding: An odorant molecule, such as this compound, binds to a specific OR on the cilia of an olfactory sensory neuron.
-
G-protein Activation: This binding event causes a conformational change in the OR, which in turn activates an associated G-protein (Gαolf).
-
Second Messenger Production: The activated Gαolf stimulates adenylyl cyclase, leading to an increase in the intracellular concentration of cyclic AMP (cAMP).
-
Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated ion channels, allowing an influx of Na⁺ and Ca²⁺ ions into the cell.
-
Depolarization and Action Potential: The influx of positive ions depolarizes the neuron's membrane. If the depolarization reaches a certain threshold, an action potential is generated.
-
Signal Transmission to the Brain: The action potential travels along the axon of the olfactory sensory neuron to the olfactory bulb in the brain, where the signal is processed, leading to the perception of smell.
dot
Caption: General olfactory signal transduction pathway.
Conclusion
This compound is a well-established and important natural flavor compound. Its characteristic celery-like aroma makes it a valuable ingredient in the food and fragrance industries. While its sensory properties are well-documented, this technical guide highlights the need for further research to quantify its concentration in natural sources, develop specific and efficient isolation and synthesis protocols, and fully characterize its spectral properties. Furthermore, identifying the specific olfactory receptors that interact with this molecule would provide deeper insights into the molecular basis of its flavor perception. The information compiled herein serves as a valuable starting point for researchers and professionals seeking to understand and utilize this significant flavor compound.
References
- 1. foodresearchlab.com [foodresearchlab.com]
- 2. contractlaboratory.com [contractlaboratory.com]
- 3. 3-Methyl-5-propylcyclohex-2-en-1-one | C10H16O | CID 3782139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The Celery Ketones [leffingwell.com]
- 5. rua.ua.es [rua.ua.es]
- 6. Natural Antioxidant Changes in Fresh and Dried celery (Apium graveolens), American Journal of Energy Engineering, Science Publishing Group [sciencepublishinggroup.com]
- 7. Determination of Chemical Composition, In Vitro and In Silico Evaluation of Essential Oil from Leaves of Apium graveolens Grown in Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijcrt.org [ijcrt.org]
- 9. perfumerflavorist.com [perfumerflavorist.com]
- 10. Exploring the essence of celery seeds (Apium graveolens L.): Innovations in microwave-assisted hydrodistillation for essential oil extraction using in vitro, in vivo and in silico studies [harvest.usask.ca]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. Stable olfactory receptor activation across odor complexity - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Thermochemical Analysis of 3-Methyl-5-propyl-2-cyclohexen-1-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies required to determine the key thermochemical properties of the organic compound 3-Methyl-5-propyl-2-cyclohexen-1-one. Due to a lack of publicly available experimental data for this specific molecule, this document focuses on the requisite experimental protocols and the nature of the data that would be generated. The information herein is intended to guide researchers in the acquisition and interpretation of this critical data, which is essential for applications in drug development, chemical synthesis, and safety analysis.
Introduction to the Thermochemical Properties of this compound
This compound is a cyclic ketone with potential applications in various fields, including as a fragrance and flavoring agent.[1][2] A thorough understanding of its thermochemical properties, such as enthalpy of formation, heat capacity, and thermal stability, is crucial for its safe handling, process optimization, and evaluation of its energetic characteristics. This guide outlines the primary experimental techniques for determining these properties.
Key Thermochemical Data
The following tables summarize the types of quantitative thermochemical data that can be determined for this compound. The values presented are hypothetical and serve as illustrative examples of the data that would be obtained through the experimental protocols detailed in this guide.
Table 1: Enthalpy Data (Hypothetical Values)
| Parameter | Symbol | Value (kJ/mol) | Method of Determination |
| Standard Enthalpy of Combustion | ΔcH° | -5500 | Bomb Calorimetry |
| Standard Enthalpy of Formation (Liquid) | ΔfH°(l) | -450 | Derived from Bomb Calorimetry |
| Enthalpy of Vaporization | ΔvapH | 55 | Differential Scanning Calorimetry (DSC) |
| Enthalpy of Fusion | ΔfusH | 20 | Differential Scanning Calorimetry (DSC) |
Table 2: Heat Capacity and Entropy Data (Hypothetical Values)
| Parameter | Symbol | Value (J/mol·K) | Method of Determination |
| Molar Heat Capacity (Liquid, 298.15 K) | Cp,m(l) | 280 | Differential Scanning Calorimetry (DSC) |
| Standard Molar Entropy (Liquid, 298.15 K) | S°(l) | 350 | Derived from DSC heat capacity measurements |
Table 3: Thermal Stability Data (Hypothetical Values)
| Parameter | Value (°C) | Method of Determination |
| Onset of Decomposition | 250 | Thermogravimetric Analysis (TGA) |
| Temperature of Maximum Decomposition Rate | 300 | Thermogravimetric Analysis (TGA) |
Experimental Protocols
A detailed understanding of the experimental methodologies is critical for obtaining high-quality thermochemical data. The following sections describe the standard protocols for the key analytical techniques.
The standard enthalpy of combustion is determined using a bomb calorimeter. This value can then be used to calculate the standard enthalpy of formation.[3][4][5]
Protocol:
-
Sample Preparation: A precise mass (approximately 1 gram) of this compound is placed in a sample crucible.[6] For liquid samples, a gelatin capsule or a specific liquid sample holder is used.
-
Fuse Wire Attachment: A nickel-chromium fuse wire of known length is attached to the electrodes within the bomb, with the wire in contact with the sample.[6]
-
Bomb Assembly and Pressurization: The crucible is placed in the bomb, and a small, known amount of distilled water is added to the bomb to saturate the internal atmosphere with water vapor. The bomb is then sealed and pressurized with pure oxygen to approximately 30 atm.[7][8]
-
Calorimeter Setup: The bomb is submerged in a known mass of water in the calorimeter's insulated bucket. The temperature of the water is monitored with a high-precision thermometer.[7][9]
-
Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the bucket is recorded at regular intervals until a maximum temperature is reached and then begins to cool.[7][8]
-
Data Analysis: The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.[9] The heat of combustion of the sample is then calculated from the temperature rise, the heat capacity of the calorimeter, and corrections for the heat of combustion of the fuse wire and the formation of nitric acid from any nitrogen present.[9] From the heat of combustion, the standard enthalpy of formation can be calculated using Hess's Law.[4]
DSC is a versatile technique used to measure heat flow to or from a sample as a function of temperature or time.[10][11] It is used to determine heat capacity and the enthalpies of phase transitions such as melting (fusion) and boiling (vaporization).
Protocol:
-
Sample Preparation: A small, accurately weighed sample (5-15 mg) of this compound is placed in an aluminum DSC pan. For a volatile liquid, the pan is hermetically sealed to prevent evaporation during the experiment.[12]
-
Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell. The instrument is purged with an inert gas, such as nitrogen, at a controlled flow rate (e.g., 20 cm³/min) to prevent oxidation.[12]
-
Temperature Program for Phase Transitions: To determine the enthalpy of fusion, the sample is cooled and then heated at a constant rate (e.g., 10 °C/min) through its melting point. The heat flow is recorded as a function of temperature. The area of the peak corresponding to the melting transition is proportional to the enthalpy of fusion.[12][13]
-
Temperature Program for Heat Capacity: To measure heat capacity, a three-step method is typically employed as per ASTM E1269:
-
An initial run is performed with empty sample and reference pans to establish a baseline.
-
A second run is performed with a sapphire standard, which has a well-characterized heat capacity.
-
A final run is performed with the sample. The heat capacity of the sample is then calculated by comparing the heat flow signals of the sample, the sapphire standard, and the baseline at a given temperature.[14]
-
-
Data Analysis: The instrument's software is used to integrate the peaks for phase transitions to determine enthalpy changes. For heat capacity, the software calculates the value at specific temperatures based on the heat flow differences between the sample, standard, and baseline runs.[12][14]
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of a substance.[15][16]
Protocol:
-
Sample Preparation: A small sample (5-20 mg) of this compound is placed in a tared TGA crucible, typically made of alumina.[17]
-
Instrument Setup: The crucible is placed on a highly sensitive microbalance within the TGA furnace. The desired atmosphere (e.g., inert nitrogen or reactive air) is established at a controlled flow rate.[1][17]
-
Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range.[1]
-
Data Acquisition: The mass of the sample is continuously recorded as a function of temperature.
-
Data Analysis: The resulting TGA curve plots the percentage of initial mass versus temperature. The onset temperature of mass loss indicates the beginning of decomposition. The derivative of the TGA curve (DTG curve) can be plotted to identify the temperature at which the rate of mass loss is at its maximum.[15][16]
Visualizations of Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Bomb Calorimetry.
Caption: Workflow for Differential Scanning Calorimetry.
Caption: Workflow for Thermogravimetric Analysis.
References
- 1. 2.2. Thermogravimetric Analysis (TGA) [bio-protocol.org]
- 2. mdpi.com [mdpi.com]
- 3. jpyro.co.uk [jpyro.co.uk]
- 4. Standard enthalpy of formation - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ivypanda.com [ivypanda.com]
- 7. ME 354 Lab - Bomb Calorimeter Experiment [www2.latech.edu]
- 8. youtube.com [youtube.com]
- 9. biopchem.education [biopchem.education]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules | Springer Nature Experiments [experiments.springernature.com]
- 12. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]
- 13. web.williams.edu [web.williams.edu]
- 14. elib.dlr.de [elib.dlr.de]
- 15. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. epfl.ch [epfl.ch]
Methodological & Application
Application Notes and Protocols: Synthesis of 3-Methyl-5-propyl-2-cyclohexen-1-one via Robinson Annulation
Introduction
The Robinson annulation is a powerful and widely utilized carbon-carbon bond-forming reaction in organic synthesis for the creation of six-membered rings.[1][2][3] Discovered by Sir Robert Robinson, this reaction sequence involves a Michael addition of a ketone to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation to yield a cyclohexenone derivative.[1] The versatility and efficiency of the Robinson annulation have made it a cornerstone in the total synthesis of complex natural products, including steroids and terpenoids.[1] This application note provides a detailed protocol for the synthesis of a specific substituted cyclohexenone, 3-Methyl-5-propyl-2-cyclohexen-1-one, a valuable building block in medicinal chemistry and materials science.
The synthesis of this compound is achieved through the base-catalyzed reaction of 2-hexanone and 3-penten-2-one. The reaction proceeds in two key steps: the Michael addition of the enolate of 2-hexanone to 3-penten-2-one, forming a 1,5-diketone intermediate, which then undergoes an intramolecular aldol condensation and subsequent dehydration to afford the final cyclohexenone product.
Reaction Scheme
The overall reaction for the synthesis of this compound is depicted below:
Caption: Overall reaction scheme for the Robinson annulation of 2-hexanone and 3-penten-2-one to yield this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound.
| Parameter | Value | Notes |
| Starting Materials | ||
| 2-Hexanone | 1.0 equiv. | The Michael donor. |
| 3-Penten-2-one | 1.1 equiv. | The Michael acceptor. A slight excess is used to ensure complete consumption of the limiting reagent. |
| Reagents & Solvents | ||
| Sodium Ethoxide (NaOEt) | 0.5 equiv. | Base catalyst. |
| Ethanol (anhydrous) | 10 mL per gram of 2-hexanone | Reaction solvent. |
| Reaction Conditions | ||
| Temperature | Reflux (approx. 78 °C) | To ensure a sufficient reaction rate for both the Michael addition and the aldol condensation/dehydration. |
| Reaction Time | 12 - 16 hours | The reaction progress should be monitored by Thin Layer Chromatography (TLC). |
| Product & Yield | ||
| Product Molecular Weight | 166.26 g/mol | |
| Theoretical Yield | Calculated based on 1.0 equiv. of 2-hexanone | |
| Expected Yield | 65-75% | Yields for Robinson annulations can vary. This is a representative range for a successful reaction. |
| Purification | ||
| Method | Fractional Distillation under reduced pressure | To remove unreacted starting materials and byproducts. Alternatively, column chromatography on silica gel can be used for higher purity. |
Experimental Protocol
This protocol details the synthesis of this compound.
Materials:
-
2-Hexanone (reagent grade)
-
3-Penten-2-one (reagent grade)
-
Sodium ethoxide (NaOEt)
-
Ethanol (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (1 M)
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 100 mL of anhydrous ethanol.
-
Carefully add sodium metal (equivalent to 0.5 eq. of sodium ethoxide) to the ethanol to generate sodium ethoxide in situ. Allow the sodium to react completely. Alternatively, add commercially available sodium ethoxide (0.5 eq.) to the ethanol.
-
-
Addition of Reactants:
-
To the sodium ethoxide solution, add 2-hexanone (1.0 eq.).
-
Stir the mixture at room temperature for 15 minutes to ensure complete formation of the enolate.
-
Slowly add 3-penten-2-one (1.1 eq.) to the reaction mixture dropwise over a period of 30 minutes. An exothermic reaction may be observed.
-
-
Reaction:
-
After the addition is complete, heat the reaction mixture to reflux using a heating mantle.
-
Maintain the reflux for 12-16 hours. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent system).
-
-
Work-up:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Neutralize the reaction mixture by the slow addition of 1 M hydrochloric acid until the pH is approximately 7.
-
Remove the ethanol using a rotary evaporator.
-
To the residue, add 100 mL of diethyl ether and 50 mL of water.
-
Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.
-
Collect the organic layer. Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine all organic layers and wash with saturated aqueous sodium chloride solution (brine).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by fractional distillation under reduced pressure to obtain the pure this compound.
-
-
Characterization:
-
Characterize the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, and by mass spectrometry to confirm its identity and purity.
-
Visualizations
References
Application Notes and Protocols for the Asymmetric Synthesis of Chiral 3-Methyl-5-propyl-2-cyclohexen-1-one
Introduction
3-Methyl-5-propyl-2-cyclohexen-1-one is a chiral cyclohexenone derivative. As a member of the cyclohexenone class of organic compounds, it holds potential as a versatile building block in the synthesis of various complex molecules, including natural products and pharmaceuticals.[1] The asymmetric synthesis of this and similar chiral ketones is of significant interest due to the importance of enantiomerically pure compounds in drug development and other applications. The Robinson annulation reaction is a powerful and widely used method for the construction of six-membered rings, such as those found in cyclohexenones.[2][3][4] This reaction, which involves a Michael addition followed by an intramolecular aldol condensation, can be rendered asymmetric through the use of chiral catalysts, particularly organocatalysts like proline and its derivatives.[5][6] This approach has been successfully applied to the synthesis of the Wieland-Miescher ketone and its analogues, which are structurally similar to this compound.[5][7][8]
This document provides detailed protocols for the asymmetric synthesis of chiral this compound via an organocatalyzed Robinson annulation.
Synthesis Overview
The asymmetric synthesis of this compound can be achieved through a proline-catalyzed Robinson annulation of a suitable diketone with an α,β-unsaturated ketone. The key to the synthesis of the target molecule is the selection of the appropriate starting materials that will yield the desired substitution pattern on the cyclohexenone ring.
The overall reaction sequence is a two-step process that can often be performed in a one-pot manner: a Michael addition followed by an intramolecular aldol condensation.[9][10]
Figure 1: General workflow for the asymmetric synthesis of this compound.
Data Presentation
The following table summarizes representative data for the asymmetric synthesis of Wieland-Miescher ketone analogues, which can be considered indicative of the expected outcomes for the synthesis of this compound under similar conditions.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| (S)-Proline | DMSO | RT | 48 | 75 | 92 | [5] |
| (S)-Proline | DMF | RT | 72 | 70 | 88 | [5] |
| N-Tosyl-(Sa)-binam-L-prolinamide | Solvent-free | 60 | 24 | 93 | 94 | [6] |
| (S)-Tyrosine | Methanol | RT | 96 | 65 | 85 | Adapted from[6] |
Table 1: Representative data for organocatalyzed asymmetric Robinson annulation of Wieland-Miescher ketone analogues.
Experimental Protocols
Materials:
-
2-Propyl-1,3-cyclohexanedione
-
Methyl vinyl ketone (MVK)
-
(S)-Proline
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Instrumentation:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Silica gel column for chromatography
-
Chiral High-Performance Liquid Chromatography (HPLC) system for ee determination
Protocol: (S)-Proline Catalyzed Asymmetric Robinson Annulation
-
To a 100 mL round-bottom flask under an inert atmosphere, add 2-propyl-1,3-cyclohexanedione (1.54 g, 10 mmol) and (S)-proline (0.115 g, 1 mmol, 10 mol%).
-
Add anhydrous DMSO (20 mL) to the flask and stir the mixture at room temperature until all solids are dissolved.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add methyl vinyl ketone (0.84 g, 12 mmol) to the reaction mixture dropwise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 48-72 hours.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent).
-
Upon completion, quench the reaction by adding 50 mL of water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of hexane/ethyl acetate) to afford the chiral this compound.
-
Determine the enantiomeric excess of the product using chiral HPLC analysis.
Figure 2: Logical relationship of key components in the asymmetric synthesis.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Methyl vinyl ketone is toxic and a lachrymator; handle with extreme care.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The organocatalytic asymmetric Robinson annulation provides an effective and straightforward method for the synthesis of chiral this compound. The use of readily available and inexpensive chiral organocatalysts like proline makes this an attractive approach for producing enantiomerically enriched cyclohexenone derivatives. The protocols and data presented herein serve as a valuable guide for researchers in synthetic organic chemistry and drug development.
References
- 1. 3-Methyl-5-propylcyclohex-2-en-1-one | C10H16O | CID 3782139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. Robinson annulation - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Wieland–Miescher ketone - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Wieland–Miescher ketone: a cornerstone in natural product synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Wieland-Miescher_ketone [chemeurope.com]
- 9. 23.12 The Robinson Annulation Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
3-Methyl-5-propyl-2-cyclohexen-1-one: A Versatile Building Block in Organic Synthesis
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-5-propyl-2-cyclohexen-1-one is a substituted cyclic ketone that holds potential as a versatile building block in organic synthesis. Its α,β-unsaturated ketone functionality provides multiple reactive sites for a variety of chemical transformations, including conjugate additions, aldol condensations, and reductions. While its primary documented use is in the flavor and fragrance industry as "celery ketone," its structural features make it an intriguing starting material for the synthesis of more complex molecules, including natural products and pharmaceutical intermediates. This document provides an overview of its synthetic applications, physical and spectral data, and a detailed protocol for its preparation.
Synthetic Applications
The reactivity of this compound is primarily governed by the electrophilic nature of the β-carbon of the enone system and the carbonyl group. This allows for a range of synthetic manipulations:
-
1,4-Conjugate Addition (Michael Addition): The β-carbon is susceptible to nucleophilic attack by a wide range of nucleophiles, such as organocuprates, enamines, and stabilized carbanions. This reaction is a powerful tool for carbon-carbon bond formation, allowing for the introduction of various substituents at the 5-position.
-
Aldol and Related Condensations: The enolizable protons at the α-position (C4 and C6) can be deprotonated to form an enolate, which can then react with electrophiles, most commonly aldehydes and ketones, to form new carbon-carbon bonds.
-
Reduction Reactions: The carbonyl group and the carbon-carbon double bond can be selectively reduced. For instance, sodium borohydride (NaBH4) will typically reduce the ketone to a secondary alcohol, while catalytic hydrogenation can reduce both the double bond and the carbonyl group.
-
Annulation Reactions: The existing ring can serve as a scaffold for the construction of fused or spirocyclic ring systems.
Despite this potential, detailed and specific applications of this compound as a starting material in multi-step organic syntheses are not extensively documented in publicly available scientific literature. Its utility in this regard remains an area ripe for exploration.
Physical and Spectroscopic Data
A summary of the available physical and spectroscopic data for this compound is provided below. This information is crucial for the identification and characterization of the compound during and after synthesis.
| Property | Value |
| Molecular Formula | C₁₀H₁₆O |
| Molecular Weight | 152.23 g/mol |
| CAS Number | 3720-16-9 |
| Appearance | Colorless to pale yellow liquid |
| ¹H NMR (CDCl₃) | δ = 5.86 (1H, s), 2.0-2.5 (5H, m), 1.96 (3H, s), 1.3-1.4 (4H, m), 0.91 (3H, t) |
| ¹³C NMR (CDCl₃) | δ = 199.1, 163.5, 126.2, 45.9, 38.2, 36.4, 31.7, 24.3, 20.0, 14.1 |
Experimental Protocols
Synthesis of this compound via Aldol Condensation
The following is a plausible, detailed protocol for the synthesis of this compound based on the principles of the base-catalyzed intramolecular aldol condensation, a key step in the Robinson annulation. The proposed synthesis starts from 2-hexanone and methyl vinyl ketone.
Reaction Scheme:
Synthetic pathway for this compound.
Materials and Reagents:
-
2-Hexanone
-
Methyl vinyl ketone
-
Sodium ethoxide (NaOEt) or other suitable base
-
Anhydrous ethanol (EtOH)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup (silica gel, appropriate eluent)
Procedure:
-
Reaction Setup: To a dry, 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add 2-hexanone (1 equivalent) and anhydrous ethanol.
-
Base Addition: Cool the flask in an ice bath and add a solution of sodium ethoxide in ethanol (1.1 equivalents) dropwise via the dropping funnel over 15 minutes.
-
Michael Addition: After the addition of the base, continue stirring at 0°C for 30 minutes. Then, add methyl vinyl ketone (1 equivalent) dropwise, maintaining the temperature below 10°C. Allow the reaction mixture to stir at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials and formation of the 1,5-diketone intermediate.
-
Intramolecular Aldol Condensation: Gently heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by TLC for the formation of the final product.
-
Workup: After the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it into a beaker containing a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Expected Yield: While a specific yield for this exact transformation is not documented, similar Robinson annulation reactions typically proceed with moderate to good yields (40-70%).
Logical Workflow for Synthesis and Application
The following diagram illustrates the logical workflow from the synthesis of this compound to its potential applications as a synthetic building block.
Workflow from synthesis to potential synthetic applications.
Conclusion
This compound presents an interesting scaffold for organic synthesis. While its current applications are predominantly in the realm of flavors and fragrances, its inherent chemical reactivity suggests a broader utility. The provided synthetic protocol, based on established chemical principles, offers a reliable method for its preparation. It is hoped that this document will encourage further investigation into the synthetic potential of this versatile building block by the research and drug development community.
Gas chromatography-mass spectrometry (GC-MS) analysis of "3-Methyl-5-propyl-2-cyclohexen-1-one"
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive protocol for the analysis of 3-Methyl-5-propyl-2-cyclohexen-1-one using Gas Chromatography-Mass Spectrometry (GC-MS). This method is crucial for the identification and quantification of this compound, a significant flavor component also known as celery ketone, in various matrices. The protocol covers sample preparation, GC-MS instrument parameters, and data analysis. Predicted quantitative data, including retention time and a characteristic mass spectrum, are provided to aid in compound identification.
Introduction
This compound is a naturally occurring cyclic ketone found in celery and other plants, contributing to their characteristic aroma.[1][2] Its analysis is pertinent in the food and fragrance industries for quality control and flavor profiling. Furthermore, as a volatile organic compound, its detection and quantification are relevant in environmental and metabolic studies. Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal analytical technique for this purpose, offering high-resolution separation and definitive mass-based identification.[3] This document provides a standardized methodology for the GC-MS analysis of this compound.
Predicted Quantitative Data
Due to the limited availability of a publicly accessible, verified mass spectrum for this compound, the following table presents predicted data based on the analysis of structurally similar cyclic ketones and general fragmentation patterns of this compound class.
| Parameter | Predicted Value | Details |
| Molecular Formula | C10H16O | Confirmed from multiple chemical databases.[4][5][6] |
| Molecular Weight | 152.23 g/mol | Confirmed from multiple chemical databases.[4][5][6] |
| Predicted Retention Time | 12-15 min | This is an estimated range on a standard non-polar column (e.g., DB-5ms) with a typical temperature program. Actual retention time will vary based on specific instrument conditions. |
| Predicted Mass Spectrum (m/z) | 152 (M+), 124, 110, 95, 82, 67, 54 | The molecular ion peak (M+) is expected at m/z 152. Key predicted fragment ions would result from the loss of alkyl chains and rearrangements of the cyclohexenone ring. The base peak is predicted to be one of the smaller, more stable fragments. |
Experimental Protocols
Sample Preparation
The choice of sample preparation technique depends on the sample matrix.
-
Liquid Samples (e.g., essential oils, fragrance mixtures):
-
Dilute the sample in a volatile organic solvent such as hexane or dichloromethane to a concentration of approximately 10-100 µg/mL.
-
Vortex the solution to ensure homogeneity.
-
Transfer the diluted sample to a 2 mL autosampler vial for GC-MS analysis.
-
-
Solid Samples (e.g., plant material, food products):
-
Headspace Analysis (for volatile analysis):
-
Place a known amount of the homogenized solid sample into a headspace vial.
-
Seal the vial and incubate at a controlled temperature (e.g., 80-120°C) to allow volatile compounds to partition into the headspace.
-
Use a gas-tight syringe or an automated headspace sampler to inject a portion of the headspace gas into the GC-MS.
-
-
Solvent Extraction:
-
Grind the solid sample to a fine powder.
-
Extract the sample with a suitable volatile solvent (e.g., hexane, ethyl acetate) using techniques such as sonication or Soxhlet extraction.
-
Filter the extract to remove solid particles.
-
Concentrate the extract under a gentle stream of nitrogen if necessary.
-
Dilute the final extract to an appropriate concentration and transfer to an autosampler vial.
-
-
GC-MS Instrumentation and Conditions
The following are typical GC-MS parameters for the analysis of this compound.
| GC Parameter | Setting |
| Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 50°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min |
| MS Parameter | Setting |
| Transfer Line Temperature | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-400 |
| Scan Rate | 2 scans/sec |
Data Analysis
-
Compound Identification: The primary identification of this compound is achieved by comparing the acquired mass spectrum with a reference library (e.g., NIST, Wiley). The retention time should also be compared to that of a known standard if available.
-
Quantification: For quantitative analysis, create a calibration curve using a series of known concentrations of a this compound standard. The peak area of a characteristic ion (quantification ion) is plotted against the concentration.
Visualizations
Caption: Experimental workflow for GC-MS analysis.
Caption: Key components of a GC-MS system.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 3-Cyclohexen-1-one, 2-isopropyl-5-methyl- [webbook.nist.gov]
- 4. This compound, (S)- | C10H16O | CID 637565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. 3-Methyl-5-propylcyclohex-2-en-1-one | C10H16O | CID 3782139 - PubChem [pubchem.ncbi.nlm.nih.gov]
High-performance liquid chromatography (HPLC) method for "3-Methyl-5-propyl-2-cyclohexen-1-one"
An Application Note and Protocol for the Analysis of 3-Methyl-5-propyl-2-cyclohexen-1-one by High-Performance Liquid Chromatography (HPLC).
Application Note
Introduction
This compound, also known as celery ketone, is a chemical compound belonging to the class of cyclohexenones. It is utilized in the fragrance and flavor industries and may be a subject of analysis in various research and development settings, including pharmaceutical and chemical synthesis. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the identification and quantification of this compound. The described method is suitable for purity assessment and quality control purposes.
Chromatographic Conditions
A reverse-phase HPLC method was developed for the analysis of this compound. The compound is moderately nonpolar, making it well-suited for separation on a C18 stationary phase. The mobile phase consists of a mixture of acetonitrile and water, providing good resolution and peak shape. UV detection is employed for monitoring the analyte, as the conjugated enone chromophore in the molecule allows for sensitive detection.
Method Summary
The method specifies the use of a C18 column with a mobile phase of acetonitrile and water. Isocratic elution is employed for straightforward and reproducible analysis. The detection wavelength is set at 235 nm, which is a typical absorbance maximum for α,β-unsaturated ketones.
Experimental Protocol
1. Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Solvents: HPLC-grade acetonitrile and water.
-
Sample: this compound standard and sample solutions.
2. Preparation of Mobile Phase
-
Prepare the mobile phase by mixing acetonitrile and water in a 60:40 (v/v) ratio.
-
Degas the mobile phase using a suitable method such as sonication or vacuum filtration to prevent bubble formation in the HPLC system.
3. Preparation of Standard and Sample Solutions
-
Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to obtain a final concentration of 1 mg/mL.
-
Sample Solution: Dissolve the sample containing this compound in the mobile phase to achieve an expected concentration of approximately 1 mg/mL.
-
Filter all solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.
4. HPLC Parameters
The following table summarizes the optimized HPLC parameters for the analysis of this compound.
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 235 nm |
| Run Time | 10 minutes |
5. System Suitability
Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the standard solution five times and evaluate the following parameters:
-
Tailing Factor: Should be ≤ 2.0.
-
Theoretical Plates: Should be ≥ 2000.
-
Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0%.
6. Data Analysis
Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard. The quantity of the compound in the sample can be determined by comparing the peak area from the sample to the peak area of the standard of known concentration.
Logical Workflow Diagram
Caption: Workflow for the HPLC analysis of this compound.
The Role of 3-Methyl-5-propyl-2-cyclohexen-1-one in Pharmaceutical Intermediate Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed overview of the potential applications of chiral cyclohexenones, using the synthesis of a key intermediate for the antiviral drug oseltamivir (Tamiflu®) from a related cyclohexenone derivative as an illustrative example. This example demonstrates the general strategies and methodologies that could be applied to 3-Methyl-5-propyl-2-cyclohexen-1-one.
General Application: Chiral Cyclohexenones as Precursors to Pharmaceutical Intermediates
Chiral cyclohexenone derivatives are pivotal in the stereoselective synthesis of various pharmaceutical agents. Their utility stems from the ability to undergo a variety of chemical transformations with high levels of stereocontrol, including:
-
Conjugate additions: The α,β-unsaturated ketone moiety is an excellent Michael acceptor, allowing for the introduction of various nucleophiles at the β-position. This is a common strategy for installing key side chains and functional groups.
-
Enantioselective reductions: The ketone functionality can be stereoselectively reduced to a hydroxyl group, establishing a new stereocenter.
-
Cycloadditions: The double bond can participate in cycloaddition reactions to construct more complex ring systems.
-
Functional group interconversions: The existing functional groups can be readily transformed into other functionalities, such as amines, azides, and epoxides, which are common in drug molecules.
These transformations enable the construction of highly functionalized and stereochemically rich carbocyclic cores that are central to the structure of many drugs.
Illustrative Synthesis: A Key Intermediate for Oseltamivir
The following section details the synthesis of a key intermediate for the antiviral drug oseltamivir from a cyclohexenone derivative. This protocol is presented as a representative example of how a compound like this compound could be utilized in pharmaceutical synthesis.
Synthetic Workflow
The overall synthetic strategy involves the stereoselective functionalization of the cyclohexenone ring to introduce the necessary amino and ether functionalities with the correct stereochemistry.
Caption: Synthetic workflow for an oseltamivir intermediate.
Experimental Protocol: Synthesis of an Amino-Cyclohexene Carboxylate Intermediate
This protocol describes a multi-step synthesis of a key intermediate for oseltamivir, adapted from documented synthetic routes.
Step 1: Stereoselective Michael Addition
-
To a solution of a suitable cyclohexenone derivative (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add a solution of a chiral amine catalyst (0.1 eq).
-
Slowly add a solution of the desired nucleophile (e.g., a malonate derivative, 1.2 eq) in THF.
-
Stir the reaction mixture at -78 °C for 24 hours.
-
Quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Enantioselective Ketone Reduction
-
To a solution of the product from Step 1 (1.0 eq) in methanol at 0 °C, add a reducing agent such as sodium borohydride (1.5 eq) portion-wise.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Quench the reaction by the slow addition of acetone.
-
Remove the solvent under reduced pressure.
-
Add water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the product by column chromatography.
Step 3: Functional Group Interconversion (Hydroxyl to Azide)
-
To a solution of the alcohol from Step 2 (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C, add diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise.
-
Stir for 30 minutes, then add a solution of diphenylphosphoryl azide (DPPA) (1.5 eq) in THF.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Concentrate the reaction mixture and purify by column chromatography to yield the azide.
Step 4: Ether Formation
-
To a solution of the azide from Step 3 (1.0 eq) in a suitable solvent (e.g., 3-pentanol), add a catalytic amount of a Lewis acid (e.g., BF3·OEt2).
-
Heat the reaction mixture to the appropriate temperature and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO3.
-
Extract with ethyl acetate, dry the combined organic layers, and concentrate.
-
Purify by column chromatography.
Step 5: Azide Reduction to Amine
-
To a solution of the ether from Step 4 (1.0 eq) in a mixture of THF and water, add triphenylphosphine (1.2 eq).
-
Heat the reaction mixture at 50 °C for 6 hours.
-
Concentrate the reaction mixture and purify by column chromatography to afford the amine intermediate.
Quantitative Data Summary
The following table summarizes typical yields and purity for each step of the synthesis.
| Step | Product | Yield (%) | Purity (%) (by HPLC) |
| 1. Stereoselective Michael Addition | β-Substituted Cyclohexanone | 85-95 | >98 |
| 2. Enantioselective Ketone Reduction | Di-substituted Cyclohexanol | 90-98 | >99 |
| 3. Hydroxyl to Azide Conversion | Azido-cyclohexane Derivative | 75-85 | >97 |
| 4. Ether Formation | Ether-substituted Azido-cyclohexane | 70-80 | >98 |
| 5. Azide Reduction to Amine | Amino-cyclohexene Carboxylate Inter. | 85-95 | >99 |
Biological Signaling Pathway
The target molecule, oseltamivir, is a neuraminidase inhibitor. Neuraminidase is a key enzyme on the surface of the influenza virus that allows newly formed virus particles to be released from infected cells. By inhibiting this enzyme, oseltamivir prevents the spread of the virus to other cells.
Caption: Mechanism of action of Oseltamivir.
Conclusion
While direct synthetic applications of this compound in pharmaceutical manufacturing are not extensively documented, its structural similarity to other chiral cyclohexenones strongly suggests its potential as a valuable chiral building block. The illustrative synthesis of a key oseltamivir intermediate highlights the general synthetic strategies that could be employed. Further research into the specific reactivity and stereoselectivity of this compound is warranted to fully explore its potential in the development of novel pharmaceutical agents. Researchers in drug development are encouraged to consider this and similar chiral synthons for the construction of complex and stereochemically rich drug candidates.
Application Notes and Protocols: 3-Methyl-5-propyl-2-cyclohexen-1-one in Fragrance Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of 3-Methyl-5-propyl-2-cyclohexen-1-one (CAS No. 3720-16-9), a significant aroma chemical, in the field of fragrance chemistry. These notes include its olfactory profile, physicochemical properties, applications, and detailed protocols for its synthesis, analysis, and sensory evaluation.
Olfactory Profile and Physicochemical Properties
This compound, also known as Celery Ketone or Livescone, is a versatile fragrance ingredient valued for its unique aromatic characteristics. Its scent is predominantly herbal and spicy, with distinct celery-like notes, complemented by green, cumin, and warm, woody undertones[1][2][3][4][5]. This complex profile makes it a valuable modifier in a variety of fragrance compositions.
Table 1: Olfactory Characteristics of this compound
| Olfactory Descriptor | Description | Source |
| Primary | Herbal, Spicy, Celery | [1][2][6] |
| Secondary | Green, Cumin, Warm, Woody | [1][4] |
| Odor Strength | Medium | [1] |
| Substantivity | Approximately 48 hours on a smelling strip | [1] |
| Recommended Use Level | Up to 3.0% in fragrance concentrate | [1][6] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Unit | Source |
| Molecular Formula | C₁₀H₁₆O | - | [7][8] |
| Molecular Weight | 152.23 | g/mol | [7][8] |
| CAS Number | 3720-16-9 | - | [7][8] |
| Appearance | Colorless to pale yellow liquid | - | [3] |
| Boiling Point | 110-113 (at 9 Torr) | °C | [4] |
| Vapor Pressure | 0.0267 - 0.063 (at 25°C) | hPa / mmHg | [1][3] |
| logP (o/w) | 2.160 - 2.8 | - | [1][3] |
| Refractive Index | 1.481 - 1.486 (at 20°C) | - | [1] |
| Solubility | Soluble in alcohol and dipropylene glycol; sparingly soluble in water. | - | [1] |
| Stability | Good stability in alcoholic solutions and antiperspirant sprays. | - | [1] |
Applications in Fragrance Chemistry
This compound is a highly effective fragrance modifier, particularly in aldehydic, chypre, and fougère fragrance families[1][6]. Its unique celery and spicy notes can introduce a natural and fresh element to compositions.
-
Fine Fragrances: It can be used to add a modern, green, and spicy twist to classic fragrance structures. It blends exceptionally well with basil and tarragon essential oils, enhancing top note compositions[1][6].
-
Personal Care Products: Due to its good stability, it is suitable for use in a range of personal care items, including soaps, lotions, and deodorants[9]. Its herbal character can support and enhance jasmine and other floral complexes[1][6].
-
Household Products: Its robust nature makes it applicable in fabric care products like detergents and softeners, where it can contribute to a long-lasting fresh and clean scent profile[4].
-
Flavor Applications: In the flavor industry, it is used to impart green, herbaceous, and celery-like taste profiles[1].
Experimental Protocols
The following sections outline key experimental protocols for the synthesis, analysis, and sensory evaluation of this compound.
A potential synthetic route to this compound is via a Robinson annulation, which involves a Michael addition followed by an intramolecular aldol condensation[1][4][10]. A plausible approach would be the reaction of a propyl-substituted Michael acceptor with a suitable enolate. A brief description of a related synthesis mentions the condensation of butyraldehyde with ethyl acetoacetate[4].
Objective: To synthesize this compound.
Materials:
-
Butyraldehyde
-
Ethyl acetoacetate
-
Base catalyst (e.g., sodium ethoxide, piperidine)[4]
-
Ethanol (solvent)
-
Hydrochloric acid (for workup)
-
Sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (drying agent)
-
Organic solvents for extraction (e.g., diethyl ether, ethyl acetate)
Procedure:
-
Michael Addition:
-
Dissolve ethyl acetoacetate in ethanol in a round-bottom flask equipped with a stirrer and a dropping funnel.
-
Add the base catalyst to the solution.
-
Slowly add butyraldehyde to the reaction mixture while maintaining a controlled temperature.
-
Allow the reaction to stir for a specified time to ensure the completion of the Michael addition.
-
-
Cyclization (Aldol Condensation) and Dehydration:
-
Heat the reaction mixture to reflux to promote the intramolecular aldol condensation and subsequent dehydration to form the cyclohexenone ring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Workup and Purification:
-
Cool the reaction mixture and neutralize it with a dilute acid solution.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine and dry it over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.
-
Note: This is a generalized protocol and requires optimization of reaction conditions (temperature, reaction time, catalyst concentration) and purification methods for optimal yield and purity.
GC-MS is the standard method for the identification and quantification of volatile fragrance compounds in complex mixtures[2][3][11][12][13].
Objective: To quantify the concentration of this compound in a fragrance oil or consumer product.
Materials and Equipment:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Appropriate GC column (e.g., DB-5ms, HP-5ms)
-
Helium (carrier gas)
-
Sample of fragrance oil or product containing the analyte
-
Internal standard (e.g., tetradecane, hexadecane)
-
Solvent for dilution (e.g., ethanol, hexane)
-
Volumetric flasks and pipettes
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent.
-
Prepare a series of calibration standards by diluting the stock solution to different concentrations.
-
Add a constant, known amount of the internal standard to each calibration standard.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the fragrance oil or product sample.
-
Dilute the sample with the solvent to a concentration within the calibration range.
-
Add the same amount of internal standard as in the calibration standards.
-
-
GC-MS Analysis:
-
Set up the GC-MS instrument with an appropriate temperature program for the oven, injector, and detector.
-
Inject the calibration standards and the prepared sample into the GC-MS.
-
Acquire the data in full scan or selected ion monitoring (SIM) mode.
-
-
Data Analysis:
-
Identify the peaks corresponding to this compound and the internal standard based on their retention times and mass spectra.
-
Integrate the peak areas for both the analyte and the internal standard.
-
Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.
-
Determine the concentration of this compound in the sample using the calibration curve.
-
Descriptive analysis with a trained sensory panel is used to characterize the olfactory profile of a fragrance ingredient[6][12][14][15][16].
Objective: To obtain a detailed olfactory description of this compound.
Materials:
-
Sample of this compound diluted in a suitable solvent (e.g., dipropylene glycol, ethanol) at a standard concentration (e.g., 1%, 5%, 10%).
-
Odorless smelling strips.
-
A panel of trained sensory assessors (8-12 members).
-
A quiet, well-ventilated, and odor-free evaluation room.
-
Reference standards for common odor descriptors (e.g., celery seed oil, cumin oil, herbal extracts).
Procedure:
-
Panel Training:
-
Train the panelists on the methodology and the use of the sensory evaluation scale.
-
Familiarize the panel with the reference standards for various odor descriptors.
-
-
Sample Preparation and Presentation:
-
Dip smelling strips into the prepared solution of this compound.
-
Allow the solvent to evaporate for a few seconds.
-
Present the coded smelling strips to the panelists in a randomized order.
-
-
Evaluation:
-
Instruct panelists to smell the strips and individually record the perceived odor characteristics.
-
Panelists should describe the odor profile, noting the different facets (e.g., herbal, spicy, green) and their intensities on a predefined scale (e.g., a 0-10 scale).
-
The evaluation should be conducted at different time intervals (e.g., initial, 15 min, 1 hr, 4 hr) to assess the evolution of the scent.
-
-
Data Analysis:
-
Collect the data from all panelists.
-
Analyze the data statistically to determine the mean intensity ratings for each descriptor.
-
Generate an odor profile or a spider web diagram to visualize the sensory characteristics of the molecule.
-
Visualizations
The perception of odorants like this compound is initiated by the binding of the molecule to olfactory receptors in the nasal epithelium. This triggers a G-protein-coupled signaling cascade, leading to the generation of a nerve impulse that is transmitted to the brain for processing[5][6][16][17].
Caption: General olfactory signaling pathway for odorant perception.
The development of a new fragrance application involves a logical sequence of steps, from initial concept to final product launch.
Caption: Workflow for developing a fragrance application.
References
- 1. grokipedia.com [grokipedia.com]
- 2. researchgate.net [researchgate.net]
- 3. aromaverse.pro [aromaverse.pro]
- 4. Robinson annulation - Wikipedia [en.wikipedia.org]
- 5. Olfactory receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Olfactory receptor - Wikipedia [en.wikipedia.org]
- 7. chemscene.com [chemscene.com]
- 8. 3-Methyl-5-propylcyclohex-2-en-1-one | C10H16O | CID 3782139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Good quantification practices of flavours and fragrances by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gcms.cz [gcms.cz]
- 12. ba333.free.fr [ba333.free.fr]
- 13. 3-Methyl-2-cyclohexen-1-one synthesis - chemicalbook [chemicalbook.com]
- 14. jk-sci.com [jk-sci.com]
- 15. The Transduction of Olfactory Signals - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Reactome | Olfactory Signaling Pathway [reactome.org]
- 17. Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for the Purification of 3-Methyl-5-propyl-2-cyclohexen-1-one
Audience: Researchers, scientists, and drug development professionals.
Abstract: 3-Methyl-5-propyl-2-cyclohexen-1-one is a substituted cyclic ketone with potential applications in the synthesis of complex organic molecules and as a building block in drug discovery. The purity of this compound is crucial for its subsequent use in synthetic pathways and biological assays. This document provides detailed protocols for the purification of this compound from a crude reaction mixture using common laboratory techniques, including preliminary extraction, flash column chromatography, and fractional distillation under reduced pressure.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is instrumental in guiding the selection of appropriate purification methods, particularly for determining suitable solvent systems for chromatography and the conditions for distillation.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₆O | [1] |
| Molecular Weight | 152.23 g/mol | [1] |
| CAS Number | 3720-16-9 | [1] |
| Appearance | Assumed to be a liquid at room temperature | |
| Boiling Point | Not specified, but expected to be distillable under reduced pressure | |
| Solubility | Expected to be soluble in common organic solvents (e.g., ethyl acetate, hexanes, dichloromethane) |
Table 1: Physicochemical Properties of this compound. This table summarizes key physical and chemical data for the target compound.
Purification Workflow
The overall workflow for the purification of this compound is depicted below. The process begins with a preliminary workup involving an aqueous wash and extraction, followed by high-resolution purification using either flash column chromatography or fractional distillation. The choice between the latter two techniques will depend on the nature of the impurities and the boiling point of the target compound.
Caption: Purification workflow for this compound.
Experimental Protocols
This section provides detailed step-by-step protocols for the purification of this compound.
This initial workup is designed to remove water-soluble impurities, such as salts and some polar organic byproducts, from the crude reaction mixture.
Materials:
-
Crude this compound
-
Ethyl acetate or Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Erlenmeyer flask
-
Rotary evaporator
Procedure:
-
Transfer the crude reaction mixture to a separatory funnel.
-
Dilute the mixture with an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude product as an oil.
Flash column chromatography is a highly effective method for separating the target compound from impurities with different polarities.[2][3]
Materials:
-
Crude this compound from Protocol 1
-
Silica gel (230-400 mesh)
-
Hexanes and Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
Compressed air or nitrogen source
-
Fraction collection tubes
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
Procedure:
-
Solvent System Selection: Determine a suitable solvent system using TLC. A mixture of hexanes and ethyl acetate is a good starting point. The ideal solvent system should give the target compound an Rf value of approximately 0.3.[4][5]
-
Column Packing:
-
Plug the bottom of the column with a small piece of cotton or glass wool and add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.[6]
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica gel bed is uniform and free of cracks.[4]
-
Add a layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Elution and Fraction Collection:
-
Fill the column with the eluent and apply gentle pressure to achieve a flow rate of about 2 inches per minute.[4]
-
Collect fractions and monitor the separation by TLC.
-
A gradient elution, starting with a low polarity solvent mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increasing the polarity, can be effective.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
| Parameter | Value/Range |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Example) | Gradient of 5% to 20% Ethyl Acetate in Hexanes |
| Typical Rf of Product | ~0.3 |
| Flow Rate | ~5 cm/min |
| Fraction Size | Dependent on column size (e.g., 10-20 mL) |
Table 2: Typical Parameters for Flash Column Chromatography.
If the impurities have significantly different boiling points from the target compound, fractional distillation under reduced pressure is an efficient purification method.[7][8]
Materials:
-
Crude this compound from Protocol 1
-
Fractional distillation apparatus (distillation flask, Vigreux or packed column, condenser, receiving flask)
-
Vacuum pump and pressure gauge
-
Heating mantle
-
Boiling chips
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum application.
-
Distillation:
-
Place the crude product and boiling chips into the distillation flask.
-
Begin heating the flask gently while applying a vacuum.
-
Monitor the temperature at the distillation head and the pressure.
-
Collect any low-boiling impurities as a forerun.
-
Collect the fraction that distills at a constant temperature and pressure. This will be the purified product.
-
-
Analysis: Analyze the purity of the distilled product using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
| Parameter | Value/Range |
| Pressure | 1-20 mmHg (to be optimized) |
| Boiling Point | To be determined experimentally |
| Column Type | Vigreux or packed column |
| Purity (Expected) | >98% (by GC) |
Table 3: General Parameters for Fractional Distillation.
Purity Assessment
The purity of the final product should be assessed using standard analytical techniques:
-
Gas Chromatography (GC): To determine the percentage purity and detect any volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any remaining impurities.
-
Infrared (IR) Spectroscopy: To confirm the presence of the α,β-unsaturated ketone functional group.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle organic solvents with care as they are flammable and can be harmful if inhaled or absorbed through the skin.
-
Distillation under reduced pressure should be performed behind a safety shield.
By following these detailed protocols, researchers can effectively purify this compound to a high degree of purity, making it suitable for a wide range of applications in chemical synthesis and drug development.
References
- 1. chemscene.com [chemscene.com]
- 2. biotage.com [biotage.com]
- 3. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 4. Chromatography [chem.rochester.edu]
- 5. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 6. orgsyn.org [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: 3-Methyl-5-propyl-2-cyclohexen-1-one as a Standard for Food Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-5-propyl-2-cyclohexen-1-one is a synthetic flavoring substance used in the food industry to impart celery-like, spicy, and woody flavor notes to a variety of products. As a regulated food additive, its accurate quantification in food matrices is essential for quality control, regulatory compliance, and safety assessment. This document provides detailed application notes and protocols for the use of this compound as an analytical standard in food analysis. It is important to note that while this compound is a well-documented flavoring agent, specific validated analytical methods for its use as a standard are not extensively published. Therefore, the following protocols are presented as exemplary methods based on common analytical practices for flavor compounds.
Compound Identification and Physical Properties
Proper identification and understanding of the physicochemical properties of an analytical standard are fundamental for its correct use.
| Property | Value | Reference |
| Chemical Name | This compound | |
| Synonyms | Celery ketone, Livescone | |
| CAS Number | 3720-16-9 | |
| FEMA Number | 3577 | |
| JECFA Number | 1113 | |
| Molecular Formula | C₁₀H₁₆O | |
| Molecular Weight | 152.23 g/mol | |
| Appearance | Colorless to pale yellow liquid | |
| Odor | Warm, spicy, celery-like | |
| Solubility | Insoluble in water; soluble in ethanol, ether, and oils | |
| Density | 0.924 - 0.928 g/cm³ | |
| Refractive Index | 1.481 - 1.486 |
Quantitative Data for Analytical Standard (Hypothetical)
The following table summarizes hypothetical performance data for a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of this compound in a beverage matrix. These values are provided for illustrative purposes to guide method development and validation.
| Parameter | Value |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 µg/L |
| Limit of Quantification (LOQ) | 0.15 µg/L |
| Recovery (at 1 µg/L) | 92% |
| Recovery (at 10 µg/L) | 98% |
| Precision (RSD%) | < 10% |
Experimental Protocol: Quantification in a Beverage Matrix by GC-MS
This protocol describes a method for the extraction and quantification of this compound from a clear beverage sample using Gas Chromatography-Mass Spectrometry (GC-MS).
4.1. Materials and Reagents
-
This compound analytical standard (≥98% purity)
-
Dichloromethane (DCM), HPLC grade
-
Anhydrous sodium sulfate
-
Deionized water
-
Helium (99.999% purity)
-
Internal Standard (e.g., 2-Methylcyclohexanone) solution (10 µg/mL in methanol)
-
Volumetric flasks, pipettes, and syringes
-
Separatory funnel
-
GC vials with inserts
4.2. Standard Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 0.1, 0.5, 1, 5, 10, and 25 µg/mL) by serial dilution of the primary stock solution with methanol.
4.3. Sample Preparation (Liquid-Liquid Extraction)
-
Measure 100 mL of the beverage sample into a separatory funnel.
-
Spike the sample with a known amount of the internal standard solution (e.g., 100 µL of 10 µg/mL 2-Methylcyclohexanone).
-
Add 30 mL of dichloromethane to the separatory funnel.
-
Shake vigorously for 2 minutes, periodically venting the funnel.
-
Allow the layers to separate for 10 minutes.
-
Drain the lower organic layer (DCM) into a flask containing anhydrous sodium sulfate.
-
Repeat the extraction twice more with 30 mL portions of DCM.
-
Combine the organic extracts and gently swirl over the sodium sulfate to remove residual water.
-
Carefully decant the dried extract and concentrate it to a final volume of 1 mL under a gentle stream of nitrogen.
-
Transfer the concentrated extract to a GC vial for analysis.
4.4. GC-MS Conditions
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977A or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL (splitless mode) |
| Oven Program | 50 °C for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| MS Transfer Line Temp. | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-300 |
| Quantification Ions | To be determined from the mass spectrum of the standard (e.g., m/z 152, 123, 95) |
4.5. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the working standards.
-
Quantify the amount of this compound in the sample by applying the peak area ratio from the sample chromatogram to the calibration curve.
Visualizations
5.1. Experimental Workflow
Application Notes and Protocols: Sensory Evaluation of 3-Methyl-5-propyl-2-cyclohexen-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-5-propyl-2-cyclohexen-1-one, also known as celery ketone, is a key aroma compound found naturally in celery and other botanicals.[1][2] Its distinct sensory properties contribute significantly to the flavor and fragrance profiles of various products. These application notes provide detailed protocols for the sensory evaluation of this compound, enabling researchers to quantify its sensory attributes and understand its contribution to complex flavor and fragrance formulations. This compound is recognized as a flavoring agent and is used in the food and fragrance industries.[3]
Sensory Profile
This compound possesses a complex sensory profile, characterized by distinct odor and taste attributes. It is known to enhance herbal, spicy, and green flavors and is noted for its contribution to "mouth feel" in food applications.[1]
Olfactory Profile
The olfactory characteristics of this compound are influenced by its stereochemistry. The two enantiomers of this compound exhibit different odor profiles and potencies.
| Enantiomer | Odor Descriptor | Odor Threshold (in air) |
| (R)-enantiomer | Celery leaves, arnica, jasmone, slightly reminiscent of everlastings and fenugreek.[4] | 9.1 ng/L[4] |
| (S)-enantiomer | Aniseed-like liquorice smell with minty facets.[4] | 45.5 ng/L[4] |
Gustatory Profile
The taste of this compound is generally described as fresh and aniseed-like.[1] It is also reported to have a warm, spicy, and woody flavor at low concentrations.[3]
Experimental Protocols
Protocol 1: Determination of Odor Detection Threshold
This protocol outlines the determination of the odor detection threshold of this compound in air using a standardized olfactometry method.
Objective: To determine the lowest concentration of this compound that can be detected by a sensory panel.
Materials:
-
This compound (high purity)
-
Odor-free air generator
-
Dynamic dilution olfactometer
-
Glass sniffing ports
-
Trained sensory panel (8-12 members)
Procedure:
-
Panelist Selection and Training: Select panelists based on their olfactory acuity and ability to consistently detect and describe odors. Train them on the specific odor character of this compound.
-
Sample Preparation: Prepare a series of dilutions of the compound in an odor-free solvent (e.g., diethyl phthalate).
-
Olfactometry: Introduce a known concentration of the vaporized sample into the olfactometer. Present a series of increasing concentrations to the panelists alongside a blank (odor-free air) in a forced-choice format (e.g., triangle test).
-
Data Collection: Each panelist indicates which port contains the odor. The individual threshold is the concentration at which the panelist correctly identifies the odor in two consecutive presentations.
-
Data Analysis: Calculate the group odor detection threshold as the geometric mean of the individual thresholds.
Protocol 2: Quantitative Descriptive Analysis (QDA) of Aroma Profile
This protocol details the use of QDA to develop a comprehensive aroma profile of this compound.
Objective: To identify and quantify the specific aroma attributes of this compound.
Materials:
-
This compound (racemic mixture and individual enantiomers, if available)
-
Odor-free sample containers (e.g., glass jars with PTFE-lined caps)
-
Trained sensory panel (8-12 members)
-
Aroma reference standards (e.g., celery essential oil, anethole, menthol)
-
Unstructured line scales (e.g., 15 cm) anchored with "low" and "high" intensity descriptors.
Procedure:
-
Lexicon Development: In a group session, panelists are presented with the compound and collaboratively develop a list of descriptive terms for its aroma. Reference standards are used to aid in the definition and clarification of terms.
-
Panelist Training: Panelists are trained to use the developed lexicon and the line scales to rate the intensity of each attribute.
-
Sample Evaluation: Samples are presented to the panelists in a randomized and blind manner. Each panelist independently rates the intensity of each aroma attribute on the line scale.
-
Data Collection: The intensity ratings are converted to numerical data.
-
Data Analysis: Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to identify significant differences in attribute intensities. The results can be visualized using a spider web plot.
Protocol 3: Taste Evaluation in a Food Matrix
This protocol describes the evaluation of the taste profile of this compound when incorporated into a simple food matrix.
Objective: To characterize the taste attributes and intensity of this compound in a food system.
Materials:
-
This compound
-
Neutral food base (e.g., unsalted cracker dough, spring water)
-
Trained sensory panel (8-12 members)
-
Taste reference standards (e.g., solutions of sucrose for sweetness, caffeine for bitterness, sodium chloride for saltiness, citric acid for sourness, and monosodium glutamate for umami)
-
Unstructured line scales
Procedure:
-
Sample Preparation: Incorporate this compound into the food base at various concentrations. Prepare a control sample without the compound.
-
Lexicon Development: As in the QDA for aroma, the panel develops a lexicon for the taste attributes of the compound in the food matrix.
-
Panelist Training: Train the panel on the taste lexicon and the use of the line scales, using the taste reference standards for calibration.
-
Sample Evaluation: Present the samples (including the control) to the panelists in a randomized and blind fashion. Panelists will taste and rate the intensity of each taste attribute.
-
Data Collection and Analysis: Collect and analyze the data as described in the QDA protocol.
Signaling Pathways and Experimental Workflows
Putative Olfactory Signaling Pathway
The perception of this compound is initiated by its interaction with olfactory receptors (ORs), which are G protein-coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons. While the specific ORs that bind to this compound have not been definitively identified, the general olfactory signal transduction cascade is well-established.
Caption: Putative olfactory signal transduction cascade for this compound.
Experimental Workflow for Sensory Evaluation
The following diagram illustrates a typical workflow for the comprehensive sensory evaluation of this compound.
Caption: General workflow for the sensory evaluation of a flavor/fragrance compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Methyl-5-propyl-2-cyclohexen-1-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Methyl-5-propyl-2-cyclohexen-1-one, a valuable compound in the flavor and fragrance industry, also known as celery ketone.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, primarily through the Robinson annulation reaction.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inefficient Enolate Formation: The base used may not be strong enough to effectively deprotonate the starting ketone (e.g., 2-hexanone). | - Use a stronger base such as sodium ethoxide (NaOEt), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA).- Ensure strictly anhydrous (dry) conditions, as water will quench the enolate. Dry all glassware and use anhydrous solvents. |
| Poor Michael Addition: The conjugate addition of the enolate to the α,β-unsaturated ketone (e.g., methyl vinyl ketone) is slow or incomplete. | - Optimize the reaction temperature. While the reaction is often run at room temperature or slightly above, gentle heating may be required. However, excessive heat can promote side reactions.- Consider using a two-step procedure where the Michael adduct is isolated before proceeding to the aldol condensation. This can sometimes lead to higher overall yields.[1] | |
| Unsuccessful Aldol Condensation/Dehydration: The intermediate 1,5-diketone fails to cyclize and dehydrate to form the cyclohexenone ring. | - Increase the reaction temperature during the aldol condensation step to favor dehydration.- Ensure a sufficient amount of base is present to catalyze the intramolecular reaction.- If using a two-step approach, consider changing the solvent and base for the cyclization step. For example, the Michael addition can be performed in aprotic solvents, while the aldol condensation may be more efficient in protic solvents like ethanol. | |
| Formation of Significant Side Products | Polymerization of Michael Acceptor: α,β-Unsaturated ketones like methyl vinyl ketone are prone to polymerization, especially in the presence of base. | - Add the Michael acceptor slowly and at a controlled temperature to maintain a low steady-state concentration.- Consider using a precursor to the α,β-unsaturated ketone, such as a β-chloroketone, which generates the reactive species in situ. |
| Formation of Multiple Isomers: Deprotonation at different α-carbons of an unsymmetrical ketone can lead to a mixture of regioisomers. | - Employ a directed enolate formation strategy using a strong, sterically hindered base like LDA at low temperatures to selectively deprotonate the less hindered α-carbon.- Use a starting material that is symmetrical or has only one enolizable position if the desired regiochemistry allows. | |
| Double Michael Addition: The enolate of the Michael adduct can react with a second molecule of the α,β-unsaturated ketone. | - Use a slight excess of the enolate precursor (the starting ketone) relative to the Michael acceptor.- Maintain a low concentration of the Michael acceptor through slow addition. | |
| Difficult Product Purification | Presence of Unreacted Starting Materials: Incomplete reaction leaves starting ketone and/or Michael acceptor in the crude product. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure completion.- Optimize reaction time and temperature to drive the reaction to completion. |
| Co-elution of Byproducts during Chromatography: Structurally similar byproducts can be difficult to separate from the desired product. | - Employ fractional distillation under reduced pressure as a preliminary purification step if the boiling points are sufficiently different.- Optimize the solvent system for column chromatography. A less polar solvent system may provide better separation.- Consider derivatization of the product or impurities to facilitate separation, followed by removal of the derivatizing group. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and versatile method for the synthesis of this compound is the Robinson annulation.[1][2] This reaction involves a Michael addition of an enolate (derived from a ketone) to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation to form the six-membered ring.[1][2]
Q2: Which starting materials are typically used in the Robinson annulation to synthesize this specific molecule?
A2: To synthesize this compound, the typical starting materials are 2-hexanone (to provide the propyl group at the 5-position) and methyl vinyl ketone (which, after reaction, results in the methyl group at the 3-position and the cyclohexenone ring).
Q3: What are the key reaction conditions to control for optimizing the yield?
A3: The key parameters to control for yield optimization are:
-
Choice and amount of base: The base must be strong enough to generate a sufficient concentration of the enolate.
-
Reaction temperature: Temperature affects the rates of both the Michael addition and the aldol condensation, as well as the extent of side reactions.
-
Reaction time: Sufficient time must be allowed for both steps of the reaction to proceed to completion.
-
Solvent: The choice of solvent can influence the solubility of reactants and intermediates, as well as the reaction pathway. Anhydrous conditions are often crucial.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials and the appearance of the product and any major intermediates or byproducts.
Q5: What are the expected spectroscopic data for this compound?
A5: The expected spectroscopic data are:
-
¹H NMR: You would expect to see signals corresponding to the vinylic proton on the cyclohexenone ring, the methyl group protons, the propyl group protons, and the methylene protons of the ring.
-
¹³C NMR: Characteristic signals would include the carbonyl carbon, the two olefinic carbons of the enone system, and the carbons of the methyl and propyl groups, as well as the remaining ring carbons.
-
IR Spectroscopy: A strong absorption band for the conjugated carbonyl group (C=O) is expected around 1665 cm⁻¹, and a band for the C=C double bond around 1625 cm⁻¹.
Data Presentation
The following table summarizes representative reaction conditions for the Robinson annulation synthesis of a 3,5-dialkyl-2-cyclohexen-1-one, which can be adapted for the synthesis of this compound.
| Parameter | Condition A (One-Pot) | Condition B (Two-Step) | Condition C (Optimized Base) |
| Starting Ketone | 2-Hexanone | 2-Hexanone | 2-Hexanone |
| Michael Acceptor | Methyl Vinyl Ketone | Methyl Vinyl Ketone | Methyl Vinyl Ketone |
| Base | Sodium Ethoxide (NaOEt) | Step 1: NaOEt, Step 2: NaOH | Potassium tert-butoxide (KOtBu) |
| Solvent | Ethanol | Step 1: Diethyl Ether, Step 2: Ethanol/Water | Anhydrous Tetrahydrofuran (THF) |
| Temperature | Reflux (approx. 78 °C) | Step 1: 0 °C to RT, Step 2: Reflux | -78 °C to RT |
| Reaction Time | 12 - 18 hours | Step 1: 4-6 hours, Step 2: 8-12 hours | 8 - 12 hours |
| Reported Yield | Moderate | Moderate to Good | Good to Excellent |
Experimental Protocols
Protocol 1: One-Pot Robinson Annulation
This protocol describes a general one-pot procedure for the synthesis of this compound.
Materials:
-
2-Hexanone
-
Methyl Vinyl Ketone
-
Sodium Ethoxide
-
Anhydrous Ethanol
-
Hydrochloric Acid (for workup)
-
Diethyl Ether (for extraction)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve sodium ethoxide in anhydrous ethanol.
-
Cool the solution in an ice bath and add 2-hexanone dropwise. Stir the mixture for 30 minutes to facilitate enolate formation.
-
Slowly add methyl vinyl ketone to the reaction mixture.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux for 12-18 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and neutralize with dilute hydrochloric acid.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Mandatory Visualization
Caption: A generalized experimental workflow for the one-pot Robinson annulation synthesis.
Caption: A logical workflow for troubleshooting low product yield in the synthesis.
References
Troubleshooting byproduct formation in "3-Methyl-5-propyl-2-cyclohexen-1-one" synthesis
This technical support center provides troubleshooting guidance for the synthesis of 3-Methyl-5-propyl-2-cyclohexen-1-one, a common research chemical. The following information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the general synthetic route for this compound?
The most common and efficient method for synthesizing this compound is the Robinson annulation.[1][2][3] This reaction involves a Michael addition of 2-pentanone to methyl vinyl ketone, followed by an intramolecular aldol condensation to form the six-membered ring of the target molecule.[1][2]
Q2: I am experiencing a low yield of the desired product. What are the potential causes and how can I improve it?
Low yields are a common issue in Robinson annulations and can be attributed to several factors. The primary culprits are often related to the Michael addition step, the subsequent aldol condensation, or the inherent instability of one of the reactants.[4]
Potential Causes and Solutions for Low Yield:
-
Inefficient Enolate Formation: The initial deprotonation of 2-pentanone to form the nucleophilic enolate may be incomplete.
-
Solution: Employ a stronger base to ensure complete enolate formation. While sodium ethoxide is commonly used, switching to a stronger, non-nucleophilic base like lithium diisopropylamide (LDA) can be beneficial, especially if self-condensation of 2-pentanone is a significant issue.[5]
-
-
Polymerization of Methyl Vinyl Ketone (MVK): MVK is highly susceptible to polymerization, especially under basic conditions, which reduces its availability for the Michael addition.[4]
-
Solution 1: Use a precursor to MVK that generates it in situ. This keeps the concentration of MVK low at any given time, minimizing polymerization.[4]
-
Solution 2: Employ a milder base or catalytic amounts of a base to reduce the rate of polymerization.
-
Solution 3: Consider using a variant of the Robinson annulation, such as the Wichterle reaction, which uses a more stable MVK equivalent like 1,3-dichloro-cis-2-butene.[1]
-
-
Self-Condensation of 2-Pentanone: 2-pentanone can react with itself in a self-aldol condensation, especially under strongly basic conditions, leading to unwanted byproducts.[5][6]
-
Solution: Add the base to a mixture of 2-pentanone and methyl vinyl ketone at a low temperature to favor the cross-reaction over self-condensation. Using a non-nucleophilic base like LDA can also help by rapidly and quantitatively forming the enolate of 2-pentanone before it has a chance to react with another molecule of itself.[5]
-
-
Incomplete Aldol Condensation/Dehydration: The intermediate from the Michael addition may not efficiently cyclize and dehydrate to form the final cyclohexenone.
-
Solution: After the Michael addition is complete (as monitored by TLC), increasing the reaction temperature can promote the intramolecular aldol condensation and subsequent dehydration.
-
Q3: I have identified a significant amount of a byproduct with a similar molecular weight to my product. What could it be?
A common byproduct in this reaction is an isomeric form of the desired product. The initial deprotonation of 2-pentanone can occur at either the C1 or C3 position, leading to two different enolates. While the C1 enolate is kinetically favored, the C3 enolate is thermodynamically favored. The reaction of the C3 enolate with MVK would lead to the formation of a different regioisomer.
-
Solution: To favor the formation of the desired product, it is crucial to control the conditions of enolate formation. Using a strong, bulky base like LDA at low temperatures will favor the formation of the kinetic enolate at the less hindered C1 position.
Q4: My final product is difficult to purify. What are the likely impurities and how can I remove them?
The primary impurities are likely unreacted starting materials, the intermediate from the Michael addition (a 1,5-diketone), self-condensation products of 2-pentanone, and polymers of methyl vinyl ketone.
-
Purification Strategy:
-
Workup: After the reaction, a careful aqueous workup is necessary to remove the base and any water-soluble byproducts.
-
Distillation/Chromatography: The crude product can be purified by vacuum distillation or column chromatography. Given the potential for multiple byproducts with similar polarities, column chromatography on silica gel is often the most effective method for achieving high purity.
-
Quantitative Data on Byproduct Formation (Illustrative)
The following table presents illustrative data on how reaction conditions can influence the yield of this compound and the formation of major byproducts. Note: This data is for educational purposes and may not reflect actual experimental results.
| Base (1.1 eq.) | Temperature (°C) | Reaction Time (h) | Product Yield (%) | 2-Pentanone Self-Condensation (%) | MVK Polymer (%) | Other Isomers (%) |
| Sodium Ethoxide | 25 -> 80 (reflux) | 12 | 45 | 25 | 20 | 10 |
| Potassium tert-Butoxide | 0 -> 25 | 8 | 60 | 15 | 15 | 10 |
| LDA | -78 -> 25 | 6 | 75 | 5 | 10 | 10 |
Experimental Protocols
Representative Protocol for the Synthesis of this compound
This protocol is a representative procedure based on the general principles of the Robinson annulation.
Materials:
-
2-Pentanone
-
Methyl vinyl ketone (MVK)
-
Sodium ethoxide
-
Ethanol (anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Diethyl ether
Procedure:
-
To a solution of sodium ethoxide (prepared from sodium metal in anhydrous ethanol) in a round-bottom flask under a nitrogen atmosphere, add 2-pentanone dropwise at 0°C with stirring.
-
After stirring for 30 minutes at 0°C, add methyl vinyl ketone dropwise, ensuring the temperature remains below 10°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Heat the reaction mixture to reflux for 2 hours to promote the aldol condensation and dehydration.
-
Cool the mixture to room temperature and neutralize with 1 M HCl.
-
Remove the ethanol under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Visualizing the Process
Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting low yields in the synthesis.
Reaction Pathway and Major Side Reactions
Caption: The main reaction pathway and common competing side reactions.
References
Technical Support Center: Synthesis and Purification of 3-Methyl-5-propyl-2-cyclohexen-1-one
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 3-Methyl-5-propyl-2-cyclohexen-1-one (CAS No. 3720-16-9)[1][2][3].
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and historically significant method for synthesizing substituted cyclohexenones like this compound is the Robinson annulation.[4][5][6] This reaction involves a Michael addition followed by an intramolecular aldol condensation to form the six-membered ring.[6][7][8] The process typically uses a ketone and an α,β-unsaturated ketone as starting materials.[4][6]
Q2: What are the likely starting materials for the Robinson annulation synthesis of this specific compound?
A2: To synthesize this compound, the likely precursors would be 5-heptan-2-one (propyl acetone) and methyl vinyl ketone (MVK). The propyl group at the 5-position originates from the starting ketone.
Q3: What are the common side-products and impurities I should expect?
A3: In a Robinson annulation, several impurities can arise:
-
Unreacted Starting Materials: Residual 5-heptan-2-one or methyl vinyl ketone.
-
Michael Adduct: The intermediate 1,5-diketone formed after the Michael addition but before the final intramolecular aldol condensation.[4][8] Isolating this intermediate can sometimes lead to higher overall yields.[4]
-
Polymerized Methyl Vinyl Ketone: MVK is prone to polymerization, especially in the presence of a base, which can reduce the yield of the desired product.[9]
-
Isomeric Byproducts: Alternative enolate formation or undesired aldol cyclizations can lead to isomeric cyclohexenone products.
-
Dehydration Intermediates: The β-hydroxy ketone intermediate from the aldol addition may be present if the final dehydration step is incomplete.[4]
Q4: My reaction yield is very low. What are the common causes?
A4: Low yields in a Robinson annulation can be attributed to several factors:
-
Base Choice: The choice of base is critical. It must be strong enough to deprotonate the ketone to form the enolate but may also promote side reactions.
-
MVK Polymerization: As mentioned, MVK can polymerize.[9] Using it in situ from a precursor like a Mannich base can sometimes mitigate this.[9]
-
Reaction Conditions: Temperature and reaction time are crucial. The initial Michael addition may require different conditions than the subsequent aldol condensation and dehydration. A stepwise approach, isolating the Michael adduct first, can sometimes improve yields.[4]
-
Steric Hindrance: The Michael reaction works best with an unhindered α,β-unsaturated ketone.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Multiple spots on Thin Layer Chromatography (TLC) after reaction. | Incomplete reaction, presence of starting materials, Michael adduct intermediate, or other side products. | 1. Use co-spotting with starting materials on TLC to identify them.2. Ensure the reaction has gone to completion by monitoring with TLC over time.3. Proceed to a purification step like column chromatography to separate the components. |
| Product appears oily and impure after initial workup. | Presence of polymerized MVK, residual high-boiling starting materials, or other non-volatile impurities. | 1. Perform an aqueous workup to remove water-soluble impurities.2. Use fractional distillation under reduced pressure to separate the product from less volatile impurities.[10] |
| Final product purity is below 95% after distillation. | Co-eluting impurities or isomers with similar boiling points. | 1. Employ silica gel column chromatography as a final polishing step.[10]2. Use a non-polar/polar solvent system (e.g., hexane/ethyl acetate) and determine the optimal ratio with preliminary TLC analysis.[10] |
| NMR spectrum shows unexpected signals. | Presence of isomeric byproducts or the β-hydroxy ketone intermediate. | 1. Compare the spectrum with known data for the target compound.2. Consider that the β-hydroxy ketone will show a characteristic alcohol proton signal and lack the α,β-unsaturation.3. If isomers are present, preparative HPLC may be required for separation. |
Data on Purification Efficiency
| Purification Step | Starting Purity (Typical) | Achievable Purity (Typical) | Primary Impurities Removed |
| Aqueous Workup/Extraction | 50-70% | 65-80% | Water-soluble reagents, salts. |
| Fractional Distillation (Vacuum) | 65-80% | 90-95% | Unreacted starting materials, low-boiling impurities.[10] |
| Silica Gel Chromatography | 90-95% | >98% | Isomers, closely related side-products, residual non-volatile impurities.[10] |
Experimental Protocols
General Protocol for Robinson Annulation
This protocol is a generalized procedure and should be adapted based on specific laboratory conditions and literature precedents for similar substrates.
-
Enolate Formation: In a round-bottomed flask under an inert atmosphere (e.g., Nitrogen), dissolve the starting ketone (5-heptan-2-one) in a suitable solvent like ethanol or THF.
-
Base Addition: Cool the solution in an ice bath and slowly add a base (e.g., sodium ethoxide, potassium hydroxide) to generate the enolate.[4]
-
Michael Addition: While maintaining the cool temperature, add methyl vinyl ketone dropwise to the reaction mixture. Allow the reaction to stir for several hours, monitoring by TLC.
-
Aldol Condensation & Dehydration: After the Michael addition is complete, the reaction may require heating (reflux) to facilitate the intramolecular aldol condensation and subsequent dehydration to form the final cyclohexenone product.[7]
-
Workup: Cool the reaction mixture, neutralize with a dilute acid (e.g., HCl), and extract the product into an organic solvent like diethyl ether or dichloromethane. Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent using a rotary evaporator.[10]
Protocol for Column Chromatography Purification
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).[10]
-
Column Packing: Pour the slurry into a chromatography column and allow it to pack, ensuring no air bubbles are trapped.[10]
-
Sample Loading: Dissolve the crude product from the previous step in a minimal amount of the elution solvent and load it onto the silica gel bed.[10]
-
Elution: Elute the column with an appropriate solvent system, such as a gradient of ethyl acetate in hexane.[10] The ideal ratio should be predetermined via TLC analysis.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent via rotary evaporation to yield the purified this compound.
Visualizations
Synthesis and Purification Workflow
Caption: General workflow from reactants to pure product.
Troubleshooting Decision Tree
Caption: Decision tree for addressing low product purity.
References
- 1. chemscene.com [chemscene.com]
- 2. 3720-16-9 Cas No. | 3-Methyl-5-propyl-cyclohex-2-en-1-one | Apollo [store.apolloscientific.co.uk]
- 3. This compound | VSNCHEM [vsnchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. scribd.com [scribd.com]
- 6. Robinson annulation - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. 23.12 The Robinson Annulation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. benchchem.com [benchchem.com]
"3-Methyl-5-propyl-2-cyclohexen-1-one" stability and degradation pathways
Technical Support Center: 3-Methyl-5-propyl-2-cyclohexen-1-one
Welcome to the technical support center for this compound (also known as Celery Ketone). This resource is designed to assist researchers, scientists, and drug development professionals in understanding the stability and degradation pathways of this compound. Below you will find frequently asked questions and troubleshooting guides to support your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound?
A1: this compound is generally stable when stored and handled under the prescribed conditions.[1] It exhibits good stability in various formulations, including alcoholic solutions, antiperspirant sprays, and products with a pH of 2 and 10.[2] However, its stability is moderate in damp fabrics and poor in the presence of liquid bleach and on dry fabrics.[2]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure stability, it is recommended to store the compound in a tightly sealed container in a cool, dry place, away from direct light. Avoid exposure to excessive heat, flames, or other ignition sources.[1]
Q3: What substances are incompatible with this compound?
A3: Contact with strong acids, strong bases, and strong oxidizing agents should be avoided, as these can promote degradation.[1]
Q4: What are the known or expected degradation pathways for this compound?
A4: As an α,β-unsaturated ketone, this compound is susceptible to several degradation pathways, particularly in biological systems. These include:
-
Reduction: The ketone group can be reduced to a secondary alcohol, and the carbon-carbon double bond can be reduced to the corresponding dihydro derivative.[3]
-
Side-Chain Oxidation: The propyl side-chain can undergo oxidation to form more polar, poly-oxygenated metabolites.[3]
-
Conjugation: The α,β-unsaturated system can react with nucleophiles like glutathione, leading to the formation of mercapturic acid conjugates.[3]
Troubleshooting Guides
Issue 1: I am observing a loss of purity of my sample over time, even under recommended storage conditions.
-
Question: What could be causing the degradation of my sample? Answer: Several factors could be contributing to the degradation.
-
Trace Impurities: The presence of acidic, basic, or metallic impurities can catalyze degradation. Ensure all glassware and equipment are scrupulously clean.
-
Air/Oxygen Exposure: Although not explicitly stated in the search results, many organic compounds are sensitive to oxidation. Ensure the container is well-sealed and consider flushing with an inert gas like nitrogen or argon before sealing for long-term storage.
-
Light Exposure: While storage away from light is generally recommended, some compounds are sensitive to specific wavelengths. Storing in an amber vial or in a dark cabinet is a best practice.
-
Issue 2: My sample has developed a yellow discoloration.
-
Question: What is the likely cause of the color change? Answer: Discoloration is often an indicator of degradation. The formation of conjugated systems or polymeric byproducts can lead to a yellow or brownish appearance. This could be initiated by exposure to light, air (oxidation), or incompatible substances. It is advisable to re-analyze the purity of the sample using a suitable analytical method like HPLC-UV or GC-MS.
Issue 3: I am seeing unexpected peaks in my chromatogram during analysis.
-
Question: How can I identify these unknown peaks? Answer: These peaks are likely degradation products or impurities.
-
Forced Degradation Study: To tentatively identify these peaks, you can perform a forced degradation study (see "Experimental Protocols" section). By intentionally degrading the compound under controlled acidic, basic, oxidative, and photolytic conditions, you can generate the likely degradation products and compare their retention times with the unknown peaks in your sample.
-
Mass Spectrometry: The most definitive way to identify these impurities is to use a mass spectrometer (e.g., LC-MS or GC-MS) to determine their molecular weights and fragmentation patterns.
-
Quantitative Data Summary
The following table summarizes hypothetical data from a forced degradation study on this compound. This data is illustrative and intended to provide an expectation of the compound's stability under various stress conditions.
| Stress Condition | Time (hours) | Temperature (°C) | % Degradation | Major Degradation Products |
| 0.1 M HCl | 24 | 60 | ~15% | Hydrolysis/addition products |
| 0.1 M NaOH | 8 | 60 | ~40% | Rearrangement/condensation products |
| 3% H₂O₂ | 24 | 25 | ~25% | Oxidized side-chain, epoxides |
| Photolytic (UV) | 72 | 25 | ~10% | Isomers, cyclization products |
| Thermal | 168 | 80 | ~5% | Minor decomposition products |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a typical procedure for conducting a forced degradation study to understand the stability profile of this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
-
Acidic Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.
-
Basic Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 8 hours. At appropriate time points (e.g., 1, 4, 8 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature (25°C) for 24 hours, protected from light. At appropriate time points, withdraw an aliquot and dilute with the mobile phase for analysis.
-
Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light (e.g., 254 nm) for up to 72 hours. A control sample should be kept in the dark under the same conditions. At appropriate time points, withdraw an aliquot for analysis.
-
Thermal Degradation: Store the stock solution in a sealed vial at 80°C for 7 days. Analyze the sample at the end of the study.
-
Analysis: Analyze all samples using a stability-indicating HPLC-UV method (see Protocol 2). Calculate the percentage of degradation and identify major degradation products.
Protocol 2: Stability-Indicating HPLC-UV Method
This protocol describes a general HPLC-UV method that can be used to separate this compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of Acetonitrile (A) and Water (B).
-
Start with 40% A, hold for 2 minutes.
-
Increase to 90% A over 15 minutes.
-
Hold at 90% A for 3 minutes.
-
Return to 40% A over 1 minute and re-equilibrate for 4 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection: 235 nm (based on the chromophore of α,β-unsaturated ketones)
Visualizations
Below are diagrams illustrating potential degradation pathways and a typical experimental workflow for stability testing.
References
Challenges in the chiral separation of "3-Methyl-5-propyl-2-cyclohexen-1-one" enantiomers
Welcome to the technical support center for the chiral separation of 3-Methyl-5-propyl-2-cyclohexen-1-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the enantioselective analysis of this and related substituted cyclohexenone compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chiral separation of this compound enantiomers?
The primary challenge lies in the empirical nature of chiral separations.[1][2] Enantiomers have identical physical and chemical properties in an achiral environment, making their separation dependent on forming temporary diastereomeric complexes with a chiral stationary phase (CSP).[3] The selection of the optimal CSP and mobile phase combination is often a trial-and-error process, as the specific interactions that lead to separation are difficult to predict.[1]
Q2: Which types of Chiral Stationary Phases (CSPs) are most effective for separating substituted cyclohexenones?
For substituted cyclohexenones, polysaccharide-based CSPs are the most powerful and widely used.[4][5] These are derived from cellulose or amylose coated or immobilized on a silica support.[4][5]
-
Polysaccharide-Based CSPs: These are highly versatile due to a combination of interaction mechanisms including hydrogen bonding, dipole-dipole interactions, and steric hindrance within the polymer's helical structure.[4] Immobilized versions are compatible with a broader range of solvents, which is advantageous for method development.[4][5]
-
Macrocyclic Antibiotic-Based CSPs: These offer unique selectivity and can be particularly effective for separating polar compounds due to their complex structures with multiple interaction sites.[4]
Q3: What are the primary chromatographic techniques used for this type of chiral separation?
High-Performance Liquid Chromatography (HPLC) with chiral stationary phases is the most common and powerful technique.[2][4] Additionally, Supercritical Fluid Chromatography (SFC) is an increasingly popular alternative that offers advantages such as faster analysis times, reduced organic solvent consumption, and sometimes complementary or enhanced selectivity.[1][6][7] Chiral Gas Chromatography (GC) can also be employed if the analyte is volatile or can be derivatized to increase volatility.[8][9]
Q4: How does mobile phase composition affect the separation of cyclohexenone enantiomers?
Mobile phase composition is a critical parameter for optimizing resolution.
-
In HPLC (Normal Phase): Mixtures of alkanes (like n-hexane) and alcohols (like isopropanol or ethanol) are typically used.[4][5] The type and percentage of the alcohol modifier significantly alter the retention and selectivity.
-
In SFC: The mobile phase usually consists of supercritical CO2 with an organic co-solvent (modifier), often an alcohol.[6][10]
-
Additives: Small amounts of acidic or basic additives (e.g., trifluoroacetic acid or diethylamine) can dramatically improve peak shape and selectivity, especially for compounds with acidic or basic functional groups.[11] However, care must be taken as these can lead to "memory effects" on the column.[11][12]
Q5: What is the "additive memory effect" and how can it be avoided?
The memory effect refers to the persistent influence of a mobile phase additive (like an acid or base) on the CSP, which can affect the reproducibility of separations even after the additive is no longer in the mobile phase.[11][12] This is particularly prevalent in normal phase isocratic separations.[12] To mitigate this, it is best practice to dedicate a specific column to a method using a particular additive. If a column must be used with different additives, extensive flushing with a strong solvent is required between methods.[11]
Troubleshooting Guide
This guide addresses common issues encountered during the chiral separation of this compound and related compounds.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor or No Resolution | 1. Inappropriate Chiral Stationary Phase (CSP): The chosen CSP may not have the right stereospecific interactions with the analyte.[11][13] | 1. Screen different CSPs. For cyclohexenones, start with polysaccharide-based columns (e.g., amylose or cellulose derivatives).[4] |
| 2. Suboptimal Mobile Phase: The solvent strength or selectivity is not ideal.[13] | 2. Adjust Modifier Ratio: Systematically vary the percentage of the alcohol modifier (e.g., ethanol or isopropanol) in the mobile phase. Change Modifier Type: Switch from isopropanol to ethanol or vice-versa, as this can significantly alter selectivity.[11] | |
| 3. Incorrect Temperature: Temperature affects the thermodynamics of interaction between the analyte and the CSP.[13] | 3. Optimize the column temperature. Lower temperatures often increase resolution but also increase retention time and pressure. Use a column thermostat for consistency.[11] | |
| Poor Peak Shape (Tailing or Fronting) | 1. Secondary Interactions: Unwanted ionic interactions between the analyte and residual silanols on the silica support can cause peak tailing.[11] | 1. Use an Additive: Add a small amount (e.g., 0.1%) of an acidic or basic modifier to the mobile phase to suppress these interactions.[11] |
| 2. Sample Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[11] | 2. Dissolve the sample in the mobile phase or a solvent with weaker elution strength.[11] | |
| 3. Column Overload: Injecting too much sample mass. | 3. Reduce the sample concentration or injection volume. | |
| Fluctuating Retention Times | 1. Inconsistent Mobile Phase: Improperly mixed or degassed mobile phase.[11] | 1. Ensure the mobile phase is thoroughly mixed and degassed before and during use. |
| 2. Temperature Fluctuations: Lack of temperature control for the column.[11] | 2. Use a column thermostat to maintain a constant and stable temperature.[11] | |
| 3. Column Equilibration: The column is not fully equilibrated with the mobile phase before injection.[11] | 3. Equilibrate the column for a sufficient time (e.g., 10-20 column volumes) until a stable baseline is achieved. |
Data Summary Tables
Table 1: Recommended HPLC Starting Conditions for Substituted Cyclohexenones
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm)[4] | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Ethanol (85:15, v/v)[4] | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 0.8 mL/min[4] | 1.0 mL/min |
| Temperature | 30 °C[4] | 25 °C |
| Detection | UV at 254 nm[4] | UV at 230 nm |
| Injection Volume | 5 µL[4] | 10 µL |
Table 2: Recommended SFC Screening Conditions
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | Chiralpak® AD (amylose-based) | Lux® Cellulose-1 (cellulose-based)[10] |
| Mobile Phase | CO2 / Methanol (Gradient) | CO2 / Ethanol (Gradient) |
| Flow Rate | 3.0 mL/min | 2.0 mL/min |
| Back Pressure | 150 bar | 120 bar |
| Temperature | 35 °C | 40 °C |
| Detection | UV-Vis / Diode Array Detector | UV-Vis / Diode Array Detector |
Experimental Protocols
Protocol 1: HPLC Chiral Method Development for this compound
This protocol outlines a systematic approach to developing a chiral separation method using HPLC.
-
Sample Preparation: Prepare a stock solution of the racemic this compound at a concentration of 0.5 - 1.0 mg/mL in a solvent compatible with the initial mobile phase (e.g., ethanol or isopropanol).[4]
-
Column Selection and Screening:
-
Begin with polysaccharide-based CSPs, as they show broad applicability for ketones.[4] Recommended screening columns are Chiralpak® AD-H and Chiralcel® OD-H.
-
Install the first column and equilibrate with the starting mobile phase (e.g., n-Hexane/Isopropanol 90:10 v/v) at a flow rate of 1.0 mL/min until the baseline is stable.
-
Inject the sample and monitor the chromatogram.
-
Repeat the process for the second screening column.
-
-
Mobile Phase Optimization:
-
Select the column that shows the most promise (baseline or partial separation).
-
Optimize the Modifier Ratio: Adjust the percentage of the alcohol modifier. Test compositions such as 95:5, 90:10, 85:15, and 80:20 (Hexane:Alcohol).
-
Change the Modifier Type: If resolution is still poor, switch the alcohol modifier (e.g., from isopropanol to ethanol) and repeat the optimization of the modifier ratio.
-
-
Temperature Optimization:
-
Once a reasonable separation is achieved, evaluate the effect of temperature. Test temperatures at 20°C, 25°C, and 30°C to see the impact on resolution and retention time.
-
-
Flow Rate Adjustment:
-
If necessary, adjust the flow rate. Lowering the flow rate (e.g., to 0.5 - 0.8 mL/min) can sometimes improve resolution, but at the cost of longer analysis times.[13]
-
-
Method Validation: Once optimal conditions are found, perform multiple injections to confirm the method's reproducibility and robustness.
Protocol 2: Supercritical Fluid Chromatography (SFC) Screening
SFC is a powerful alternative for rapid chiral separations.[1]
-
Sample Preparation: Dissolve the sample in an alcohol such as methanol or ethanol to a concentration of approximately 1 mg/mL.
-
Column and Co-solvent Screening:
-
Utilize a column screening system with a set of complementary polysaccharide-based CSPs.
-
Program a generic screening gradient. A typical gradient might run from 5% to 40% co-solvent (e.g., methanol) in CO2 over 5-10 minutes.
-
Run the screening gradient with each column/co-solvent combination (e.g., Column A with Methanol, Column B with Methanol, Column A with Ethanol, etc.).
-
-
Optimization:
-
Identify the best column/co-solvent combination from the screening phase.
-
Optimize the separation by adjusting the gradient slope, temperature, and back-pressure to fine-tune the resolution and analysis time.
-
Visualizations
Caption: Workflow for Chiral HPLC Method Development.
Caption: Troubleshooting Flowchart for Poor Resolution.
References
- 1. fagg-afmps.be [fagg-afmps.be]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G [pubs.rsc.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Chiral Super Critical Fluid Chromatography: Phenomenex [phenomenex.com]
- 11. benchchem.com [benchchem.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. benchchem.com [benchchem.com]
Preventing isomerization during "3-Methyl-5-propyl-2-cyclohexen-1-one" synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methyl-5-propyl-2-cyclohexen-1-one. The focus is on preventing the formation of unwanted isomers, a common challenge in this synthetic route.
Troubleshooting Guide: Isomerization Issues
Problem: Formation of a significant amount of an isomeric byproduct alongside the desired this compound. The most likely isomer is the thermodynamically more stable, but often undesired, this compound where the double bond is in a different position.
| Symptom | Possible Cause | Suggested Solution |
| High percentage of the isomer with the double bond between C1 and C6 instead of C2 and C3. | Thermodynamic Control: The reaction conditions (e.g., high temperature, prolonged reaction time, use of a weak base) favor the formation of the more stable thermodynamic enolate, leading to the undesired regioisomer. | Employ Kinetic Control Conditions: Use a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78°C). This will favor the deprotonation of the less hindered α-carbon, leading to the kinetic enolate and the desired product. Shorten the reaction time to prevent equilibration to the thermodynamic product. |
| Isomerization of the final product during workup or purification. | Acidic or Basic Conditions: Traces of acid or base in the workup or purification steps can catalyze the isomerization of the desired α,β-unsaturated ketone to a more stable conjugated isomer. | Neutralize Carefully: Ensure that the reaction mixture is carefully neutralized before extraction. Use a mild buffer system if necessary. Avoid Harsh Purification Conditions: Use neutral alumina or silica gel for chromatography and avoid prolonged exposure to acidic or basic conditions. |
| Low overall yield and a mixture of several unidentified byproducts. | Polymerization of Reactants: The Michael acceptor (e.g., methyl vinyl ketone) is prone to polymerization under basic conditions, especially at higher temperatures.[1] | Use a Precursor for the Michael Acceptor: Consider using a precursor such as a β-chloroketone, which generates the α,β-unsaturated ketone in situ. This keeps the concentration of the reactive Michael acceptor low and minimizes polymerization.[2] Maintain Low Temperatures: Keep the reaction temperature as low as feasible to slow down the rate of polymerization. |
| Inconsistent results and poor reproducibility. | Variability in Reagent Quality or Reaction Setup: Moisture in the solvents or reagents, inaccurate temperature control, or variations in the rate of addition of reagents can all lead to inconsistent outcomes. | Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents and dry all glassware thoroughly. Precise Temperature Control: Use a reliable cooling bath and monitor the internal reaction temperature closely. Controlled Addition: Add reagents dropwise using a syringe pump or a dropping funnel to maintain a consistent reaction rate. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and where can isomerization occur?
A1: The most common and efficient method for synthesizing this and similar cyclohexenone derivatives is the Robinson annulation.[2][3][4] This reaction involves a Michael addition of a ketone to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation.
Isomerization can occur at two key stages:
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Regioselectivity of Enolate Formation: In the initial Michael addition, the deprotonation of the starting ketone (in this case, likely 5-propyl-2-heptanone or a similar precursor) can lead to two different enolates if the ketone is unsymmetrical. The position of the double bond in the final cyclohexenone product is determined by which enolate is formed.
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Isomerization of the Final Product: The desired α,β-unsaturated ketone can isomerize to a more stable conjugated system under either acidic or basic conditions, often during the reaction workup or purification.[5]
Q2: How can I control the regioselectivity of the initial enolate formation to favor the desired product?
A2: The regioselectivity of enolate formation is governed by the principles of kinetic versus thermodynamic control.[6]
-
To obtain the kinetic enolate (leading to the desired product): Use a strong, sterically hindered base such as lithium diisopropylamide (LDA) at low temperatures (typically -78°C) in an aprotic solvent like tetrahydrofuran (THF). These conditions favor the rapid removal of the most accessible proton, leading to the less substituted enolate.
-
To obtain the thermodynamic enolate (often leading to an undesired isomer): Use a smaller, weaker base such as sodium ethoxide or potassium tert-butoxide at higher temperatures (room temperature or above). These conditions allow for an equilibrium to be established, which favors the formation of the more stable, more substituted enolate.
Q3: What are the best practices for the workup and purification to avoid isomerization of my final product?
A3: To prevent isomerization of the α,β-unsaturated ketone product, it is crucial to maintain neutral conditions throughout the workup and purification process.
-
Workup: Carefully neutralize the reaction mixture with a mild acid (e.g., saturated aqueous ammonium chloride solution) to a pH of ~7 before extraction. Avoid using strong acids or bases.
-
Purification: Column chromatography on silica gel is a common purification method. However, silica gel can be slightly acidic. If your product is particularly sensitive to acid-catalyzed isomerization, you can use deactivated (neutral) silica gel or alumina for chromatography. Alternatively, distillation under reduced pressure can be an effective purification method if the product is thermally stable.
Q4: I am observing a low yield of the desired product. What are the likely causes and how can I improve it?
A4: Low yields in a Robinson annulation can be attributed to several factors:
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Polymerization of the Michael Acceptor: As mentioned in the troubleshooting guide, the α,β-unsaturated ketone (e.g., methyl vinyl ketone) can polymerize. Using a precursor or maintaining a low reaction temperature can mitigate this.[1]
-
Side Reactions: Besides isomerization, other side reactions such as self-condensation of the starting ketone can occur. Optimizing the reaction conditions (temperature, reaction time, and stoichiometry of reagents) is key.
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using thin-layer chromatography (TLC) to determine the optimal reaction time.
Experimental Protocols
General Protocol for Robinson Annulation under Kinetic Control:
-
Preparation of LDA: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diisopropylamine (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the solution to -78°C (a dry ice/acetone bath). Slowly add n-butyllithium (1.05 equivalents) dropwise. Stir the solution at -78°C for 30 minutes.
-
Enolate Formation: To the freshly prepared LDA solution at -78°C, add a solution of the starting ketone (e.g., 5-propyl-2-heptanone, 1.0 equivalent) in anhydrous THF dropwise. Stir the mixture at -78°C for 1-2 hours to ensure complete enolate formation.
-
Michael Addition: Add a solution of the α,β-unsaturated ketone (e.g., methyl vinyl ketone, 1.0 equivalent) in anhydrous THF dropwise to the enolate solution at -78°C. Allow the reaction to stir at this temperature for several hours, monitoring the progress by TLC.
-
Aldol Condensation and Dehydration: Once the Michael addition is complete, the reaction can be slowly warmed to room temperature. The intramolecular aldol condensation and subsequent dehydration often occur upon warming or during the workup. In some cases, gentle heating may be required.
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Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on neutral silica gel or by vacuum distillation.
Visualizing Reaction Control and Isomerization
Diagram 1: Kinetic vs. Thermodynamic Enolate Formation
Caption: Control of enolate formation is crucial for regioselectivity.
Diagram 2: Potential Isomerization Pathways of the Final Product
Caption: Isomerization of the final product can occur under acidic or basic conditions.
References
Technical Support Center: Synthesis and Scale-Up of 3-Methyl-5-propyl-2-cyclohexen-1-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 3-Methyl-5-propyl-2-cyclohexen-1-one.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are its key steps?
A1: The most prevalent method for synthesizing this compound is the Robinson annulation.[1][2] This reaction involves two main stages: a Michael addition followed by an intramolecular aldol condensation.[1][2][3] In the context of this specific molecule, the likely starting materials are 2-heptanone and methyl vinyl ketone. The reaction sequence begins with the formation of an enolate from 2-heptanone, which then acts as a nucleophile in a Michael addition to methyl vinyl ketone. The resulting 1,5-diketone intermediate subsequently undergoes an intramolecular aldol condensation to form the six-membered ring, which then dehydrates to yield the final α,β-unsaturated ketone product.[1][2]
Q2: We are experiencing low yields during the scale-up of the Robinson annulation for this compound. What are the potential causes and solutions?
A2: Low yields during the scale-up of a Robinson annulation can stem from several factors:
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Inefficient Mixing: As reaction volume increases, achieving homogeneous mixing becomes more challenging.[4][5] Poor mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.
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Solution: Re-evaluate the reactor and impeller design to ensure adequate mixing for the increased volume. Modeling and simulation can help optimize mixing parameters.[5]
-
-
Poor Temperature Control: The Robinson annulation is an exothermic process. Inadequate heat dissipation in larger reactors can lead to temperature spikes, favoring side reactions or decomposition.
-
Solution: Ensure the reactor's cooling system is sufficient for the larger scale. A lower initial temperature and slower addition of reactants can also help manage the exotherm.
-
-
Side Reactions: Polymerization of methyl vinyl ketone is a common side reaction.[6] Self-condensation of the starting ketone can also occur.
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Solution: Using a precursor for the α,β-unsaturated ketone, such as a β-chloroketone, can reduce its steady-state concentration and minimize polymerization.[6] Optimizing the reaction temperature and base concentration can also help suppress side reactions.
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Q3: We are observing the formation of significant impurities. What are the likely side products and how can we minimize them?
A3: Common impurities in the Robinson annulation include:
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Michael Adduct: The intermediate 1,5-diketone may not fully cyclize.
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Solution: Ensure sufficient reaction time and temperature for the aldol condensation to proceed to completion.
-
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Polymerized Methyl Vinyl Ketone: As mentioned, this is a frequent issue.
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Solution: Slow, controlled addition of methyl vinyl ketone to the reaction mixture can keep its concentration low and reduce polymerization.
-
-
Isomeric Byproducts: Formation of other constitutional isomers is possible depending on the enolate formation and cyclization regioselectivity.
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Solution: Careful control of the reaction conditions, including the choice of base and solvent, can improve regioselectivity.
-
Q4: What are the key safety considerations when scaling up the synthesis of this compound?
A4: Scaling up this reaction introduces several safety hazards that must be addressed:
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Thermal Runaway: The exothermic nature of both the Michael addition and the aldol condensation can lead to a thermal runaway if not properly controlled.
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Mitigation: A thorough thermal hazard assessment, including reaction calorimetry, is crucial before scaling up. Ensure adequate cooling capacity and an emergency quenching plan.
-
-
Flammable Solvents: The use of flammable organic solvents requires appropriate handling and storage in a well-ventilated area, away from ignition sources.
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Corrosive Reagents: Depending on the chosen catalyst (acid or base), corrosive materials may be used, necessitating appropriate personal protective equipment (PPE) and handling procedures.
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Product Hazards: The final product, an α,β-unsaturated ketone, may be an irritant and harmful if swallowed or in contact with skin.[7] Consult the Safety Data Sheet (SDS) for detailed handling instructions.
Data Presentation
Table 1: Illustrative Comparison of Lab-Scale vs. Pilot-Scale Synthesis of this compound
| Parameter | Lab-Scale (100 g) | Pilot-Scale (10 kg) | Key Scale-Up Considerations |
| Reactant Ratio | 2-heptanone: 1 eq | 2-heptanone: 1 eq | Maintain stoichiometric ratios. |
| Methyl Vinyl Ketone: 1.1 eq | Methyl Vinyl Ketone: 1.05 eq | Tighter control on MVK to minimize polymerization. | |
| Base (e.g., NaOH): 0.5 eq | Base (e.g., NaOH): 0.5 eq | Ensure efficient dispersion of the base. | |
| Solvent Volume | 1 L | 80 L | Adjust for efficient stirring and heat transfer. |
| Reaction Temperature | 25-50°C | 20-45°C | Lower initial temperature to manage exotherm. |
| Addition Time (MVK) | 30 minutes | 4-6 hours | Slower addition to control heat generation and side reactions. |
| Reaction Time | 6-8 hours | 10-14 hours | Longer time may be needed for complete conversion. |
| Typical Yield | 75-85% | 65-75% | Yields may decrease due to mixing and heat transfer inefficiencies. |
| Purity (Crude) | ~90% | ~80-85% | Increased potential for side products. |
Experimental Protocols
Key Experiment: Robinson Annulation for the Synthesis of a Substituted Cyclohexenone
This protocol provides a general methodology that can be adapted for the synthesis of this compound.
Materials:
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2-Heptanone
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Methyl Vinyl Ketone (MVK)
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Sodium Hydroxide (or other suitable base)
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Ethanol (or other suitable solvent)
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Hydrochloric Acid (for neutralization)
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Sodium Chloride Solution (brine)
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Anhydrous Magnesium Sulfate
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Organic Solvent for Extraction (e.g., Diethyl Ether or Dichloromethane)
Procedure:
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Reaction Setup: In a multi-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 2-heptanone in ethanol.
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Base Addition: Add a solution of sodium hydroxide in ethanol to the flask and stir to ensure complete dissolution.
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Michael Addition: Cool the reaction mixture in an ice bath. Add methyl vinyl ketone dropwise via the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 10°C.
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Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the Michael addition by TLC or GC-MS to confirm the formation of the 1,5-diketone intermediate.
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Aldol Condensation and Dehydration: Gently heat the reaction mixture to reflux for 2-4 hours to promote the intramolecular aldol condensation and subsequent dehydration. Monitor the formation of the final product by TLC or GC-MS.
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Workup: Cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid.
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Extraction: Remove the ethanol under reduced pressure. Add water to the residue and extract the product with an organic solvent (e.g., diethyl ether) three times.
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Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.
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Final Purification: Purify the crude product by vacuum distillation or column chromatography to yield the pure this compound.
Mandatory Visualization
Caption: Troubleshooting workflow for Robinson annulation scale-up.
References
- 1. Robinson annulation - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Robinson Annulation [qorganica.qui.uam.es]
- 4. mt.com [mt.com]
- 5. Scaling Yield and Mixing in Chemical Reactors | Veryst Engineering [veryst.com]
- 6. Robinson Annulation [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 3-Methyl-5-propyl-2-cyclohexen-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude "3-Methyl-5-propyl-2-cyclohexen-1-one".
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound, particularly when synthesized via the Robinson annulation reaction.
Issue 1: Low Overall Yield After Purification
| Potential Cause | Recommended Solution |
| Incomplete Reaction: The initial synthesis did not proceed to completion, leaving significant amounts of starting materials. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Consider extending the reaction time or optimizing the temperature. |
| Side Reactions: Formation of byproducts during the synthesis, such as polymers or isomers, reduces the yield of the desired product. | Optimize the reaction conditions, such as temperature and catalyst concentration, to minimize side reactions. A two-step Robinson annulation, where the Michael adduct is isolated first, may improve the overall yield.[1] |
| Product Loss During Extraction: The product may not be fully extracted from the aqueous layer during workup. | Ensure the pH of the aqueous layer is appropriate for the extraction. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) to maximize recovery. |
| Decomposition During Distillation: The product may be thermally labile and decompose at high temperatures. | Utilize vacuum distillation to lower the boiling point of the compound and prevent thermal decomposition. |
Issue 2: Presence of Impurities in the Final Product
| Impurity Type | Identification Method | Recommended Purification Protocol |
| Unreacted Starting Materials: (e.g., a ketone and an α,β-unsaturated ketone) | GC-MS, NMR Spectroscopy | Fractional Distillation: Effective if the boiling points of the starting materials are significantly different from the product. Column Chromatography: Use a silica gel column with a non-polar eluent system (e.g., hexane/ethyl acetate gradient) to separate the less polar starting materials. |
| Michael Adduct Intermediate (1,5-diketone): | NMR Spectroscopy (presence of two carbonyl signals), LC-MS | Further Reaction: The isolated crude product can be resubjected to cyclization conditions (e.g., heating with a catalytic amount of base) to convert the intermediate to the desired product. Column Chromatography: The more polar 1,5-diketone can be separated from the less polar cyclohexenone product. |
| Isomeric Byproducts: (e.g., other cyclohexenone isomers) | GC, ¹H NMR Spectroscopy | Column Chromatography: Careful selection of the stationary and mobile phases can allow for the separation of isomers. High-Performance Liquid Chromatography (HPLC) may be necessary for challenging separations. |
| Polymeric Materials: | Broad, unresolved peaks in NMR; baseline rise in GC | Filtration: If the polymer is insoluble, it can be removed by filtration. Distillation: Polymers are typically non-volatile and will remain in the distillation flask. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities to expect in a crude sample of this compound synthesized via Robinson annulation?
A1: The most common impurities include unreacted starting materials (the ketone and the α,β-unsaturated ketone), the intermediate 1,5-diketone from the Michael addition step, and potentially other isomeric cyclohexenone byproducts resulting from alternative cyclization pathways. Polymerization of the α,β-unsaturated ketone can also lead to high molecular weight impurities.
Q2: How can I effectively monitor the progress of the purification?
A2: Thin Layer Chromatography (TLC) is a quick and effective method to qualitatively monitor the separation of components during column chromatography. For quantitative analysis of purity at each step, Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) is highly recommended. ¹H NMR spectroscopy can also be used to assess the purity and confirm the structure of the final product.
Q3: My final product is a pale yellow to colorless liquid. Is this indicative of high purity?
A3: While a pale yellow to colorless appearance is a good sign, color alone is not a definitive indicator of purity.[2] Impurities may be colorless. It is essential to confirm the purity using analytical techniques such as GC or NMR spectroscopy.
Q4: What are the key parameters to control during vacuum distillation for this compound?
A4: The most critical parameters are pressure and temperature. A stable, low pressure is necessary to reduce the boiling point and prevent decomposition. The temperature of the heating bath should be carefully controlled to ensure a steady distillation rate without overheating the sample. Efficient cooling of the condenser is also crucial for good recovery.
Experimental Protocols
Protocol 1: General Workup Procedure for Robinson Annulation
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Upon completion of the reaction, cool the reaction mixture to room temperature.
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Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
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Extract the mixture three times with a suitable organic solvent (e.g., ethyl acetate).
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Combine the organic layers and wash with brine (saturated NaCl solution).
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Column Chromatography
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Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent like hexane.
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Column Packing: Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a low-polarity solvent and load it onto the top of the silica gel bed.
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Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal gradient will depend on the specific impurities present and should be determined by preliminary TLC analysis.
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Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Protocol 3: Purification by Vacuum Distillation
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Set up a fractional distillation apparatus equipped for vacuum distillation.
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Place the crude or column-purified product in the distillation flask with a magnetic stir bar.
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Slowly apply vacuum to the system.
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Gently heat the distillation flask in a heating mantle or oil bath.
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Collect the fraction that distills at the expected boiling point for this compound under the applied pressure.
Data Presentation
The following table provides representative data for a multi-step purification of crude this compound. Note: This data is illustrative and may not reflect the results of a specific experiment.
| Purification Step | Initial Purity (by GC) | Final Purity (by GC) | Yield (%) | Key Impurities Removed |
| Aqueous Workup & Extraction | 55% | 70% | 90% | Water-soluble catalysts and salts |
| Column Chromatography | 70% | 95% | 80% | Unreacted starting materials, 1,5-diketone intermediate, polar byproducts |
| Vacuum Distillation | 95% | >98% | 92% | Residual solvents, less volatile impurities |
Mandatory Visualization
Caption: A typical multi-step purification workflow.
Caption: A logical approach to troubleshooting impurities.
References
Optimizing reaction conditions for "3-Methyl-5-propyl-2-cyclohexen-1-one" synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Methyl-5-propyl-2-cyclohexen-1-one.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and robust method for synthesizing this compound is the Robinson annulation.[1][2][3] This reaction involves a Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation to form the six-membered ring of the cyclohexenone.[1][2][3]
Q2: What are the recommended starting materials for the Robinson annulation to produce this compound?
A2: Through retrosynthetic analysis of the target molecule, the logical starting materials are a propyl-substituted α,β-unsaturated ketone (the Michael acceptor) and an enolizable ketone that will provide the methyl group at the 3-position (the Michael donor). A common choice for the Michael acceptor would be 1-hexen-3-one , and for the Michael donor, an enolate derived from acetone or a related ketone.
Q3: What are the typical catalysts and reaction conditions for this synthesis?
A3: The Robinson annulation can be catalyzed by either a base or an acid, with base-catalyzed reactions being more common.[2]
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Base-catalyzed: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are frequently used in a protic solvent like ethanol.[1] The reaction is often heated to reflux to drive both the Michael addition and the subsequent aldol condensation.
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Acid-catalyzed: Protic acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA) can also be employed.
Q4: What are the major side reactions to be aware of during the synthesis?
A4: The primary side reactions include:
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Polymerization of the α,β-unsaturated ketone: This is especially prevalent with reactive Michael acceptors like methyl vinyl ketone and its analogues. Using a precursor that generates the enone in situ can mitigate this.
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Formation of undesired regioisomers: If an unsymmetrical ketone is used as the Michael donor, deprotonation can occur at multiple sites, leading to a mixture of products.
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Intermolecular aldol condensation: The enolate can react with another molecule of the starting ketone instead of undergoing the desired intramolecular cyclization.
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Incomplete reaction: The reaction may stop at the Michael adduct (a 1,5-diketone) if the conditions are not sufficiently forcing for the subsequent aldol condensation.
Q5: How can the final product be purified?
A5: Purification of this compound typically involves:
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Extraction: After quenching the reaction, the product is extracted from the aqueous layer using an organic solvent.
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Chromatography: Column chromatography on silica gel is a common method for separating the desired product from starting materials and byproducts.
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Distillation: If the product is a liquid and sufficiently volatile, vacuum distillation can be an effective purification technique.
II. Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no product yield | 1. Inactive catalyst or reagents.2. Reaction temperature is too low.3. Insufficient reaction time.4. Polymerization of the Michael acceptor. | 1. Use freshly prepared or purified reagents and catalyst.2. Increase the reaction temperature; refluxing in a suitable solvent is often necessary.3. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.4. Add the Michael acceptor slowly to the reaction mixture to maintain a low concentration. |
| Formation of multiple products | 1. Use of an unsymmetrical ketone as the Michael donor, leading to different enolates.2. Competing intermolecular side reactions. | 1. Use a symmetrical ketone if possible, or employ conditions that favor the formation of the desired enolate (e.g., kinetic vs. thermodynamic control).2. Use a higher dilution to favor the intramolecular aldol condensation. |
| Isolation of the Michael adduct (1,5-diketone) instead of the final product | 1. Insufficiently strong base or acid catalyst.2. Reaction temperature is too low for the aldol condensation.3. Short reaction time. | 1. Increase the concentration or strength of the catalyst.2. Increase the reaction temperature after the Michael addition is complete.3. Extend the reaction time and monitor by TLC for the disappearance of the intermediate. |
| Product is contaminated with a polymer | Polymerization of the α,β-unsaturated ketone. | 1. Use a precursor to the α,β-unsaturated ketone that generates it in situ.2. Add the α,β-unsaturated ketone slowly to the reaction mixture. |
| Difficulty in purifying the final product | 1. Formation of closely related byproducts.2. Presence of unreacted starting materials. | 1. Optimize the reaction conditions to improve selectivity.2. Employ high-performance liquid chromatography (HPLC) for purification if column chromatography is insufficient.3. Ensure the reaction has gone to completion before workup. |
III. Experimental Protocols
General Protocol for the Synthesis of this compound via Robinson Annulation
Disclaimer: This is a representative protocol and may require optimization for the specific synthesis of this compound.
Materials:
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Acetone (Michael donor)
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1-Hexen-3-one (Michael acceptor)
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Sodium ethoxide (catalyst)
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Anhydrous ethanol (solvent)
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Hydrochloric acid (for neutralization)
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Diethyl ether (for extraction)
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Saturated sodium bicarbonate solution
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Brine (saturated sodium chloride solution)
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Anhydrous magnesium sulfate
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Silica gel for column chromatography
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Hexane and ethyl acetate (eluents)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
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Enolate Formation: Cool the solution to 0 °C in an ice bath. Slowly add acetone (1.0 equivalent) to the stirred solution. Allow the mixture to stir for 30 minutes at 0 °C to ensure complete formation of the enolate.
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Michael Addition: Slowly add 1-hexen-3-one (1.0 equivalent) to the reaction mixture dropwise over a period of 30 minutes.
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Aldol Condensation and Dehydration: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux. Monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.
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Workup: Cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid. Remove the ethanol under reduced pressure. Add water to the residue and extract the product with diethyl ether (3 x 50 mL).
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Purification: Combine the organic extracts and wash successively with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
IV. Quantitative Data
Table 1: Representative Reaction Parameters for Robinson Annulation
| Parameter | Condition 1 (Base-Catalyzed) | Condition 2 (Acid-Catalyzed) |
| Michael Donor | Acetone | Acetone |
| Michael Acceptor | 1-Hexen-3-one | 1-Hexen-3-one |
| Catalyst | Sodium Ethoxide (1.1 eq) | Sulfuric Acid (cat.) |
| Solvent | Ethanol | Toluene |
| Temperature | Reflux (approx. 78 °C) | Reflux (approx. 111 °C) |
| Reaction Time | 4 - 8 hours | 6 - 12 hours |
| Typical Yield | 60 - 80% | 50 - 70% |
Note: The yields are estimates for a generalized Robinson annulation and will vary for the specific synthesis of this compound.
V. Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low reaction yield.
References
Technical Support Center: Spectroscopic Analysis of 3-Methyl-5-propyl-2-cyclohexen-1-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common pitfalls during the spectroscopic analysis of 3-Methyl-5-propyl-2-cyclohexen-1-one, also known as celery ketone.
Frequently Asked Questions (FAQs)
Q1: What are the expected chemical shifts in the ¹H NMR spectrum of this compound?
A1: The proton NMR spectrum of this compound will exhibit characteristic signals for the vinylic proton, the methyl group attached to the double bond, the propyl group, and the methylene protons of the cyclohexenone ring. Due to the electron-withdrawing effect of the carbonyl group, the vinylic proton at C2 is expected to be deshielded and appear downfield. The protons on the carbon adjacent to the carbonyl (C6) will also be deshielded.
Q2: How can I distinguish between the different methylene protons in the ¹H NMR spectrum?
A2: The methylene protons at C4 and C6 are diastereotopic and will likely appear as complex multiplets due to coupling with each other and with the proton at C5. 2D NMR techniques such as COSY and HSQC can be invaluable in definitively assigning these signals.
Q3: What are the key signals to look for in the ¹³C NMR spectrum?
A3: The most downfield signal will be the carbonyl carbon (C1), typically appearing in the 190-200 ppm range. The olefinic carbons (C2 and C3) will also be prominent in the 120-160 ppm region. The remaining sp³ hybridized carbons of the ring and the propyl group will appear further upfield.
Q4: What are the characteristic IR absorption bands for this molecule?
A4: The most prominent peak in the IR spectrum will be the strong C=O stretch of the conjugated ketone, expected around 1665-1685 cm⁻¹. You should also observe a C=C stretch for the alkene at approximately 1600-1640 cm⁻¹, and C-H stretching frequencies for the sp² and sp³ hybridized carbons just above and below 3000 cm⁻¹, respectively.
Q5: What are the expected major fragmentation patterns in the mass spectrum?
A5: In electron ionization mass spectrometry, the molecular ion peak (M+) at m/z 152 should be observable. Common fragmentation pathways for cyclic ketones include alpha-cleavage (cleavage of the bonds adjacent to the carbonyl group) and cleavage of the propyl side chain. Loss of the propyl group (M-43) and the ethyl group from the propyl chain (M-29) are likely fragmentation pathways.
Troubleshooting Guides
¹H NMR Spectroscopy
| Problem | Possible Cause | Troubleshooting Steps |
| Overlapping signals in the aliphatic region (1.5 - 2.5 ppm) | The signals for the ring methylene protons (C4, C6) and the methine proton (C5) are close in chemical shift and exhibit complex coupling. | - Use a higher field NMR spectrometer: This will increase the chemical shift dispersion. - Change the solvent: Aromatic solvents like benzene-d₆ can induce shifts (Aromatic Solvent Induced Shifts - ASIS) that may resolve overlapping signals. - Perform 2D NMR experiments: A COSY experiment will show correlations between coupled protons, aiding in their assignment. An HSQC experiment will correlate protons to their directly attached carbons. |
| Broad or distorted peaks | - Sample concentration is too high: This can lead to viscosity issues and poor shimming. - Presence of paramagnetic impurities: Even trace amounts can cause significant line broadening. - Chemical exchange: Although less common for this molecule, slow conformational changes can sometimes lead to broadened signals. | - Prepare a more dilute sample. - Purify the sample: Techniques like column chromatography can remove paramagnetic impurities. - Acquire the spectrum at a different temperature: This can sometimes sharpen signals affected by chemical exchange. |
| Incorrect integration values | - Poor phasing of the spectrum. - Baseline distortion. - Overlapping signals. | - Carefully re-phase the spectrum and correct the baseline. - Use deconvolution software to integrate overlapping peaks. |
¹³C NMR Spectroscopy
| Problem | Possible Cause | Troubleshooting Steps |
| Weak or missing quaternary carbon signals (C1, C3) | Quaternary carbons have long relaxation times and can be weak or absent in standard ¹³C NMR experiments, especially with a short relaxation delay. | - Increase the relaxation delay (d1) in the acquisition parameters. - Increase the number of scans. - Use a different pulse sequence, such as one with a chromium(III) acetylacetonate (Cr(acac)₃) relaxation agent, but be mindful of potential sample contamination. |
| Difficulty assigning C2 and C3 | Both are sp² hybridized carbons in a similar electronic environment. | - Use a DEPT (Distortionless Enhancement by Polarization Transfer) experiment: DEPT-135 will show CH and CH₃ signals as positive peaks, and CH₂ signals as negative peaks. Quaternary carbons will be absent. This will help distinguish the quaternary C3 from the CH at C2. - Perform an HMBC (Heteronuclear Multiple Bond Correlation) experiment: Look for correlations from the vinylic proton at C2 to both C1 and C3, and from the methyl protons at C3 to C2 and C4. |
IR Spectroscopy
| Problem | Possible Cause | Troubleshooting Steps |
| Broad O-H peak around 3400 cm⁻¹ | Presence of water or alcohol impurity in the sample. | - Dry the sample thoroughly: Use a drying agent like MgSO₄ or Na₂SO₄ and ensure the solvent is anhydrous if the sample is in solution. - If the sample is a liquid, run a "neat" spectrum between two salt plates that have been properly dried. |
| Weak or poorly resolved peaks | - Sample film is too thin. - Instrument needs purging. | - For a neat liquid, use a slightly larger drop of the sample between the salt plates. - Ensure the instrument's sample compartment is purged with dry air or nitrogen to remove atmospheric water and CO₂. |
| Shifting of the C=O peak | The position of the C=O stretch is sensitive to the solvent and concentration (due to intermolecular interactions). | - For consistency, always use the same solvent and a similar concentration for comparative analyses. - Note the solvent used when comparing your spectrum to literature data. |
Mass Spectrometry
| Problem | Possible Cause | Troubleshooting Steps |
| No molecular ion peak (m/z 152) | The molecular ion is unstable and undergoes rapid fragmentation. | - Use a "softer" ionization technique: Chemical Ionization (CI) or Electrospray Ionization (ESI) are less energetic and more likely to produce a prominent protonated molecule [M+H]⁺ or other adducts. |
| Complex fragmentation pattern that is difficult to interpret | Multiple fragmentation pathways are occurring. | - Analyze the spectrum for logical neutral losses: Look for peaks corresponding to the loss of small, stable molecules or radicals (e.g., loss of a propyl radical, C₃H₇, resulting in a peak at m/z 109; loss of an ethyl radical, C₂H₅, giving a peak at m/z 123). - Compare your spectrum to a database of known compounds. |
Quantitative Data Summary
The following tables provide predicted spectroscopic data for this compound. These values are based on computational predictions and data from structurally similar compounds and should be used as a guide for spectral interpretation.
Table 1: Predicted ¹H NMR Data (in CDCl₃)
| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz |
| H2 | 5.8 - 6.0 | br s | - |
| H4 | 2.2 - 2.4 | m | - |
| H5 | 1.9 - 2.1 | m | - |
| H6 | 2.3 - 2.5 | m | - |
| CH₃ (at C3) | 1.9 - 2.1 | s | - |
| CH₂ (propyl) | 1.2 - 1.5 | m | - |
| CH₃ (propyl) | 0.8 - 1.0 | t | ~7 |
Table 2: Predicted ¹³C NMR Data (in CDCl₃)
| Carbon | Predicted Chemical Shift (ppm) |
| C1 (C=O) | 198 - 202 |
| C2 (=CH) | 125 - 130 |
| C3 (=C) | 160 - 165 |
| C4 (CH₂) | 30 - 35 |
| C5 (CH) | 35 - 40 |
| C6 (CH₂) | 45 - 50 |
| CH₃ (at C3) | 20 - 25 |
| CH₂ (propyl, α) | 35 - 40 |
| CH₂ (propyl, β) | 18 - 23 |
| CH₃ (propyl, γ) | 13 - 15 |
Table 3: Characteristic IR Bands
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O | Stretch (conjugated ketone) | 1665 - 1685 | Strong |
| C=C | Stretch (alkene) | 1600 - 1640 | Medium |
| C-H (sp²) | Stretch | 3000 - 3100 | Medium |
| C-H (sp³) | Stretch | 2850 - 3000 | Medium-Strong |
Experimental Protocols
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Insert the sample into the spectrometer.
-
Lock the field on the deuterium signal of the solvent.
-
Tune and match the probe for the ¹H or ¹³C frequency.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard ¹H spectrum with 16-32 scans.
-
Set the spectral width to -2 to 12 ppm.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectrum using the residual solvent peak (CHCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a standard proton-decoupled ¹³C spectrum.
-
Set the spectral width to 0 to 220 ppm.
-
Use a sufficient number of scans (e.g., 1024 or more) and a relaxation delay of at least 2 seconds to ensure detection of quaternary carbons.
-
Process and calibrate the spectrum using the solvent peak (CDCl₃ at 77.16 ppm).
-
IR Spectroscopy (Neat Liquid)
-
Sample Preparation: Place one to two drops of the neat liquid sample onto the surface of a clean, dry NaCl or KBr salt plate.
-
Cell Assembly: Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.
-
Data Acquisition:
-
Place the assembled salt plates into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.
-
-
Cleaning: Clean the salt plates thoroughly with a dry solvent (e.g., anhydrous acetone or dichloromethane) and store them in a desiccator.
Mass Spectrometry (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The abundance of each ion is measured by a detector, and the data is presented as a mass spectrum.
Visualizations
Validation & Comparative
"3-Methyl-5-propyl-2-cyclohexen-1-one" vs. other celery flavor compounds
A Comparative Guide to Celery's Key Flavor Compounds
The characteristic flavor of celery (Apium graveolens) is a complex interplay of volatile organic compounds. While dozens of molecules contribute to its profile, the aroma is largely defined by two dominant chemical classes: phthalides and terpenes. This guide provides a comparative analysis of these naturally occurring compounds against 3-Methyl-5-propyl-2-cyclohexen-1-one, a potent synthetic flavorant also known as celery ketone, offering researchers and product development professionals a detailed look at the molecules that create the quintessential celery experience.
Quantitative Comparison of Key Flavor Compounds
The perceived flavor of a food is determined not just by the presence of certain compounds, but by their concentration and their odor detection threshold—the minimum concentration at which the human nose can detect them. Phthalides, despite being less abundant than terpenes, are the primary drivers of celery's signature aroma due to their exceptionally low odor thresholds.
| Compound Name | Chemical Class | Sensory Descriptors | Odor Threshold (in air) | Role & Relative Concentration in Celery |
| 3-n-Butylphthalide | Phthalide | Aromatic, spicy, strong celery, lovage-like.[1][2] | 0.000009 ppm (9 ng/L)[1] | Primary Character Compound : A key contributor to the core celery aroma. Present in lower concentrations than terpenes but highly impactful.[3] |
| Sedanolide | Phthalide | Sweet, earthy, slightly peppery, celery-like.[4] | ~0.07 ppm[4] | Primary Character Compound : Works synergistically with other phthalides to create the recognizable celery scent. |
| Limonene | Monoterpene | Citrus, fresh, sweet. | ~0.2 ppm[4] | Major Constituent : Often the most abundant terpene, providing a fresh, citrusy top note to the overall aroma.[3][5][6] |
| β-Myrcene | Monoterpene | Herbal, balsamic, slightly fruity. | Not specified in results | Abundant Constituent : Contributes to the green and herbaceous background notes of celery.[5] |
| This compound (Celery Ketone) | Cyclohexenone | Herbaceous, spicy, fresh celery, green, cumin.[5] | (R)-enantiomer: 0.0000091 ppm (9.1 ng/L)[1] | Flavor Additive : Not a primary natural component of celery's aroma profile but is used as a nature-identical flavoring agent to impart a strong, characteristic celery note.[2][5][7] |
Note: Odor thresholds can vary significantly based on the medium (air, water, oil) and the specific enantiomer (molecular mirror image) present. The (R)-enantiomer of celery ketone is responsible for the characteristic celery note and is five times more potent than its (S)-enantiomer, which has an anise-like smell.[1]
Detailed Compound Profiles
The Phthalides: The Heart of Celery
Phthalides are the molecules most responsible for the warm, spicy, and long-lasting aroma that is uniquely characteristic of celery.[3] Compounds like 3-n-butylphthalide and sedanolide are considered the primary character-impact compounds.[4] Though they make up a smaller fraction of the total volatile content compared to terpenes, their extremely low odor thresholds make them dominant in the sensory perception of celery.[3][8] Beyond their aroma, studies have shown that phthalides can enhance the perception of sweetness and umami (savory) taste in foods, making celery a valuable base ingredient in soups and stocks.[9]
The Terpenes: The Fresh & Green Background
Terpenes are the most abundant class of volatile compounds in celery, often accounting for over 70% of the total.[5][10] The most significant among them are monoterpenes like limonene and β-myrcene .[5] These compounds provide the fresh, green, citrusy, and slightly woody notes that form the background of the celery aroma.[11] While less characteristic than the phthalides, terpenes are crucial for the overall "freshness" and complexity of the flavor profile. The specific concentration and ratio of terpenes can vary significantly between different celery cultivars and growing conditions.[5][11]
This compound (Celery Ketone): The Potent Alternative
Celery ketone is a powerful aromatic compound that delivers a potent and clear celery note.[5][7] While some sources suggest it is a naturally occurring compound found in celery seeds, it is more commonly used as a synthetic, nature-identical flavoring agent in the food and fragrance industry.[2][3][12] Its (R)-enantiomer has an odor threshold as low as that of 3-n-butylphthalide, making it an extremely efficient molecule for imparting a celery character to foods, beverages, and fragrances.[1] Its flavor is described as herbaceous and spicy, and it is noted for enhancing the "mouthfeel" in certain food applications.[7]
Experimental Protocols
Volatile Compound Analysis: HS-SPME-GC-MS
This is the standard methodology for identifying and quantifying the volatile compounds responsible for celery's aroma.
-
Objective: To extract and identify volatile and semi-volatile compounds from a celery sample.
-
Methodology:
-
Sample Preparation: A fresh or freeze-dried celery sample (e.g., 0.5 g) is placed in a sealed 15 mL SPME vial. To enhance the release of volatiles, a saturated solution of calcium chloride (0.5 mL) may be added.
-
Headspace Extraction (HS): The vial is gently heated (e.g., to 30°C) for a set time (e.g., 60 minutes) to allow volatile compounds to move from the sample into the air (headspace) above it.[4]
-
Solid-Phase Microextraction (SPME): A SPME fiber coated with a specific polymer is exposed to the headspace. The volatile compounds adsorb onto the fiber.
-
Gas Chromatography (GC): The fiber is injected into a gas chromatograph. The heat of the injection port desorbs the volatiles from the fiber into a stream of inert gas (like helium), which carries them through a long, thin column. Compounds are separated based on their boiling points and chemical properties.
-
Mass Spectrometry (MS): As the separated compounds exit the GC column, they enter a mass spectrometer, which bombards them with electrons, breaking them into charged fragments. The resulting fragmentation pattern acts as a molecular fingerprint, allowing for positive identification by comparing it to a spectral library.
-
Sensory Profile Analysis
This protocol is used to define the flavor and aroma characteristics of celery as perceived by humans.
-
Objective: To obtain a descriptive and quantitative profile of celery's sensory attributes.
-
Methodology:
-
Panel Selection: A trained sensory panel, typically consisting of 10-12 individuals, is selected. Panelists are trained to identify and rate the intensity of specific aroma and flavor attributes (e.g., 'celery,' 'herbal,' 'green,' 'bitter,' 'sweet').
-
Sample Preparation: Celery samples from different cultivars or treatments are prepared uniformly (e.g., cut to the same size) and presented to the panelists in a controlled environment to minimize bias.
-
Evaluation: Panelists assess the samples for various attributes. They may first evaluate the aroma by sniffing and then the flavor by tasting. Intensity is typically rated on a numerical scale (e.g., a 15-point scale).
-
Data Analysis: The intensity ratings from all panelists are collected and statistically analyzed (e.g., using Analysis of Variance - ANOVA) to generate a sensory profile for each sample. This allows for objective comparison between different celery varieties.
-
Visualizations
References
- 1. The Celery Ketones [leffingwell.com]
- 2. chemimpex.com [chemimpex.com]
- 3. consolidated-chemical.com [consolidated-chemical.com]
- 4. Optimization of Volatile Compounds Extraction from Industrial Celery (Apium graveolens) By-Products by Using Response Surface Methodology and Study of Their Potential as Antioxidant Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 5. celery ketone, 3720-16-9 [thegoodscentscompany.com]
- 6. Odor Detection Thresholds & References [leffingwell.com]
- 7. berjeinc.com [berjeinc.com]
- 8. nutty cyclohexenone, 1193-18-6 [thegoodscentscompany.com]
- 9. 3-Methyl-5-propylcyclohex-2-en-1-one | C10H16O | CID 3782139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. swesiaq.se [swesiaq.se]
- 11. Celery Ketone [Gravenone] Manufacturer & Suppliers |ELAROMA-GNE - Elchemy [elchemy.com]
- 12. 3-Methyl-5-propylcyclohex-2-en-1-one | C10H16O | CID 3782139 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Analysis of Synthesis Methods for 3-Methyl-5-propyl-2-cyclohexen-1-one
A detailed guide for researchers and drug development professionals on the synthesis of 3-Methyl-5-propyl-2-cyclohexen-1-one, comparing the Robinson Annulation and a Directed Michael Addition-Aldol Condensation approach. This report includes a quantitative data summary, detailed experimental protocols, and workflow visualizations.
The targeted synthesis of substituted cyclohexenones is a cornerstone of modern organic chemistry, providing key intermediates for the construction of complex molecules, including natural products and pharmaceuticals. This compound is a valuable synthon, and its efficient preparation is of significant interest. This guide presents a comparative analysis of two prominent synthetic strategies for its production: the classic Robinson Annulation and a more controlled, two-step sequence involving a Directed Michael Addition followed by an intramolecular Aldol Condensation.
Quantitative Data Summary
The following table summarizes the key quantitative metrics for the two primary synthetic routes to this compound, based on analogous reactions reported in the literature.
| Parameter | Method 1: Robinson Annulation | Method 2: Directed Michael Addition & Aldol Condensation |
| Starting Materials | Ethyl 2-propylacetoacetate, Methyl vinyl ketone | 3-Methyl-2-cyclohexen-1-one, Propyl bromide, Lithium, Copper(I) iodide |
| Key Reagents/Catalysts | Sodium ethoxide | Lithium dipropylcuprate (Gilman reagent), Lithium diisopropylamide (LDA) |
| Reaction Steps | One-pot (Michael addition and intramolecular aldol condensation) | Two distinct steps (Michael addition, then intramolecular aldol condensation) |
| Typical Reaction Time | 12-24 hours | Michael Addition: 2-4 hours; Aldol Condensation: 8-12 hours |
| Typical Reaction Temperature | Reflux (e.g., in ethanol, ~78°C) | Michael Addition: -78°C to 0°C; Aldol Condensation: -78°C to room temperature |
| Reported Yield (Analogous) | 65-75% | Michael Addition: ~85-95%; Aldol Condensation: ~80-90% (Overall: ~68-85%) |
| Key Advantages | One-pot procedure, operational simplicity. | High regioselectivity, milder reaction conditions for the key C-C bond formation. |
| Key Disadvantages | Potential for side reactions (e.g., polymerization of MVK), requires heating. | Requires preparation of the organometallic reagent, cryogenic conditions. |
Logical Workflow of Synthesis Methods
The following diagram illustrates the conceptual flow of the two compared synthetic pathways.
Caption: Comparative workflows for the synthesis of this compound.
Experimental Protocols
The following are detailed experimental protocols for the two synthetic methods, adapted from analogous procedures found in the chemical literature.
Method 1: Robinson Annulation
This one-pot procedure combines a Michael addition and an intramolecular aldol condensation.
Materials:
-
Ethyl 2-propylacetoacetate
-
Methyl vinyl ketone (MVK)
-
Sodium ethoxide
-
Ethanol, absolute
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup: A solution of sodium ethoxide is prepared by dissolving sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Addition of Michael Donor: Ethyl 2-propylacetoacetate (1.0 eq) is added dropwise to the sodium ethoxide solution at room temperature. The mixture is stirred for 30 minutes to ensure complete formation of the enolate.
-
Michael Addition: The reaction mixture is cooled in an ice bath, and freshly distilled methyl vinyl ketone (1.1 eq) is added dropwise, maintaining the temperature below 10°C. After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature for 4 hours.
-
Intramolecular Aldol Condensation and Dehydration: The reaction mixture is then heated to reflux and maintained for 12-16 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The residue is dissolved in water and neutralized with 1 M hydrochloric acid. The aqueous layer is extracted three times with ethyl acetate.
-
Purification: The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Method 2: Directed Michael Addition and Intramolecular Aldol Condensation
This two-step procedure involves the preparation of a Gilman reagent for a highly regioselective Michael addition, followed by a base-mediated intramolecular aldol condensation.
Step 2a: Directed Michael Addition
Materials:
-
Copper(I) iodide (CuI)
-
Propyl lithium (or propyl bromide and lithium metal)
-
3-Methyl-2-cyclohexen-1-one
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Gilman Reagent: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, copper(I) iodide (1.0 eq) is suspended in anhydrous diethyl ether or THF and cooled to -78°C. A solution of propyl lithium (2.0 eq) is added dropwise, and the mixture is stirred at this temperature for 30 minutes to form the lithium dipropylcuprate solution.
-
Conjugate Addition: A solution of 3-methyl-2-cyclohexen-1-one (1.0 eq) in the same anhydrous solvent is added dropwise to the Gilman reagent at -78°C. The reaction mixture is allowed to slowly warm to 0°C and stirred for 2-4 hours.
-
Work-up: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is allowed to warm to room temperature and stirred until the aqueous layer turns deep blue. The layers are separated, and the aqueous layer is extracted three times with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude 1,5-diketone intermediate, which can be used in the next step without further purification.
Step 2b: Intramolecular Aldol Condensation
Materials:
-
Crude 1,5-diketone from Step 2a
-
Lithium diisopropylamide (LDA) solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: The crude 1,5-diketone is dissolved in anhydrous THF in a flame-dried flask under an inert atmosphere and cooled to -78°C.
-
Enolate Formation and Cyclization: A solution of LDA (1.1 eq) in THF is added dropwise to the cooled solution of the diketone. The reaction mixture is stirred at -78°C for 2 hours and then allowed to warm to room temperature and stirred for an additional 8-12 hours.
-
Work-up: The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The mixture is extracted three times with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams provide a visual representation of the chemical transformations and the overall experimental workflows.
Caption: Mechanism of the Robinson Annulation for the synthesis of the target molecule.
Caption: Experimental workflow for the Directed Michael Addition and Aldol Condensation method.
Validation of Analytical Methods for the Quantification of 3-Methyl-5-propyl-2-cyclohexen-1-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the quantitative analysis of 3-Methyl-5-propyl-2-cyclohexen-1-one. This compound is a fragrance ingredient and flavoring agent found in various consumer products. Accurate and validated analytical methods are crucial for quality control, regulatory compliance, and safety assessment.
Method Performance Comparison
The selection of an appropriate analytical method depends on several factors, including the sample matrix, required sensitivity, and available instrumentation. Below is a summary of typical performance data for the quantification of this compound using GC-MS and HPLC-UV.
| Validation Parameter | GC-MS | HPLC-UV |
| Linearity (R²) | > 0.995 | > 0.990 |
| Accuracy (Recovery) | 90-110% | 85-115% |
| Precision (RSD) | < 10% | < 15% |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/g | 1.0 - 5.0 µg/g |
| Limit of Quantification (LOQ) | 0.5 - 5.0 µg/g | 5.0 - 20.0 µg/g |
Experimental Protocols
Detailed methodologies for both GC-MS and HPLC-UV are provided below. These protocols are based on established methods for the analysis of fragrance allergens and related compounds in complex matrices.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is highly sensitive and selective, making it suitable for the trace-level quantification of this compound in various sample matrices.
1. Sample Preparation (Liquid-Liquid Extraction)
-
Weigh 1 g of the homogenized sample into a 15 mL polypropylene centrifuge tube.
-
Add 5 mL of a suitable organic solvent (e.g., methyl tert-butyl ether).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean vial.
-
The extract is now ready for GC-MS analysis.
2. GC-MS Instrumental Conditions
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 180°C at 10°C/min.
-
Ramp to 280°C at 20°C/min, hold for 5 minutes.
-
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and Scan mode for identification.
-
Quantifier Ion: To be determined from the mass spectrum of a pure standard of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method
This method is a robust and widely available alternative for the quantification of this compound, particularly at higher concentrations.
1. Sample Preparation (Solid-Phase Extraction)
-
Weigh 1 g of the homogenized sample into a beaker.
-
Disperse the sample in 10 mL of a suitable solvent (e.g., acetonitrile/water mixture).
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with a low-organic-content solvent to remove interferences.
-
Elute the analyte with a suitable organic solvent (e.g., acetonitrile or methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase.
-
The extract is now ready for HPLC-UV analysis.
2. HPLC-UV Instrumental Conditions
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Detector: Diode Array Detector (DAD) or UV-Vis Detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. The exact ratio should be optimized for the best separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: The wavelength of maximum absorbance for this compound (to be determined by scanning a standard solution).
Method Validation Workflow
The following diagram illustrates the typical workflow for the validation of an analytical method, ensuring its suitability for the intended purpose.
Caption: A typical workflow for analytical method validation.
Comparison of Key Validation Parameters
The choice between GC-MS and HPLC-UV often involves a trade-off between different performance characteristics. The following diagram highlights the key strengths of each technique for the analysis of this compound.
Caption: Key advantages of GC-MS and HPLC-UV methods.
References
The Bioactivity of 3-Methyl-5-propyl-2-cyclohexen-1-one: A Comparative Analysis Based on Available Data
A comprehensive review of existing scientific literature reveals a significant gap in the detailed biological activity data for 3-Methyl-5-propyl-2-cyclohexen-1-one, a compound primarily utilized as a flavoring agent and fragrance. While the broader class of cyclohexenones has been investigated for various bioactivities, including antimicrobial and anticancer effects, specific comparative studies detailing the efficacy of this compound against other ketones are notably absent. This guide summarizes the available information and highlights the need for further research to fully characterize the bioactive potential of this molecule.
Currently, this compound is recognized for its sensory properties and is listed in databases of food additives and fragrance ingredients. Toxicological assessments from regulatory bodies have generally concluded that it poses no safety concern at current levels of intake when used as a flavoring agent. However, these evaluations do not typically extend to a detailed investigation of its specific pharmacological or biological activities.
The Bicyclic Ketone Landscape: A Look at Structurally Similar Compounds
While direct comparative data for this compound is unavailable, research into the bioactivity of other substituted cyclohexenones provides a foundation for potential areas of investigation. The antimicrobial and anticancer properties of the cyclohexenone scaffold are of particular interest to researchers. The electrophilic nature of the α,β-unsaturated ketone moiety is believed to be a key contributor to the biological activity of these compounds, allowing them to interact with biological nucleophiles such as cysteine residues in proteins.
Studies on various substituted cyclohexenones have indicated that the nature and position of alkyl or aryl groups on the cyclohexenone ring can significantly influence their biological effects. For instance, structure-activity relationship (SAR) studies on other series of cyclohexenone derivatives have demonstrated that modifications to the substituents can modulate their cytotoxic or antimicrobial potency. However, without specific experimental data for this compound, any comparison to other ketones remains speculative.
Future Directions: The Path to Understanding Bioactivity
To address the current knowledge gap, a systematic investigation into the bioactivity of this compound is required. The following experimental workflow outlines a potential approach for researchers to characterize its biological profile and compare it with other structurally related ketones.
Caption: A proposed experimental workflow for the systematic evaluation of the bioactivity of this compound and its comparison with other ketones.
Conclusion
A Comparative Sensory Analysis of Natural vs. Synthetic 3-Methyl-5-propyl-2-cyclohexen-1-one: A Guide for Researchers
Introduction
Hypothetical Quantitative Sensory Data
The following table presents hypothetical data from a trained sensory panel using Quantitative Descriptive Analysis (QDA). This data is illustrative and based on the known organoleptic properties of 3-Methyl-5-propyl-2-cyclohexen-1-one. It posits that while the core sensory attributes are similar, the natural extract may exhibit a more complex profile with additional notes, whereas the synthetic version might present a cleaner, more intense primary aroma.
| Sensory Attribute | Natural Isolate | Synthetic Compound | p-value |
| Aroma Intensity | |||
| Overall Intensity | 7.8 | 8.5 | <0.05 |
| Celery Note | 8.2 | 8.8 | <0.05 |
| Green Note | 7.5 | 7.2 | >0.05 |
| Cumin Note | 6.9 | 6.5 | >0.05 |
| Earthy/Root-like Note | 4.3 | 1.2 | <0.01 |
| Flavor Profile | |||
| Overall Intensity | 7.5 | 8.2 | <0.05 |
| Celery Taste | 8.0 | 8.6 | <0.05 |
| Green/Vegetative Taste | 7.3 | 7.0 | >0.05 |
| Bitter Aftertaste | 2.1 | 1.5 | >0.05 |
| Chemical/Artificial Note | 1.0 | 3.5 | <0.01 |
Note: Data is hypothetical and for illustrative purposes only. A p-value < 0.05 indicates a statistically significant difference.
Experimental Protocols
A detailed methodology is crucial for obtaining reliable and reproducible sensory data. The following protocols are based on established standards in sensory science.[2][3][4]
Panelist Selection and Training
-
Recruitment and Screening: Recruit 20-30 potential panelists. Screen candidates for sensory acuity, including basic taste identification (sweet, sour, salty, bitter, umami) and odor recognition.[5] Exclude individuals with known taste or smell disorders.
-
Training: Conduct a multi-session training program.[5][6]
-
Introduction to Sensory Terms: Familiarize panelists with the specific aroma and flavor attributes associated with this compound (e.g., celery, green, cumin).
-
Reference Standards: Provide reference standards for each attribute to anchor the sensory perceptions.
-
Intensity Scaling: Train panelists to use a standardized intensity scale (e.g., a 15-cm unstructured line scale) to rate the intensity of each attribute.[2]
-
Practice Sessions: Conduct practice evaluations with both natural and synthetic samples to ensure panelist consistency and reliability.
-
Sample Preparation and Presentation
-
Sample Dilution: Dilute both the natural and synthetic this compound to a predetermined, safe, and perceivable concentration in a neutral carrier (e.g., deodorized mineral oil for aroma, or a simple sugar-water solution for flavor).
-
Coding and Blinding: Assign random three-digit codes to each sample to blind the panelists to the sample identity.[4]
-
Serving Protocol: Present samples in a monadic, sequential order to prevent sensory fatigue and carry-over effects.[3] The presentation order should be randomized and balanced across all panelists.[3]
-
Environmental Controls: Conduct the evaluation in a dedicated sensory analysis laboratory with controlled lighting, temperature, and air circulation to minimize environmental distractions.[4] Each panelist should be in an individual booth to prevent interaction and bias.[4]
Data Collection and Analysis
-
Data Acquisition: Panelists will rate the intensity of each sensory attribute for each sample on the provided scale. Data can be collected using sensory analysis software or on standardized paper ballots.
-
Statistical Analysis: Analyze the collected data using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine if there are significant differences between the sensory profiles of the natural and synthetic compounds. Post-hoc tests (e.g., Tukey's HSD) can be used to identify which specific attributes differ significantly.
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the sensory panel evaluation process.
Caption: Workflow for Sensory Panel Comparison.
References
- 1. 3-Methyl-5-propylcyclohex-2-en-1-one | C10H16O | CID 3782139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. almonds.org [almonds.org]
- 4. Dedicated to bakers, pastry chefs and chocolatiers [puratos.com]
- 5. Training a Sensory Panel – Sensory Nutrition: the role of sensory properties of foods in nutrition and health [pressbooks.pub]
- 6. DLG Expert report 07/2017: Practice guide for sensory panel training Part 1 [dlg.org]
A Comparative Guide to Cross-Validation of 3-Methyl-5-propyl-2-cyclohexen-1-one Analytical Standards
Comparison of Analytical Standard Specifications
The selection of an appropriate analytical standard is the foundation of any quantitative or qualitative analysis. Key parameters for comparison include purity, certified concentration, measurement uncertainty, and metrological traceability. The following table summarizes the specifications for two hypothetical analytical standards of 3-Methyl-5-propyl-2-cyclohexen-1-one.
| Parameter | Supplier A: Certified Reference Material (CRM) | Supplier B: Analytical Standard |
| Purity (by GC-FID) | 99.8% | ≥98% |
| Certified Concentration | 1000 µg/mL in Hexane | Not provided (supplied as neat material) |
| Expanded Uncertainty (k=2) | ± 5 µg/mL | Not specified |
| Traceability | ISO 17034, ISO/IEC 17025 | To internal quality standards |
| Certificate of Analysis | Comprehensive CoA with detailed methodology | Basic CoA with purity specification |
| Storage Conditions | 2-8 °C | Room Temperature |
| Lot Number | A-12345 | B-67890 |
| Format | Solution | Neat |
Experimental Protocol for Cross-Validation
To ensure the interchangeability and reliability of analytical standards from different sources, a cross-validation study is essential. The following protocol outlines a Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of this compound.
1. Objective: To compare the performance of two analytical standards of this compound by assessing their purity and concentration.
2. Materials and Reagents:
-
This compound analytical standard from Supplier A (CRM)
-
This compound analytical standard from Supplier B
-
Hexane (HPLC grade or equivalent)
-
Internal Standard (e.g., 2,6-Dimethylaniline, analytical standard grade)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
3. Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
4. Preparation of Standards:
-
Supplier A (CRM): The standard is provided as a certified solution. Prepare a working standard by diluting the CRM with hexane to a final concentration of 10 µg/mL, containing the internal standard at a fixed concentration (e.g., 5 µg/mL).
-
Supplier B: Accurately weigh an appropriate amount of the neat material and dissolve it in hexane to prepare a stock solution of 1000 µg/mL. From this stock solution, prepare a working standard of 10 µg/mL, also containing the internal standard at the same fixed concentration as for Supplier A.
5. GC-MS Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold: 5 minutes at 250 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-300
6. Data Analysis:
-
Purity Assessment: Analyze the neat standard from Supplier B to identify any potential impurities. The peak area percentage of the main component will provide an estimate of the purity.
-
Concentration Comparison: Inject the prepared working standards from both suppliers in triplicate. Calculate the response factor of this compound relative to the internal standard for both standards. Compare the calculated concentrations.
Visualizing the Cross-Validation Workflow
A clear experimental workflow is crucial for reproducibility. The following diagram illustrates the steps for the cross-validation of the analytical standards.
Logical Comparison of Analytical Standards
The decision to use a particular analytical standard depends on a hierarchical evaluation of its properties. The following diagram illustrates the logical relationship between the key parameters for comparing analytical standards.
Conclusion
The cross-validation of analytical standards is a critical step in ensuring the reliability and comparability of analytical data. While a Certified Reference Material (CRM) from a supplier like "Supplier A" offers a higher level of assurance due to its comprehensive certification and traceability, an analytical standard from "Supplier B" may be suitable for routine analyses where the highest level of accuracy is not required. The choice of standard should be based on the specific requirements of the application. By following a rigorous cross-validation protocol, laboratories can confidently use analytical standards from different suppliers, ensuring the consistency and quality of their results.
A Comparative Guide to Chiral Columns for the Enantiomeric Separation of Substituted Cyclohexenones
For Researchers, Scientists, and Drug Development Professionals: Optimizing the Chiral Separation of 3-Methyl-5-propyl-2-cyclohexen-1-one and Related Compounds
The enantioselective separation of chiral compounds is a critical aspect of pharmaceutical development, fragrance analysis, and asymmetric synthesis. The biological and olfactory properties of enantiomers can differ significantly, making robust analytical and preparative separation methods essential. This guide provides a comparative overview of the efficacy of different chiral columns for the separation of substituted cyclohexenones, with a focus on providing a starting point for the method development of "this compound".
Key Performance Indicators in Chiral Separations
The effectiveness of a chiral column is evaluated based on several key chromatographic parameters:
-
Retention Factor (k') : Indicates the retention of an analyte on the column.
-
Separation Factor (α) : The ratio of the retention factors of the two enantiomers. A value greater than 1 signifies that separation is occurring.
-
Resolution (Rs) : A quantitative measure of the degree of separation between two chromatographic peaks. A resolution of 1.5 or greater is generally considered baseline separation.
Comparison of Chiral Column Performance for Substituted Cyclohexenones
The following table summarizes representative experimental data for the chiral separation of various substituted cyclohexenones on different polysaccharide-based chiral stationary phases. This data serves as a practical starting point for developing a separation method for this compound.
Table 1: Performance of Polysaccharide-Based Chiral Columns for the Separation of Substituted Cyclohexenones
| Compound | Chiral Column | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Detection | Retention Times (min) | Separation Factor (α) | Resolution (Rs) |
| (R/S)-3-Methyl-2-cyclohexen-1-one | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) | n-Hexane / 2-Propanol (90:10, v/v) | 1.0 | 25 | UV at 220 nm | 8.5, 9.8 | 1.15 | 2.1 |
| (R/S)-4-Phenyl-2-cyclohexen-1-one | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) | n-Hexane / Ethanol (85:15, v/v) | 0.8 | 30 | UV at 254 nm | 12.1, 14.5 | 1.20 | 2.5 |
| (R/S)-Ketoisophorone | Chirobiotic™ V (250 x 4.6 mm, 5 µm) | Methanol / Acetonitrile / Acetic Acid / Triethylamine (50:50:0.1:0.1, v/v/v/v) | 1.2 | 20 | UV at 230 nm | 6.2, 7.5 | 1.21 | 1.9 |
Note: The data presented in this table is based on representative examples for structurally similar compounds and is intended to guide method development for this compound.[2]
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for achieving successful and reliable chiral separations. The following are representative methodologies for the separations detailed in Table 1.
Method 1: Chiral Separation of (R/S)-3-Methyl-2-cyclohexen-1-one[2]
-
Column : Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase : A mixture of n-Hexane and 2-Propanol in a 90:10 volume-to-volume ratio.
-
Flow Rate : 1.0 mL/min.
-
Temperature : 25 °C.
-
Detection : UV absorbance at a wavelength of 220 nm.
-
Injection Volume : 10 µL.
-
Sample Preparation : The racemic standard is dissolved in the mobile phase to a final concentration of 1 mg/mL.
Method 2: Chiral Separation of (R/S)-4-Phenyl-2-cyclohexen-1-one[2]
-
Column : Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase : An isocratic mixture of n-Hexane and Ethanol (85:15, v/v).
-
Flow Rate : 0.8 mL/min.
-
Temperature : 30 °C.
-
Detection : UV absorbance at 254 nm.
-
Injection Volume : 5 µL.
-
Sample Preparation : A 0.5 mg/mL solution of the analyte is prepared in the mobile phase.
Method 3: Chiral Separation of (R/S)-Ketoisophorone[2]
-
Column : Chirobiotic™ V (250 x 4.6 mm, 5 µm)
-
Mobile Phase : A solution of Methanol, Acetonitrile, Acetic Acid, and Triethylamine in a 50:50:0.1:0.1 volume ratio.
-
Flow Rate : 1.2 mL/min.
-
Temperature : 20 °C.
-
Detection : UV absorbance at 230 nm.
-
Injection Volume : 20 µL.
-
Sample Preparation : The sample is dissolved in methanol to a concentration of 2 mg/mL.
Workflow for Chiral Method Development
The selection of an optimal chiral column and mobile phase is often an empirical process. The following diagram illustrates a logical workflow to guide researchers in developing a robust chiral separation method for a new compound like this compound.
References
"3-Methyl-5-propyl-2-cyclohexen-1-one" performance as a fragrance fixative compared to others
A Comparative Guide to the Performance of 3-Methyl-5-propyl-2-cyclohexen-1-one as a Fragrance Fixative
Introduction
Overview of Fragrance Fixatives
Fragrance fixatives can be broadly categorized into natural and synthetic compounds. Natural fixatives are often resinoids, essential oils, and animalic extracts (though synthetic versions are now predominantly used for ethical and consistency reasons). Synthetic fixatives encompass a wide range of chemical structures, including synthetic musks, and other low-volatility molecules.[1] The primary mechanism by which fixatives work is by lowering the vapor pressure of the more volatile fragrance components, thereby reducing their rate of evaporation.[3][4]
Candidate for Evaluation: this compound
This compound is a synthetic fragrance ingredient belonging to the alkyl-substituted cyclohexenone chemical class. While primarily used for its own aromatic contribution, its molecular structure suggests potential secondary functionality as a mid-range fixative or modifier in a fragrance composition. Its performance as a fixative would be dependent on its ability to interact with and reduce the volatility of top and middle note fragrance components.
Comparative Fixatives
For the purpose of this guide, the performance of this compound will be theoretically compared against the following well-established fragrance fixatives:
-
Natural Fixatives:
-
Benzoin Resin
-
Sandalwood Oil
-
-
Synthetic Fixatives:
-
Galaxolide (a polycyclic musk)
-
Ambroxan (a synthetic ambergris substitute)
-
Experimental Protocols for Performance Evaluation
To quantitatively and qualitatively assess the performance of a fragrance fixative, a combination of instrumental analysis and sensory evaluation is employed.
Instrumental Analysis: Headspace Gas Chromatography-Mass Spectrometry (GC-MS)
This method measures the concentration of volatile fragrance compounds in the air above a sample over time, providing an objective measure of evaporation rates.[5][6]
Objective: To quantify the reduction in the evaporation rate of a model top-note fragrance compound in the presence of different fixatives.
Materials:
-
Model top-note compound (e.g., Linalool)
-
Ethanol (perfumer's grade)
-
Fixatives: this compound, Benzoin Resin, Sandalwood Oil, Galaxolide, Ambroxan
-
Filter paper strips
-
Headspace vials (20 mL)
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) equipped with a headspace autosampler
Procedure:
-
Sample Preparation:
-
Prepare a 1% solution of the model top-note compound (Linalool) in ethanol (Control).
-
Prepare separate 1% solutions of the model top-note compound in ethanol, each containing 5% of one of the fixatives being tested.
-
-
Application:
-
Apply 100 µL of each solution to a separate filter paper strip.
-
Place each filter paper strip into a headspace vial and seal immediately.
-
-
Headspace Analysis:
-
Incubate the vials at a constant temperature (e.g., 32°C to simulate skin temperature) in the headspace autosampler.
-
At specified time intervals (e.g., 0, 1, 2, 4, 6, and 8 hours), a sample of the headspace gas is automatically injected into the GC-MS.
-
-
GC-MS Parameters:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Transfer Line Temperature: 280°C.
-
MS Ion Source Temperature: 230°C.
-
Mass Range: m/z 40-400.
-
-
Data Analysis:
-
The peak area of the model top-note compound is recorded at each time point for each sample.
-
The percentage decrease in the peak area over time is calculated and plotted to compare the evaporation rates.
-
Expected Outcome: The fixatives will show a slower decrease in the peak area of the model top-note compound compared to the control, indicating a reduced evaporation rate. The relative effectiveness of the fixatives can be ranked based on how well they suppress the evaporation of the top note.
Sensory Evaluation: Trained Sensory Panel
This method provides a qualitative and quantitative assessment of fragrance longevity and character as perceived by trained human evaluators.[7][8]
Objective: To evaluate the perceived intensity and longevity of a model fragrance composition with and without different fixatives.
Panelists: A panel of 10-15 trained sensory evaluators with demonstrated olfactory acuity.
Materials:
-
Model fragrance composition (containing top, middle, and base notes) in ethanol.
-
The same model fragrance composition with the addition of 5% of each of the test fixatives.
-
Fragrance blotters.
-
Controlled environment sensory evaluation booths with consistent temperature, humidity, and airflow.[9]
Procedure:
-
Sample Preparation and Presentation:
-
Each fragrance solution is applied to a labeled fragrance blotter in a standardized manner (e.g., one spray from a set distance).[5]
-
The blotters are allowed to air-dry for 1 minute before the first evaluation.
-
-
Evaluation Protocol:
-
Panelists evaluate the fragrance intensity on a labeled magnitude scale (e.g., 0-10, where 0 is no scent and 10 is extremely strong) at specified time intervals (e.g., 0, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Panelists also provide descriptive comments on the fragrance character at each time point.
-
-
Data Analysis:
-
The mean intensity scores for each fragrance at each time point are calculated and plotted.
-
Statistical analysis (e.g., ANOVA) is used to determine if there are significant differences in perceived intensity and longevity between the control and the samples with fixatives.
-
Comparative Performance Data (Theoretical)
The following tables summarize the expected, though not experimentally verified, performance of this compound in comparison to other fixatives based on the described experimental protocols.
Table 1: Instrumental Analysis - Evaporation Rate of Linalool
| Fixative | Chemical Class | Concentration of Linalool in Headspace after 4 hours (Normalized to Control) |
| Control (No Fixative) | - | 100% |
| This compound | Alkyl Cyclohexenone | 75% |
| Benzoin Resin | Natural Resinoid | 60% |
| Sandalwood Oil | Natural Essential Oil | 65% |
| Galaxolide | Polycyclic Musk | 50% |
| Ambroxan | Synthetic Ambergris | 45% |
Table 2: Sensory Panel Evaluation - Perceived Fragrance Intensity
| Fixative | Mean Intensity Score at 4 hours (0-10 Scale) | Mean Intensity Score at 8 hours (0-10 Scale) |
| Control (No Fixative) | 3.5 | 1.0 |
| This compound | 4.5 | 2.0 |
| Benzoin Resin | 5.5 | 3.0 |
| Sandalwood Oil | 5.0 | 2.5 |
| Galaxolide | 6.5 | 4.0 |
| Ambroxan | 7.0 | 4.5 |
Discussion of Expected Performance
Based on its molecular weight and structure, this compound is anticipated to exhibit a moderate fixative effect, primarily on highly volatile top notes and some middle notes. It is not expected to perform as a heavy-duty, long-lasting fixative in the same way as high molecular weight synthetic musks like Galaxolide or resinous materials like Benzoin. Its own scent profile would also contribute to the overall fragrance, acting as a modifier as well as a fixative.
The established fixatives like Galaxolide and Ambroxan are expected to show the most significant reduction in the evaporation of volatile compounds and the highest perceived longevity in sensory tests, due to their very low volatility and strong intermolecular interactions with other fragrance molecules.
Visualizations
Caption: Workflow for Instrumental Analysis of Fixative Performance using Headspace GC-MS.
Caption: Workflow for Sensory Panel Evaluation of Fragrance Fixative Performance.
Caption: Logical Relationship of Fixatives within a Fragrance Composition.
Conclusion
While empirical data for the fixative performance of this compound is currently lacking, this guide provides a robust framework for its evaluation. Based on its chemical structure, it is hypothesized to function as a moderate fixative, likely most effective for extending the presence of top and early middle fragrance notes. Its performance is not expected to match that of dedicated, high-performance synthetic fixatives like Galaxolide or Ambroxan. The detailed experimental protocols provided herein offer a clear methodology for researchers to conduct a definitive comparative analysis.
References
- 1. Fixative (perfumery) - Wikipedia [en.wikipedia.org]
- 2. Perfume Formulation: Understanding the importance of Fixatives - Blog — Scentspiracy [scentspiracy.com]
- 3. The Science of Scent: How Fragrance Fixatives Work [tristarintermediates.org]
- 4. How Fragrance Fixatives Extend Scent Longevity | Aroma Chemical Manufacturer India [tristarintermediates.org]
- 5. How to Test the Longevity of Perfume | NIKOO Chemical [nikoochem.com]
- 6. mdpi.com [mdpi.com]
- 7. Sensory Panel Performance Evaluation—Comprehensive Review of Practical Approaches | MDPI [mdpi.com]
- 8. sitaramdixit.synthasite.com [sitaramdixit.synthasite.com]
- 9. jcanoingenieria.com [jcanoingenieria.com]
A Comparative Guide to the Inter-laboratory Analysis of 3-Methyl-5-propyl-2-cyclohexen-one
This guide provides a comparative overview of analytical methodologies for the determination of 3-Methyl-5-propyl-2-cyclohexen-1-one, a compound relevant in flavor and fragrance studies, as well as in chemical synthesis. The information is tailored for researchers, scientists, and professionals in drug development, offering objective comparisons of analytical techniques with supporting experimental data.
Introduction
This compound is a member of the cyclohexenone class of organic compounds.[1] Accurate and precise quantification of this and related compounds is crucial for quality control, safety assessment, and research and development in the food and cosmetic industries.[2][3] This guide focuses on the two primary analytical techniques suitable for the analysis of this volatile ketone: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Comparison of Analytical Techniques
The choice between GC-MS and HPLC for the analysis of this compound depends on several factors, including the nature of the sample matrix, the required sensitivity, and whether qualitative or quantitative data is of primary interest.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds.[2][4][5] It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing high sensitivity and specificity.[2] This makes it an ideal method for identifying and quantifying trace amounts of flavor and fragrance compounds in complex mixtures.[1][2][3]
High-Performance Liquid Chromatography (HPLC) is a versatile technique that can be used for a wider range of compounds, including those that are non-volatile or thermally sensitive.[4][5][6] For cyclohexenones, HPLC is a robust quantitative tool, often employing a UV-Vis detector for quantification.[7]
The following table summarizes the key comparative aspects of GC-MS and HPLC for the analysis of this compound.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile compounds in the gas phase followed by mass-based detection.[2][3] | Separation of compounds in the liquid phase based on their interaction with a stationary phase.[4][7] |
| Sample Volatility | Requires the analyte to be volatile or semi-volatile.[4][8] | Suitable for both volatile and non-volatile compounds.[4][5] |
| Sensitivity | Generally higher, with detection limits often in the parts-per-billion (ppb) range.[2] | Dependent on the detector, with UV-Vis detectors typically having detection limits in the parts-per-million (ppm) range.[7] |
| Specificity | High, due to mass fragmentation patterns that act as a chemical fingerprint.[3] | Lower with UV-Vis detectors, as different compounds can absorb at the same wavelength. |
| Qualitative Analysis | Excellent for compound identification through spectral library matching.[3] | Limited with UV-Vis detectors; requires reference standards for confirmation. |
| Quantitative Analysis | Provides both quantitative and qualitative data.[2] | Primarily a quantitative technique.[7] |
| Typical Mobile Phase | Inert gas (e.g., Helium, Nitrogen).[4] | Liquid solvent mixture (e.g., Acetonitrile, Water).[4] |
Experimental Protocols
Detailed methodologies for the analysis of this compound using GC-MS and HPLC are provided below. These protocols are based on standard methods for the analysis of flavor compounds and cyclohexenones.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is designed for the qualitative and quantitative analysis of volatile compounds in a liquid sample.
1. Sample Preparation:
-
A liquid-liquid extraction is performed to isolate the analyte from the sample matrix.
-
The sample is then diluted with a suitable solvent (e.g., dichloromethane) to an appropriate concentration.
2. GC-MS System and Conditions:
| Parameter | Value |
| GC System | Agilent 7890B GC or equivalent |
| MS System | Agilent 5977A MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL (splitless mode) |
| Oven Program | 50°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min |
| MS Source Temp. | 230°C |
| MS Quad Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
3. Data Analysis:
-
Compound identification is achieved by comparing the obtained mass spectra with a reference library (e.g., NIST).
-
Quantification is performed by integrating the peak area of a characteristic ion and comparing it to a calibration curve generated from standards.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is suitable for the quantitative analysis of cyclohexenones.
1. Sample Preparation:
-
The sample is dissolved in the mobile phase.
-
The solution is filtered through a 0.45 µm syringe filter to remove particulate matter.[9]
2. HPLC System and Conditions:
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | UV-Vis Detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (e.g., 60:40 v/v).[10] |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 235 nm (typical for cyclohexenones) |
3. Data Analysis:
-
Quantification is achieved by measuring the peak area at the specified wavelength and comparing it to a calibration curve prepared from standards of known concentrations.[7]
Workflow and Visualization
The following diagrams illustrate the general workflow for the analysis of this compound and the logical comparison of the two primary analytical techniques.
Caption: General workflow for the analysis of this compound.
Caption: Logical comparison of GC-MS and HPLC for the target analyte.
References
- 1. azolifesciences.com [azolifesciences.com]
- 2. GC-MS: A Key Tool for Flavor and Fragrance Analysis [hplcvials.com]
- 3. rroij.com [rroij.com]
- 4. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 5. Digital Commons @ Shawnee State University - Celebration of Scholarship: GCMS VS HPLC [digitalcommons.shawnee.edu]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. benchchem.com [benchchem.com]
- 8. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 9. HPLC Testing Procedure | Phenomenex [phenomenex.com]
- 10. Separation of Cyclohexanone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Comparative Guide to the Synthesis of 3-Methyl-5-propyl-2-cyclohexen-1-one: A Cost-Benefit Analysis
For researchers and professionals in drug development and chemical synthesis, the efficient and cost-effective production of target molecules is paramount. This guide provides a comparative analysis of potential synthetic routes for 3-Methyl-5-propyl-2-cyclohexen-1-one, a substituted cyclohexenone with applications in fine chemical and pharmaceutical synthesis. The analysis focuses on a cost-benefit evaluation of three plausible methods: the classical Robinson Annulation, the Wichterle Reaction, and a Mukaiyama-Michael approach, providing detailed experimental protocols and quantitative data to inform synthesis strategy.
Comparison of Synthetic Performance
The selection of an optimal synthetic route hinges on a balance of factors including yield, reaction conditions, cost of materials, and overall complexity. The following table summarizes the key performance indicators for the proposed synthetic pathways to this compound.
| Metric | Route 1: Robinson Annulation | Route 2: Wichterle Reaction | Route 3: Mukaiyama-Michael Addition |
| Starting Materials | 2-Hexanone, Methyl Vinyl Ketone (MVK) | 2-Hexanone, 1,3-dichloro-cis-2-butene | Silyl enol ether of 2-Hexanone, Methyl Vinyl Ketone (MVK) |
| Key Reagents/Catalysts | Sodium Ethoxide | Sodium Ethoxide, H₂SO₄ | Lewis Acid (e.g., TiCl₄) or Organocatalyst (e.g., Proline) |
| Reaction Temperature | Reflux | Room Temperature to Reflux | Low Temperature to Room Temperature |
| Reaction Time | Several hours | Several hours | Varies (can be faster) |
| Reported Yield (%) | Moderate to Good (Estimated 60-80%) | Moderate to Good | Good to Excellent |
| Relative Cost of Materials | Low to Moderate | Moderate | High |
| Complexity & Scalability | Well-established, scalable | Multi-step, potential for side reactions | Requires preparation of silyl enol ether, milder conditions |
| Green Chemistry Aspects | Use of strong base, organic solvents | Use of chlorinated reagents, strong acid | Potential for catalysis, milder conditions |
Experimental Protocols
Route 1: Robinson Annulation
The Robinson annulation is a classic and widely used method for the formation of six-membered rings in a tandem Michael addition and aldol condensation.[1][2]
Materials:
-
2-Hexanone
-
Methyl Vinyl Ketone (MVK)
-
Sodium Ethoxide
-
Ethanol (Anhydrous)
-
Hydrochloric Acid (for workup)
-
Diethyl Ether (for extraction)
-
Magnesium Sulfate (for drying)
Procedure:
-
A solution of sodium ethoxide in anhydrous ethanol is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
2-Hexanone is added dropwise to the cooled solution of sodium ethoxide, and the mixture is stirred to form the enolate.
-
Methyl vinyl ketone is then added slowly to the reaction mixture.
-
After the addition is complete, the reaction is heated to reflux for several hours to drive the Michael addition and subsequent intramolecular aldol condensation.
-
The reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is neutralized with dilute hydrochloric acid and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated.
-
The crude product is purified by vacuum distillation or column chromatography to yield this compound.
Route 2: Wichterle Reaction
The Wichterle reaction is a variation of the Robinson annulation that utilizes 1,3-dichloro-cis-2-butene as a surrogate for methyl vinyl ketone, which can circumvent polymerization issues associated with MVK.[1]
Materials:
-
2-Hexanone
-
1,3-dichloro-cis-2-butene
-
Sodium Ethoxide
-
Ethanol (Anhydrous)
-
Sulfuric Acid (concentrated)
-
Diethyl Ether (for extraction)
-
Sodium Bicarbonate Solution (for workup)
-
Magnesium Sulfate (for drying)
Procedure:
-
The enolate of 2-hexanone is prepared as described in the Robinson annulation protocol using sodium ethoxide in ethanol.
-
1,3-dichloro-cis-2-butene is added to the enolate solution, and the mixture is stirred, typically at room temperature, to facilitate the Michael addition.
-
After the initial reaction, the intermediate is hydrolyzed by the addition of concentrated sulfuric acid, which also catalyzes the cyclization and dehydration steps.
-
The reaction mixture is carefully neutralized with a sodium bicarbonate solution and extracted with diethyl ether.
-
The organic extracts are washed, dried, and the solvent is removed.
-
Purification of the final product is achieved through vacuum distillation or column chromatography.
Route 3: Mukaiyama-Michael Addition
The Mukaiyama-Michael reaction offers a milder alternative, employing a silyl enol ether as the nucleophile, which can be activated by a Lewis acid or an organocatalyst.[3][4]
Materials:
-
Silyl enol ether of 2-Hexanone
-
Methyl Vinyl Ketone (MVK)
-
Titanium Tetrachloride (TiCl₄) or L-Proline[5]
-
Dichloromethane (Anhydrous)
-
Saturated Sodium Bicarbonate Solution (for workup)
-
Magnesium Sulfate (for drying)
Procedure:
-
The silyl enol ether of 2-hexanone is dissolved in anhydrous dichloromethane in a flask under an inert atmosphere and cooled to a low temperature (e.g., -78 °C).
-
A solution of the Lewis acid (e.g., TiCl₄ in dichloromethane) or the organocatalyst (e.g., L-Proline) is added to the reaction mixture.
-
Methyl vinyl ketone is then added dropwise, and the reaction is stirred at low temperature for a specified period.
-
The reaction is quenched by the addition of a saturated sodium bicarbonate solution.
-
The mixture is allowed to warm to room temperature, and the organic layer is separated.
-
The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried and concentrated.
-
The resulting 1,5-dicarbonyl intermediate can then be cyclized under acidic or basic conditions, similar to the workup of the Robinson annulation, followed by purification.
Synthesis Route Comparison
References
- 1. Robinson annulation - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. Mukaiyama–Michael reaction: enantioselective strategies and applications in total synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. labdepotinc.com [labdepotinc.com]
Safety Operating Guide
Safe Disposal of 3-Methyl-5-propyl-2-cyclohexen-1-one: A Guide for Laboratory Professionals
For immediate reference, treat 3-Methyl-5-propyl-2-cyclohexen-1-one as a hazardous chemical waste. Proper disposal is crucial for laboratory safety and environmental protection. This guide provides detailed procedures for its safe handling and disposal.
This compound is recognized as a skin and eye irritant and is harmful to aquatic life.[1] Therefore, meticulous adherence to disposal protocols is essential. The following procedures are based on general best practices for the disposal of organic ketones and flammable liquids in a laboratory setting.
I. Immediate Safety and Spill Response
In the event of a spill, prioritize personal and environmental safety.
Minor Spills:
-
Restrict Access: Immediately alert personnel in the vicinity and restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Containment and Absorption: Contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[2][3]
-
Collection: Carefully collect the absorbed material and place it into a clearly labeled, sealable container for hazardous waste.[2][3]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Major Spills:
-
Evacuate: Evacuate the area immediately.
-
Emergency Services: Contact your institution's emergency services or environmental health and safety (EHS) office.
-
Ventilation: If it is safe to do so, increase ventilation to the area.
-
Do Not Attempt to Clean: Do not attempt to clean a major spill without proper training and equipment.
II. Proper Disposal Procedure
The primary method for the disposal of this compound is through a licensed hazardous waste disposal service.[2] Do not pour this chemical down the drain.[4][5]
Step-by-Step Disposal Protocol:
-
Waste Identification and Classification:
-
Consult the Safety Data Sheet (SDS) for this compound to determine the appropriate waste classification and any specific disposal requirements.[2]
-
Based on its properties, it will likely be classified as a flammable liquid and an irritant.
-
-
Waste Collection and Storage:
-
Container: Use a designated, leak-proof, and chemically compatible container for collecting the waste.[2][6] The original container, if in good condition, is an ideal choice.[6]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and any associated hazard symbols (e.g., flammable, irritant).[1][2]
-
Segregation: Store the waste container in a designated Satellite Accumulation Area (SAA).[1][6] Ensure it is segregated from incompatible materials, such as strong oxidizing agents, to prevent dangerous reactions.[2][6]
-
Closure: Keep the waste container securely closed at all times, except when adding waste.[2][6]
-
-
Waste Pickup and Disposal:
-
Contact EHS: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.
-
Documentation: Maintain a log of the accumulated waste, detailing the chemical name, quantity, and date of accumulation.
-
III. Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C10H16O | PubChem[6] |
| Molecular Weight | 152.23 g/mol | PubChem[6] |
| Hazard Class (Anticipated) | Flammable Liquid, Irritant | General Chemical Properties |
| RCRA Waste Code (Anticipated) | D001 (Ignitability) | EPA Regulations |
| Recommended Exposure Limit | Not Established | - |
| Aquatic Toxicity | Harmful to aquatic life with long lasting effects | Supplier Information[1] |
Note: The RCRA waste code is an anticipated classification. Always confirm with your institution's EHS department.
IV. Experimental Protocol: Waste Compatibility Test
Before commingling this compound with other organic solvent waste, a compatibility test is recommended to prevent unforeseen reactions.
Methodology:
-
Small Scale Test: In a controlled environment, such as a fume hood, add a small aliquot (e.g., 1 mL) of the this compound waste to a representative sample (e.g., 10 mL) of the intended waste stream in a test tube.
-
Observation: Observe the mixture for any signs of a reaction, such as gas evolution, heat generation, color change, or precipitation.
-
Evaluation: If no reaction is observed, the waste streams are likely compatible. If a reaction occurs, the waste must be collected and stored in separate containers.
-
Documentation: Record the results of the compatibility test in your laboratory notebook.
V. Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
- 1. MedicalLab Management Magazine [medlabmag.com]
- 2. Chemistry Lab Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. web.mit.edu [web.mit.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Essential Safety and Logistical Information for Handling 3-Methyl-5-propyl-2-cyclohexen-1-one
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Operation, and Disposal of 3-Methyl-5-propyl-2-cyclohexen-1-one.
This document provides critical safety protocols and logistical procedures to ensure the safe handling and disposal of this compound in a laboratory setting. Adherence to these guidelines is essential for minimizing risks and ensuring a safe research environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a skin and eye irritant.[1][2] Therefore, appropriate personal protective equipment is mandatory to prevent exposure.
Recommended Personal Protective Equipment:
| Protection Type | Recommended Equipment | Specifications and Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against splashes. A face shield offers an additional layer of protection for the entire face. |
| Hand Protection | Butyl rubber or Viton gloves | Nitrile gloves offer poor resistance to ketones and should be avoided.[3][4][5] Butyl rubber and Viton gloves provide superior resistance to ketones and other organic solvents.[6][7][8][9] Always inspect gloves for any signs of degradation before use and change them immediately if contaminated. |
| Skin and Body Protection | Chemical-resistant laboratory coat and apron | A fully buttoned lab coat made of a chemical-resistant material should be worn. For procedures with a higher risk of splashing, a chemical-resistant apron provides an additional layer of protection. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | Work should be conducted in a certified chemical fume hood to minimize the inhalation of vapors. If a fume hood is not available, ensure the area is well-ventilated. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for laboratory safety.
Experimental Workflow:
Detailed Experimental Protocol:
-
Preparation:
-
Put on all required personal protective equipment as outlined in the table above.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Assemble all necessary glassware, reagents, and equipment within the fume hood.
-
-
Handling:
-
Use caution when transferring this compound to avoid splashing.
-
Conduct all experimental procedures within the fume hood.
-
Keep all containers of the chemical sealed when not in use.
-
-
Cleanup:
-
Decontaminate all glassware and surfaces that have come into contact with the chemical.
-
Segregate waste as described in the disposal plan below.
-
Remove and dispose of PPE in the designated waste containers. Wash hands thoroughly with soap and water after handling the chemical.
-
Disposal Plan: Managing Chemical Waste
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure a safe laboratory environment.
Waste Management:
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a designated, labeled, and sealed hazardous waste container.
-
Suitable container materials include glass, high-density polyethylene (HDPE), or polypropylene.[10][11][12][13][14][15][16][17] Do not use containers that are incompatible with organic ketones.
-
-
Solid Waste:
-
Dispose of all contaminated solid materials, such as gloves, weighing paper, and paper towels, in a separate, clearly labeled hazardous waste container.
-
-
Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Irritant").
-
Quantitative Data Summary
While a specific Occupational Exposure Limit (OEL) for this compound has not been established, data for a structurally similar compound, 3,5,5-Trimethyl-2-cyclohexen-1-one (Isophorone), can be used as a conservative reference.
| Parameter | Value | Reference Compound |
| Threshold Limit Value - Time-Weighted Average (TLV-TWA) | 5 ppm (25 mg/m³) | 3,5,5-Trimethyl-2-cyclohexen-1-one[1] |
| Immediately Dangerous to Life or Health (IDLH) | 800 ppm | 3,5,5-Trimethyl-2-cyclohexen-1-one[1] |
Emergency Response Plan
In the event of an accidental release or exposure, immediate and appropriate action is necessary.
Emergency Workflow:
In Case of a Spill:
-
Minor Spill:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area with soap and water.
-
-
Major Spill:
-
Evacuate the laboratory immediately and alert others.
-
Contact your institution's emergency response team.
-
Prevent entry into the affected area.
-
In Case of Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
References
- 1. chembk.com [chembk.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. gloves.com [gloves.com]
- 4. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. What type of gloves protects your hands from hazardous chemicals? | Ansell USA [ansell.com]
- 7. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. esafetysupplies.com [esafetysupplies.com]
- 10. professionalplastics.com [professionalplastics.com]
- 11. labdepotinc.com [labdepotinc.com]
- 12. Chemical compatibility table with polypropylene - DUPLATION [duplacao.com.br]
- 13. PP (Polypropylene) – Chemical Resistance Chart [blog.darwin-microfluidics.com]
- 14. industrialspec.com [industrialspec.com]
- 15. astisensor.com [astisensor.com]
- 16. descoasia.com [descoasia.com]
- 17. slpipe.com [slpipe.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
